Acriflavine hydrochloride
Description
See also: Proflavine (related).
Structure
2D Structure
Properties
IUPAC Name |
acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.C13H11N3.4ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXAJKFSYJFBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69235-50-3 | |
| Record name | Acriflavine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 3,6-diaminoacridine hydrochloride and 837-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acriflavine Hydrochloride: A Comprehensive Technical Guide to its Absorbance and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a fluorescent dye belonging to the acridine family, first synthesized by Paul Ehrlich in 1912.[1][2] Initially utilized as a topical antiseptic, its applications have since expanded significantly due to its unique photophysical properties.[1][3] this compound is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[2] Its ability to intercalate into DNA and RNA, coupled with its distinct fluorescence, makes it a valuable tool in various scientific disciplines, including cellular biology, oncology research, and antiviral studies.[3][4] This in-depth technical guide provides a comprehensive overview of the absorbance and emission spectra of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Photophysical Properties
The interaction of this compound with light is characterized by its absorbance and subsequent emission of photons, a process governed by its molecular structure. The planar, polycyclic aromatic system of the acridine core is responsible for its strong absorption in the visible and ultraviolet regions of the electromagnetic spectrum. Upon absorbing a photon, the molecule is promoted to an excited electronic state. It then relaxes back to the ground state, partially through the emission of a photon at a longer wavelength, a phenomenon known as fluorescence.
Data Presentation: Spectroscopic Properties in Various Solvents
The photophysical properties of this compound are notably influenced by the polarity of its solvent environment. This solvatochromism is evident in the shifts of its absorption and emission maxima. The following tables summarize the key quantitative data for this compound in a range of common solvents.
| Solvent | Absorption Maxima (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |
| Water | 416, 450 | - | |
| Methanol | 424 | - | |
| Ethanol | 426, 463 | - | |
| Propanol | 430 | - | |
| Butanol | 430 | - | |
| Formamide | 434 | - | |
| Glycerol | 432, 464 | - | |
| Ethylene Glycol | 464 | - | |
| N,N-Dimethylformamide (DMF) | - | - | |
| Dimethyl Sulfoxide (DMSO) | - | - |
| Solvent | Excitation Maxima (λ_ex) (nm) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |
| Water | 416 | 505, 514 | 0.81 | |
| Methanol | 424 | 518 | - | |
| Ethanol | 426, 463 | 490, 524 | - | |
| Propanol | 430 | 512 | - | |
| Butanol | 430 | 526 | - | |
| Formamide | 434 | 524 | - | |
| Glycerol | 432 | 540 | - | |
| N,N-Dimethylformamide (DMF) | 414 | 497 | 0.84 | |
| Dimethyl Sulfoxide (DMSO) | 414 | 501 | 0.83 | |
| Water (buffered) | - | - | 0.547 | |
| "ACF Probe" | - | - | 0.54 ± 0.03 |
Note: The molar extinction coefficient for this compound at 452 nm has been reported to have a log value of 4.67.
Experimental Protocols
The accurate determination of the absorbance and emission spectra of this compound is crucial for its effective application. Below are detailed methodologies for these key experiments.
Preparation of this compound Solutions
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound powder. Dissolve the powder in a high-purity solvent of choice (e.g., water, ethanol, or DMSO) in a class A volumetric flask to create a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary. Store the stock solution in a dark, airtight container to prevent photodegradation and solvent evaporation.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the same solvent to the desired concentrations in volumetric flasks. For absorbance measurements, concentrations are typically in the micromolar (µM) range. For fluorescence measurements, lower concentrations in the nanomolar (nM) to low micromolar range are often used to avoid inner filter effects.
Absorbance Spectroscopy
-
Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent used to prepare the this compound solutions. Place the cuvette in the reference beam path of the spectrophotometer. Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path. Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the this compound working solution. Fill the cuvette with the working solution and place it back into the sample beam path.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-700 nm) and record the absorbance spectrum. The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).
-
Molar Extinction Coefficient Calculation: Using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm), the molar extinction coefficient (ε) can be calculated.
Fluorescence Spectroscopy
-
Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).
-
Excitation and Emission Wavelength Selection:
-
To determine the emission spectrum, set the excitation monochromator to the absorption maximum (λ_abs) of the this compound solution. Scan the emission monochromator across a range of longer wavelengths to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).
-
To determine the excitation spectrum, set the emission monochromator to the emission maximum (λ_em). Scan the excitation monochromator across a range of shorter wavelengths. The resulting spectrum should resemble the absorbance spectrum and confirms the optimal excitation wavelength.
-
-
Quantum Yield Determination (Comparative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield (Φ_F,std) that absorbs and emits in a similar spectral region to this compound.
-
Prepare a series of dilute solutions of both the standard and the this compound sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φ_F,smp) can be calculated using the following equation: Φ_F,smp = Φ_F,std * (m_smp / m_std) * (η_smp² / η_std²) where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Mandatory Visualizations
Experimental Workflow for Spectral Analysis
Caption: Experimental workflow for absorbance and fluorescence analysis.
Jablonski Diagram for this compound
Caption: Jablonski diagram illustrating electronic transitions.
References
Acriflavine Hydrochloride: A Technical Guide to its Action as a DNA Intercalating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acriflavine hydrochloride (ACF), a derivative of acridine, has a long history as a topical antiseptic. However, its potent biological activities, primarily stemming from its ability to intercalate with DNA, have garnered significant interest in the fields of oncology and molecular biology. This technical guide provides an in-depth examination of this compound's core mechanism as a DNA intercalating agent. It details its multifaceted effects on cellular processes, including the inhibition of crucial enzymes like topoisomerases and the disruption of key signaling pathways such as the Hypoxia-Inducible Factor 1 (HIF-1) pathway. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its mechanisms of action and experimental workflows through structured diagrams.
Introduction
This compound is a fluorescent dye that is a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[1] Its planar, polycyclic aromatic structure allows it to insert itself between the base pairs of double-stranded DNA, a process known as intercalation.[1][2] This physical interaction with the genetic material disrupts the normal structure and function of DNA, leading to a cascade of cellular consequences, including the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[3][4] Beyond its direct interaction with DNA, acriflavine has been identified as a potent inhibitor of the HIF-1 signaling pathway, a critical mediator of cellular adaptation to hypoxia and a key player in tumor progression and angiogenesis.[5][6] This dual mechanism of action—DNA intercalation and HIF-1 inhibition—positions acriflavine as a promising candidate for anticancer therapies.[1]
Mechanism of Action: DNA Intercalation
The primary mechanism underpinning the biological activity of acriflavine is its intercalation into the DNA double helix. The planar acridine ring system stacks between adjacent base pairs, causing a localized unwinding and lengthening of the DNA structure.[2] This distortion of the DNA topography interferes with the binding of DNA-processing enzymes, such as DNA and RNA polymerases, thereby inhibiting replication and transcription.
Inhibition of Topoisomerases
Acriflavine also functions as a topoisomerase inhibitor.[1][3] Topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, that arise during replication and transcription.[7][8] By binding to DNA, acriflavine can trap the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA strand breaks.[3] This induction of DNA damage is a key contributor to its cytotoxic effects.
References
- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 3. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Bioflavonoids as Poisons of Human Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Re-Emergence of a Century-Old Remedy: A Technical Guide to Acriflavine Hydrochloride
An In-depth Exploration of the History, Discovery, and Evolving Therapeutic Applications of Acriflavine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
First synthesized in the early 20th century, this compound stands as a testament to the enduring potential of historical pharmacopeia in modern therapeutic development. Initially lauded for its potent antiseptic and trypanocidal properties, this acridine derivative has witnessed a remarkable resurgence in scientific interest. This is largely attributed to the elucidation of its multifaceted mechanism of action, extending beyond simple DNA intercalation to the intricate inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. This technical guide provides a comprehensive overview of this compound, from its historical roots to its contemporary applications in oncology and virology. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its journey, chemical properties, and therapeutic promise. This document collates available quantitative data, outlines key experimental methodologies, and visualizes complex biological pathways to serve as a foundational resource for future research and development endeavors.
History and Discovery
The story of this compound begins in the laboratory of the renowned German physician and scientist, Paul Ehrlich. In 1912, as part of his systematic investigation into the therapeutic potential of synthetic dyes, Ehrlich and his team synthesized a new acridine derivative.[1][2][3] This compound, a mixture of 3,6-diamino-10-methylacridinium chloride and its non-methylated counterpart, 3,6-diaminoacridine (proflavine), was initially named "Trypaflavin" due to its observed activity against trypanosomes, the parasites responsible for sleeping sickness.[1]
The synthesis pathway, a complex feat of organic chemistry for its time, typically commenced with aniline derivatives, which underwent cyclization and subsequent modifications to yield the characteristic tricyclic acridine structure.[2] The hydrochloride salt form was found to enhance its solubility in water, facilitating its clinical application.[2]
Its introduction coincided with the outbreak of World War I, a period that saw its extensive use as a topical antiseptic for the treatment of wounds.[1][3] Reports from this era highlight its efficacy in preventing and treating infections in soldiers. Beyond its antiseptic use, it was also deployed to combat the devastating effects of sleeping sickness.[3] However, with the advent of penicillin and other more potent antibiotics in the mid-20th century, the use of this compound gradually declined, relegating it to a historical footnote in the annals of antimicrobial therapy.
Early Applications and Key Experiments
The initial therapeutic applications of this compound were centered on its potent antimicrobial and antiparasitic properties.
Topical Antiseptic
During World War I, this compound gained prominence as a crucial tool in wound management.[1][4] It was noted for its ability to maintain its antiseptic activity in the presence of serum, a significant advantage over other available antiseptics of the time.
Key Experimental Work: The seminal research by Carl Browning and Robert Gulbransen in 1917, published in the British Medical Journal, was instrumental in establishing the antiseptic credentials of acriflavine and proflavine.[5][6] Their work systematically evaluated the bactericidal and bacteriostatic properties of these compounds against a range of pathogenic bacteria.
Experimental Protocol (Reconstructed from historical accounts):
-
Preparation of Antiseptic Solution: A commonly cited formulation involved a 1:1000 solution of this compound in a glycerine or saline base.[4]
-
In Vitro Bactericidal Testing: Browning and Gulbransen likely employed methods to determine the minimum concentration of the antiseptic required to inhibit the growth of bacterial cultures (Minimum Inhibitory Concentration - MIC) and to kill the bacteria (Minimum Bactericidal Concentration - MBC). This would have involved serial dilutions of the Acriflavine solution being inoculated with standardized bacterial suspensions (e.g., Staphylococcus aureus, Escherichia coli).
-
Wound Application: In clinical settings, gauze soaked in the Acriflavine solution was applied directly to wounds. The dressings were changed at regular intervals, typically every 24 hours.[7]
Treatment of Sleeping Sickness (Human African Trypanosomiasis)
Ehrlich's initial discovery of Acriflavine's trypanocidal activity led to its use in treating sleeping sickness, a fatal parasitic disease prevalent in parts of Africa.
Key Clinical Investigations (Early 20th Century): While detailed protocols from this era are scarce in modern databases, historical accounts indicate that this compound was administered to patients, likely intravenously, to combat the Trypanosoma brucei parasite. The treatment aimed to clear the parasites from the bloodstream and, in later stages of the disease, from the central nervous system. The outcomes of these early treatments were likely variable and carried a risk of toxicity.
Mechanism of Action: From DNA Intercalation to HIF-1α Inhibition
For decades, the primary mechanism of action attributed to this compound was its ability to intercalate between the base pairs of DNA.[8] This physical insertion into the DNA helix disrupts DNA replication and transcription, leading to cell death in both bacteria and parasites.
However, a paradigm shift in the understanding of Acriflavine's bioactivity occurred with the discovery of its role as a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.
Inhibition of Prolyl Hydroxylases and Stabilization of HIF-1α
Under normoxic (normal oxygen) conditions, the alpha subunit of HIF-1 (HIF-1α) is targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. PHDs hydroxylate specific proline residues on HIF-1α, allowing it to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which marks it for proteasomal degradation.
Recent research has revealed that this compound can inhibit the activity of PHDs. This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even in the presence of oxygen.
Direct Inhibition of HIF-1 Dimerization
More significantly, Acriflavine has been shown to directly interfere with the function of HIF-1 by preventing the dimerization of its two subunits, HIF-1α and HIF-1β.[9] This heterodimerization is essential for the HIF-1 complex to bind to Hypoxia-Response Elements (HREs) in the promoter regions of its target genes. By binding to the PAS-B domain of HIF-1α, Acriflavine physically blocks its interaction with HIF-1β, thereby inhibiting the transcription of a multitude of genes involved in key aspects of cancer progression and viral replication.[10]
Contemporary Research and Therapeutic Applications
The discovery of its HIF-1 inhibitory activity has propelled this compound back into the spotlight of drug development, with promising preclinical and clinical data emerging in oncology and virology.
Oncology
The overexpression of HIF-1α is a hallmark of many solid tumors and is associated with increased angiogenesis, metabolic reprogramming, metastasis, and resistance to therapy. By inhibiting HIF-1, this compound presents a powerful strategy to target these cancer-promoting processes.
Preclinical and Clinical Findings:
-
Inhibition of Tumor Growth and Angiogenesis: Studies in various cancer models, including prostate and breast cancer, have demonstrated that this compound can inhibit tumor growth and reduce vascularization.[2][11]
-
Synergistic Effects: Acriflavine has shown synergistic antitumor activity when combined with conventional chemotherapeutic agents and targeted therapies like sunitinib.[11]
-
Brain Cancer: In models of glioblastoma, local delivery of Acriflavine has been shown to improve survival.[8]
Virology
The HIF-1 pathway has also been implicated in the replication of several viruses. More recently, Acriflavine has been identified as a potent inhibitor of viral proteases.
Preclinical and Clinical Findings:
-
Anti-HIV Activity: Early clinical trials in the 1990s explored the use of Acriflavine in combination therapies for HIV-1.[1]
-
Inhibition of SARS-CoV-2: Acriflavine has been identified as a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral replication.[5][12] In vitro and in vivo studies have shown that it can inhibit viral replication at nanomolar concentrations.[13]
Quantitative Data
The following tables summarize key quantitative data for this compound from both historical and recent studies.
Table 1: Historical Antiseptic and Antiparasitic Data
| Application | Organism/Condition | Concentration/Dosage | Efficacy/Outcome | Reference |
| Topical Antiseptic | Wound Infections | 1:1000 in glycerine/saline | Effective in preventing and treating sepsis | [4] |
| Sleeping Sickness | Trypanosoma brucei | (Not specified in available historical records) | Used as a treatment, efficacy likely variable | [3] |
Table 2: Modern Preclinical and Clinical Data (Oncology & Virology)
| Application | Model/System | IC50 / Dosage | Key Findings | Reference |
| Cancer (Prostate) | PC-3 xenografts | 2 mg/kg/day (in vivo) | Arrested tumor growth | [2] |
| Cancer (Breast) | Murine model | 5 mg/kg (in vivo) | Synergistic antitumor activity with sunitinib | [11] |
| Virology (SARS-CoV-2) | A549ACE2+ cells | 86 nM | Inhibition of viral replication | [14] |
| Virology (SARS-CoV-2) | Vero cells | 64 nM | Inhibition of viral replication | [14] |
| Virology (SARS-CoV-2) | K18-ACE2 transgenic mice | 100 mg/kg (oral), 5-15 mg/kg (i.m.) | Inhibition of viral replication in brain and lungs | [9][14] |
Conclusion and Future Directions
This compound exemplifies the value of re-examining historical compounds with the lens of modern molecular biology. Its journey from a widely used antiseptic to a promising inhibitor of a fundamental cellular pathway highlights the potential for drug repurposing. The dual mechanism of action—DNA intercalation and HIF-1 inhibition—makes it a particularly intriguing candidate for further investigation, especially in the context of combination therapies for cancer and viral diseases.
Future research should focus on several key areas:
-
Optimization of Delivery: Given its potential for systemic toxicity at higher doses, the development of targeted delivery systems could enhance its therapeutic index.
-
Elucidation of Resistance Mechanisms: As with any therapeutic agent, understanding potential mechanisms of resistance will be crucial for its long-term clinical success.
-
Clinical Trials: Well-designed clinical trials are needed to validate the promising preclinical findings in both oncology and infectious diseases.
References
- 1. hudson.org.au [hudson.org.au]
- 2. geoffreykayemuseum.org.au [geoffreykayemuseum.org.au]
- 3. Acriflavine | Antiseptic, Dye, Bactericide | Britannica [britannica.com]
- 4. ijop.net [ijop.net]
- 5. THE ANTISEPTIC PROPERTIES OF ACRIFLAVINE AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE ANTISEPTIC PROPERTIES OF ACRIFLAVINE AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contact dermatitis presenting as non-healing wound: case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The Antiseptic Potency of Acriflavine, with Considerations on the Variability of Results in Testing Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History [mdpi.com]
- 11. View of Treatment of late stage sleeping sickness caused by T.b. gambiense: a new approach to the use of an old drug [smw.ch]
- 12. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLAVINE AND BRILLIANT GREEN, POWERFUL ANTISEPTICS WITH LOW TOXICITY TO THE TISSUES: THEIR USE IN THE TREATMENT OF INFECTED WOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. African sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
Acriflavine Hydrochloride: A Technical Guide for Nucleic Acid Staining
Acriflavine hydrochloride, a fluorescent dye belonging to the acridine family, serves as a valuable tool for researchers and scientists in the staining and visualization of DNA and RNA. This technical guide provides an in-depth overview of its mechanism of action, fluorescence properties, experimental protocols, and safety considerations, tailored for professionals in research and drug development.
Core Principles and Mechanism of Action
This compound is not a single entity but a mixture of acridine derivatives, primarily 3,6-diamino-10-methylacridinium chloride (the active acriflavine component) and 3,6-diaminoacridine (proflavine).[1][2] Its utility as a nucleic acid stain stems from its ability to intercalate, or insert itself, between the adjacent base pairs of DNA and RNA.[3][4] This interaction, which exhibits a high affinity for DNA, disrupts the normal helical structure and affects cellular processes like transcription and replication.[3][5] The binding of acriflavine to DNA can be monitored by a characteristic red shift in its absorption spectrum.[3]
While it binds to both DNA and RNA, its staining is reportedly limited to the more accessible euchromatin regions.[3] This intercalation is the fundamental principle behind its application in fluorescence microscopy for visualizing cellular and mitochondrial DNA.[5]
Physicochemical and Fluorescence Properties
This compound is typically a brownish-orange crystalline powder that is soluble in water, methanol, and DMSO.[1] Its key feature is its fluorescence, which varies depending on the solvent environment.
Table 1: Physicochemical Properties of this compound
| Property | Description |
| Appearance | Brownish-orange to yellow crystalline powder[1] |
| Solubility | Freely soluble in water; soluble in methanol and DMSO[1] |
| Molecular Formula | C₁₄H₁₄N₃Cl (Acriflavine component) & C₁₃H₁₁N₃ (Proflavine component)[1] |
Table 2: Fluorescence Properties of Acriflavine in Various Solvents
| Solvent | Excitation (λex) Wavelength | Emission (λem) Wavelength |
| Methanol | 424 nm | 518 nm |
| Ethanol | 426 nm | 524 nm |
| Propanol | 430 nm | 512 nm |
| Butanol | 430 nm | 526 nm |
| Formamide | 434 nm | 524 nm |
| Glycerol | 432 nm | 540 nm |
| Water | 416 nm | 514 nm |
| Data sourced from Sigma-Aldrich product information.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are adapted from published methods for staining different types of cells.
Protocol 1: Staining of Meiotic Chromosomes in Fungi
This protocol is adapted from a Feulgen-type procedure and is particularly effective for staining fungal chromosomes.[7]
A. Materials:
-
Acriflavine Staining Solution: 100-200 µg/mL Acriflavine (Sigma) and 5 mg/mL K₂S₂O₅ in 0.1 N HCl.
-
Hydrolysis Solution: 4 N HCl.
-
Wash Solution: Concentrated HCl and 70% ethanol (2:98 v/v).
-
Mounting Medium: 10% glycerol.
B. Procedure:
-
Hydrolysis: Immerse unfixed samples (e.g., fungal perithecia) in 4 N HCl for 20-30 minutes at 30°C.
-
Rinsing: Rinse the samples once with distilled water.
-
Staining: Stain with the acriflavine solution for 20-30 minutes at 30°C.
-
Washing: Wash the stained samples three times (3-5 minutes each) in the HCl-ethanol wash solution at 30°C to remove non-covalently bound stain.
-
Final Rinse: Wash twice with distilled water.
-
Mounting and Visualization: Dissect the sample in a drop of 10% glycerol on a microscope slide and squash under a coverslip. Examine with an epifluorescence microscope using an excitation filter around 450 nm and an emission filter around 540 nm.[7]
Protocol 2: Direct Staining of Marine Protists (Labyrinthulomycetes)
This protocol is modified from a method for the direct detection and enumeration of marine protists.[8]
A. Materials:
-
Acriflavine Stock Solution: 0.5% acriflavine in distilled water.
-
Acriflavine Working Solution: 0.05% acriflavine in 0.1 M citrate buffer (pH 3.0).
-
Rinse Solution: Filter-sterilized artificial seawater.
-
Destain Solution: 75% isopropyl alcohol.
B. Procedure:
-
Sample Collection: Collect live cells (e.g., 100 µL) on a 0.22 µm membrane filter.
-
Rinsing: Rinse the cells on the filter with sterile artificial seawater.
-
Staining: Add 3-4 mL of the 0.05% acriflavine working solution to the cells and let stand for 4 minutes.
-
Destaining: Apply a vacuum to drain the stain, and then add 2 mL of 75% isopropyl alcohol while maintaining the vacuum.
-
Final Rinse: Once all the alcohol is drained, rinse the filter with sterile distilled water.
-
Mounting and Visualization: Place the filter on a microscope slide, add a drop of water or immersion oil, and apply a coverslip. Visualize using epifluorescence microscopy with violet-to-blue (420-490 nm) or blue (450-490 nm) excitation filters.[8]
Safety and Handling
This compound requires careful handling due to its potential health effects. It is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[9][10]
A. Health Hazards:
-
Acute Effects: Hazardous in case of skin contact (irritant), eye contact (irritant/corrosive), ingestion, and inhalation.[11] Eye contact can lead to corneal damage, while skin contact may cause inflammation.[11]
-
Chronic Effects: Repeated or prolonged exposure can cause damage to the lungs and mucous membranes.[11]
B. Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Ensure safety showers and eyewash stations are accessible.[12]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses or face shield).[9][12]
-
Handling: Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][12]
C. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[11][13]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]
-
Ingestion: Rinse mouth with water. Call a poison center or physician if you feel unwell.[12][13]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
D. Storage:
-
Store at 4°C or ambient temperature under desiccating conditions in a dry, cool, and well-ventilated place.[2][3] Keep containers tightly closed.
This guide provides a comprehensive technical overview for the effective and safe use of this compound in nucleic acid staining applications. By understanding its properties and adhering to established protocols and safety measures, researchers can reliably employ this dye for high-quality fluorescence microscopy.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, Fluorescent dye (CAS 69235-50-3) | Abcam [abcam.com]
- 3. goldbio.com [goldbio.com]
- 4. mpbio.com [mpbio.com]
- 5. This compound Powder | AuSaMicS [ausamics.com]
- 6. Acriflavine fluorescence, BioReagent, = 90 AT 8048-52-0 [sigmaaldrich.com]
- 7. fgsc.net [fgsc.net]
- 8. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. westliberty.edu [westliberty.edu]
- 13. nucleoestudo.ufla.br [nucleoestudo.ufla.br]
Unraveling the Luminescence: A Technical Guide to the Fluorescence Quantum Yield of Acriflavine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acriflavine Hydrochloride and its Fluorescence
This compound is a versatile fluorescent dye and topical antiseptic, recognized for its utility as a biological stain and its potent biological activities.[1][2][3] Chemically, it is a mixture of 3,6-diamino-10-methylacridinium chloride (the primary component of acriflavine) and 3,6-diaminoacridine (proflavine).[4] Its planar aromatic structure allows it to intercalate into DNA and RNA, a property that underpins many of its biological effects and influences its fluorescent characteristics.[4][5] The intrinsic fluorescence of this compound makes it a valuable tool in various research applications, from cellular imaging to quantitative analysis.[2][6]
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that a significant fraction of the absorbed energy is released as fluorescence, making the compound a bright fluorophore. Understanding the factors that influence the fluorescence quantum yield of this compound is paramount for its effective application in research and drug development.
Quantitative Analysis of this compound's Fluorescence Properties
The fluorescence quantum yield of this compound is not a fixed value but is highly dependent on its environment. Factors such as the polarity of the solvent, the pH of the solution, and its interaction with other molecules can significantly alter its fluorescence intensity and quantum yield.
Influence of Solvent Polarity on Fluorescence Quantum Yield
The polarity of the solvent plays a crucial role in the photophysical properties of this compound. Generally, an increase in solvent polarity leads to a decrease in the fluorescence quantum yield.[7] This phenomenon is attributed to intermolecular charge transfer (ICT) between the amine group and the aromatic ring of the acriflavine molecule.[7] In more polar solvents, the excited state is stabilized, which can promote non-radiative decay pathways, thus reducing the fluorescence efficiency.[7]
| Solvent | Dielectric Constant (approx.) | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Fluorescence Quantum Yield (Φ) | Reference |
| Water | 80.1 | 414 | 505 | 0.81 | [7] |
| N,N-Dimethylformamide (DMF) | 36.7 | 414 | 497 | 0.84 | [7] |
| Dimethyl sulfoxide (DMSO) | 46.7 | 414 | 501 | 0.83 | [7] |
| Ethanol | 24.6 | 426 | 524 | - | |
| Methanol | 32.7 | 424 | 518 | - | |
| Propanol | 20.1 | 430 | 512 | - | |
| Butanol | 17.8 | 430 | 526 | - | |
| Formamide | 111 | 434 | 524 | - | |
| Glycerol | 42.5 | 432 | 540 | - |
Note: The quantum yield in ethanol, methanol, propanol, butanol, formamide, and glycerol was not explicitly stated in the provided search results. A specific study reported a quantum yield of 0.54 ± 0.03 for Acriflavine in an aqueous solution, which differs from the value of 0.81 reported in another study, highlighting the variability in reported values depending on the specific experimental conditions and reference standards used.[2]
Effect of pH on Fluorescence
The pH of the solution can significantly influence the fluorescence of this compound. For instance, in the presence of the acidic drug aceclofenac, the formation of an ion-pair complex at a specific pH (around 8.5) leads to a quenching of acriflavine's fluorescence.[2] This pH-dependent interaction is crucial when using acriflavine as a fluorescent probe for the analysis of acidic compounds.[2] One study noted that in Britton Robinson buffer, a pH of 4 provided optimal conditions for the quenching of acriflavine fluorescence by certain antiepileptic drugs.[8]
Fluorescence Quenching
The fluorescence of this compound can be quenched by various molecules. This quenching can occur through different mechanisms, including static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher.[2] For example, the interaction of acriflavine with acidic drugs like aceclofenac, lamotrigine, and carbamazepine has been shown to cause static quenching of its fluorescence.[2][8] This property is exploited in spectrofluorimetric methods for the quantitative analysis of these drugs.[2][8]
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The relative fluorescence quantum yield of this compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[9] Fluorescein in 0.1 M NaOH (Φ = 0.93) is a commonly used standard for this purpose.[2]
Materials and Instrumentation
-
This compound
-
Fluorescence standard (e.g., Fluorescein)
-
Solvent (e.g., 0.1 M NaOH for fluorescein, and a suitable solvent for this compound)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
Cuvettes (quartz, 1 cm path length)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for determining the relative fluorescence quantum yield.
Step-by-Step Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of both the standard (e.g., Fluorescein) and this compound in the chosen solvent at a concentration of approximately 10⁻⁴ M.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, with concentrations ranging from 10⁻⁶ to 10⁻⁵ M. Ensure the absorbance of these solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each working solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a fluorescence spectrometer, record the fluorescence emission spectrum for each working solution, exciting at the same wavelength used for the absorbance measurements. Ensure the excitation and emission slits are kept constant for all measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the known quantum yield of the standard.
-
Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Signaling Pathway Inhibition: this compound as a HIF-1 Inhibitor
This compound is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor involved in cellular adaptation to low oxygen levels (hypoxia).[3][10][11] HIF-1 plays a critical role in tumor progression and angiogenesis.[10][12] Acriflavine exerts its inhibitory effect by directly binding to the HIF-1α subunit, which prevents its dimerization with the HIF-1β subunit.[12][13] This inhibition of heterodimerization blocks the transcriptional activity of HIF-1, thereby downregulating the expression of its target genes, such as Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis.[10][12]
Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β.
Conclusion
This compound is a valuable fluorescent molecule with a quantum yield that is highly sensitive to its molecular environment. This sensitivity, particularly to solvent polarity, pH, and interactions with biomolecules, makes it a versatile tool for various applications, including as a fluorescent probe for quantitative analysis and for studying biological processes. Its role as a potent inhibitor of the HIF-1 signaling pathway highlights its potential in cancer research and drug development. A thorough understanding of its fluorescence quantum yield and the factors that influence it is essential for leveraging its full potential in scientific and clinical investigations. The methodologies and data presented in this guide provide a comprehensive resource for researchers working with this important compound.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, Fluorescent dye (CAS 69235-50-3) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 9. agilent.com [agilent.com]
- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HIF-1 Dimerization Inhibitor Acriflavine Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
Acriflavine Hydrochloride: A Technical Guide to its Application as a HIF-1 Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia, a common feature of the tumor microenvironment, is a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). The heterodimeric HIF-1 protein, composed of an oxygen-labile α subunit and a stable β subunit, regulates the expression of a multitude of genes involved in angiogenesis, glucose metabolism, and cell survival. Consequently, inhibiting HIF-1 activity has emerged as a promising strategy in oncology. Acriflavine hydrochloride, a fluorescent dye historically used as an antiseptic, has been identified as a potent inhibitor of HIF-1. This technical guide provides an in-depth overview of acriflavine's mechanism of action, its effects on cancer cells and tumors, and detailed experimental protocols for its investigation in a research setting.
Mechanism of Action: Direct Inhibition of HIF-1 Dimerization
Acriflavine exerts its inhibitory effect on HIF-1 through a direct binding mechanism. It specifically targets the Per-Arnt-Sim (PAS) B domain of the HIF-1α and HIF-2α subunits.[1] This interaction physically obstructs the dimerization of the α subunit with its partner, HIF-1β (also known as ARNT).[1][2] The formation of the HIF-1α/HIF-1β heterodimer is an absolute prerequisite for its binding to Hypoxia Response Elements (HREs) in the promoter regions of its target genes. By preventing this dimerization, acriflavine effectively abrogates the transcriptional activity of HIF-1, leading to the downregulation of key genes involved in tumor progression.[1][2]
In Vitro and In Vivo Anti-Cancer Effects
Inhibition of HIF-1 Target Gene Expression
Treatment of cancer cells with acriflavine under hypoxic conditions leads to a significant reduction in the mRNA and protein levels of HIF-1 target genes. Notably, the expression of key genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), and glucose metabolism, like Glucose Transporter 1 (GLUT1), is markedly suppressed.[1][3] This demonstrates the functional consequence of HIF-1 inhibition by acriflavine at the cellular level.
Reduction of Tumor Growth and Angiogenesis in Xenograft Models
In preclinical animal models, systemic administration of acriflavine has been shown to impede the growth of various tumor xenografts, including prostate, breast, brain, and hepatocellular carcinoma.[4][5][6] This anti-tumor effect is associated with a decrease in tumor vascularization, as evidenced by reduced microvessel density. The inhibition of angiogenesis is a direct result of the suppressed expression of pro-angiogenic factors like VEGF within the tumor.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of Acriflavine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEK293 | Embryonic Kidney | ~1.0 (for HIF-1 activity) | [1] |
| 9L | Gliosarcoma | 5.3 | [7] |
| F98 | Glioma | 4.8 | [7] |
| U87 | Glioblastoma | 6.2 | [7] |
| GL261 | Glioblastoma | 7.5 | [7] |
| Mahlavu | Hepatocellular Carcinoma | ~1.0 | [2] |
| A549 | Lung Adenocarcinoma | Not specified, dose-dependent inhibition | [8] |
| SW480 | Colorectal Cancer | 0.36 | [9] |
| HCT116 | Colorectal Cancer | 0.29 | [9] |
| LS174T | Colorectal Cancer | 0.20 | [9] |
Table 2: In Vivo Efficacy of Acriflavine in Xenograft Models
| Cancer Type | Animal Model | Acriflavine Dose & Route | Outcome | Reference |
| Prostate Cancer (PC-3) | Nude Mice | 5 mg/kg/day, i.p. | Prevention of tumor growth and growth arrest of established tumors. | [1] |
| Breast Cancer (4T1) | BALB/c Mice | Not specified, in combination with sunitinib | Retarded tumor growth, decreased tumor vasculature. | |
| Brain Cancer (9L) | Rats | Local delivery via biodegradable polymers | Nearly 100% long-term survival. | [6] |
| Hepatocellular Carcinoma (Mahlavu) | Nude Mice | 2 mg/kg/day, i.p. | Significant suppression of tumor growth. | [3] |
| Lung Adenocarcinoma (A549) | Nude Mice | 2 mg/kg/day, i.p. | Significantly decreased tumor size and lung surface tumor spots. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of acriflavine as a HIF-1 inhibitor.
Cell-Based HIF-1 Dimerization Assay (Split-Luciferase)
This assay is designed to screen for inhibitors of HIF-1α and HIF-1β dimerization.
Methodology:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect cells with plasmids encoding HIF-1α fused to the N-terminal fragment of luciferase (NLuc) and HIF-1β fused to the C-terminal fragment of luciferase (CLuc).
-
Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Hypoxia Induction: Incubate the treated cells under hypoxic conditions (e.g., 1% O₂) for 16-24 hours to stabilize HIF-1α.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer. A decrease in luminescence in acriflavine-treated cells compared to the control indicates inhibition of HIF-1 dimerization.
Western Blotting for HIF-1α and Target Proteins
This protocol is for determining the protein levels of HIF-1α and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., PC-3, HepG2) and allow them to adhere. Treat with acriflavine at desired concentrations and incubate under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 16-24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against HIF-1α (1:1000), VEGF (1:1000), GLUT1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures the mRNA levels of HIF-1 target genes.
Methodology:
-
Cell Culture and Treatment: Treat cells with acriflavine under hypoxic conditions as described for Western blotting.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy). Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and primers specific for human VEGF, GLUT1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
VEGF Forward Primer: 5'-AGGGCAGAATCATCACGAAGT-3'
-
VEGF Reverse Primer: 5'-AGGGTCTCGATTGGATGGCA-3'
-
GLUT1 Forward Primer: 5'-GATTGGCTCCTTCTCTGTGG-3'
-
GLUT1 Reverse Primer: 5'-GGCCTCTTTGTCTTCTTCCTC-3'
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Tumor Xenograft Model
This protocol outlines the in vivo evaluation of acriflavine's anti-tumor efficacy.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., PC-3) in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth with calipers. When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 2-5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Tissue Collection: At the end of the study (e.g., 3-4 weeks) or when tumors reach a predetermined size, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).
Conclusion
This compound represents a well-validated tool compound for the preclinical investigation of HIF-1 inhibition in cancer. Its direct mechanism of action, coupled with its demonstrated efficacy in a variety of in vitro and in vivo models, makes it a valuable agent for researchers studying the role of hypoxia in cancer and for the development of novel anti-cancer therapeutics targeting the HIF-1 pathway. The experimental protocols provided herein offer a comprehensive guide for the robust evaluation of acriflavine and other potential HIF-1 inhibitors.
References
- 1. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of acriflavine in lung adenocarcinoma cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of Acriflavine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Acriflavine hydrochloride in various solvents. The information herein is intended to support research, development, and formulation activities involving this compound.
Core Topic: Solubility of this compound
This compound is a fluorescent dye and antiseptic agent. Its solubility is a critical parameter for its application in various scientific and pharmaceutical contexts. Understanding its behavior in different solvents is essential for formulation development, analytical method design, and interpreting experimental results.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data to provide a clear comparison.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 250-300 mg/mL[1] | 20 | Also described as "freely soluble"[2][3]. One source indicates a much lower solubility of 1 mg/mL, which may be context-dependent[4][5]. |
| Ethanol | Soluble[1][6] | Not Specified | Quantitative data is not readily available. |
| Methanol | Soluble[2][7][8] | Not Specified | Quantitative data is not readily available. |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][7][8] | Not Specified | A quantitative value of 30 mg/mL has also been reported. |
| Chloroform | Insoluble[1] | Not Specified | |
| Ether | Insoluble[1] | Not Specified |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Shake-Flask Method for Solubility Determination
This protocol outlines the steps for determining the solubility of this compound.
1. Materials and Equipment:
-
This compound (powder)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm pore size)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or other suitable analytical instrument for quantification
2. Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The goal is to have undissolved solid remaining after equilibration.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be in constant contact with the excess solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions and the filtered sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
3. Data Analysis and Reporting:
-
The solubility is typically reported in units of mg/mL or mol/L.
-
It is crucial to report the temperature at which the solubility was determined.
Visualizations
To further clarify the experimental workflow and the conceptual basis of solubility, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Conceptual diagram of the dissolution and precipitation equilibrium process.
References
- 1. Acriflavine HCl | CAS 8063-24-9 | S10011 | TriStains | Histology [tristains.com]
- 2. nbinno.com [nbinno.com]
- 3. toku-e.com [toku-e.com]
- 4. toku-e.com [toku-e.com]
- 5. This compound - CD Formulation [formulationbio.com]
- 6. This compound 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | 8063-24-9 [chemicalbook.com]
- 8. This compound, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to Acriflavine Hydrochloride for the Interrogation of Cellular Hypoxia
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular hypoxia, a condition of low oxygen tension, is a critical feature of the microenvironment in various physiological and pathological processes, including embryonic development, ischemic diseases, and solid tumors. The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Acriflavine hydrochloride (ACF), a fluorescent acridine dye, has emerged as a potent pharmacological tool for studying these responses. This technical guide details the mechanism of action of this compound, its application in identifying and studying hypoxic cells, quantitative data regarding its efficacy, and detailed protocols for its use in research and drug development settings. While not a direct sensor of oxygen levels, ACF serves as a powerful inhibitor of the HIF-1 pathway, and its intrinsic fluorescence allows for visualization of its engagement with the cellular machinery that responds to hypoxia.
Introduction: Understanding Acriflavine's Role in Hypoxia Research
This compound is not a conventional hypoxia probe that fluoresces upon direct interaction with a low-oxygen environment. Instead, its primary utility in hypoxia research stems from its function as a specific inhibitor of the HIF-1 signaling pathway.[1][2] HIF-1 is a heterodimeric transcription factor, composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit, that acts as the master regulator of the adaptive cellular response to hypoxia.[3][4]
Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[4][5] Acriflavine directly interferes with this process by preventing the dimerization of HIF-1α and HIF-1β.[3][6] This inhibitory action makes ACF an invaluable tool for:
-
Investigating the functional consequences of blocking the hypoxic response.
-
Studying the role of HIF-1 in cancer progression and other diseases.[7]
-
Potentiating the effects of other therapies, such as radiotherapy and chemotherapy, which can be less effective in the hypoxic tumor microenvironment.[1][8]
Furthermore, acriflavine possesses intrinsic fluorescent properties (excitation ~453 nm, emission ~507 nm), allowing for its visualization within cells.[9] Studies have shown that ACF translocates to the nucleus in hypoxic cells, presumably as it binds to the stabilized HIF-1α subunit.[9][10] This phenomenon provides a method for visually identifying cells that have mounted a HIF-1-dependent hypoxic response.
Mechanism of Action: Inhibition of the HIF-1 Signaling Pathway
The central mechanism of acriflavine's action is the direct inhibition of HIF-1 dimerization.[3] It binds specifically to the Per-ARNT-Sim (PAS)-B subdomain of both HIF-1α and HIF-2α, preventing their association with HIF-1β.[3][9] This disruption is the critical step that halts the entire downstream signaling cascade.
HIF-1 Signaling Under Normoxia and Hypoxia:
-
Normoxia (Normal Oxygen): The HIF-1α subunit is continuously synthesized. However, in the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for rapid proteasomal degradation. Consequently, HIF-1α levels remain low, and transcription of hypoxia-response genes is inactive.[3]
-
Hypoxia (Low Oxygen): The activity of PHD enzymes is inhibited due to the lack of their co-substrate, oxygen. As a result, HIF-1α is not hydroxylated and escapes degradation. It accumulates in the cytoplasm and translocates to the nucleus.
-
Acriflavine's Point of Intervention: In the nucleus, stabilized HIF-1α normally dimerizes with HIF-1β. Acriflavine binds to HIF-1α, physically blocking this dimerization. Without the formation of the functional HIF-1 heterodimer, the complex cannot bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and transcription is inhibited.[3]
Quantitative Data on this compound
The efficacy of acriflavine has been quantified in numerous studies. The following tables summarize key data points for its use in cell culture and in vivo models.
Table 1: In Vitro Efficacy of Acriflavine
| Parameter | Value | Cell Line / System | Comments | Source |
| IC₅₀ for HIF-1 Dimerization | ~1 µM | Cell-based split-luciferase assay | Acriflavine was identified as the most potent inhibitor in a screen of 336 FDA-approved drugs. | [1][5] |
| IC₅₀ for HIF-1 Transcriptional Activity | ~1 µM | HEK293 cells with HRE-luciferase reporter | Dose-dependent inhibition of hypoxia-induced luciferase activity. Complete inhibition observed at 5 µM. | [3][4] |
| Concentration for Gene Inhibition | 5 µM | HEK293 cells | Effectively blocked hypoxic induction of VEGF and GLUT1 mRNA. | [3] |
| Concentration for Cell Viability | 2.5 - 5 µM | Primary Hemangioblastoma (HB) cultures | Mean half-maximal inhibitory concentration (IC₅₀) for reducing cell viability. | [11] |
| Concentration for Flow Cytometry | 2.5 µM | B16/F10 melanoma cells | Used for cell cycle analysis after 24 and 48-hour treatments. | [12] |
Table 2: In Vivo Administration and Effects of Acriflavine
| Animal Model | Dosage | Application | Key Findings | Source |
| Prostate Cancer Xenograft (Mice) | 5 mg/kg | Intraperitoneal injection | Prevented tumor growth and arrested growth of established tumors. Inhibited tumor vascularization. | [3][6] |
| Breast Cancer Model (Mice) | 5 mg/kg | Intraperitoneal injection | In combination with sunitinib, retarded tumor growth and reduced accumulation of myeloid-derived suppressor cells. | [8] |
| Experimental Autoimmune Encephalomyelitis (Mice) | 5 mg/kg | Systemic injection | Preserved visual acuity and optic nerve function by inhibiting HIF-1 and UPR signaling. | [13] |
| Oxygen-Induced Ischemic Retinopathy (Mice) | 100 ng | Intraocular injection | Caused dose-dependent suppression of retinal neovascularization. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of acriflavine in a research setting. The following protocols outline key experiments for visualizing ACF's cellular activity and quantifying its inhibitory effects.
Protocol 1: Visualization of Acriflavine Nuclear Translocation in Hypoxic Cells
This protocol uses confocal microscopy to visualize the uptake of acriflavine and its accumulation in the nucleus, which is indicative of a HIF-1α-driven hypoxic response.
Methodology:
-
Cell Culture: Seed cells (e.g., SK-ChA-1, A431) on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and grow to 60-70% confluency.
-
Induce Hypoxia: Transfer one set of plates to a hypoxic incubator (1% O₂) or a chemical hypoxia-inducing agent (e.g., 100 µM CoCl₂) for 4-6 hours. Maintain a parallel set of plates under normoxic conditions (21% O₂).
-
Acriflavine Staining: Add this compound to the culture medium of both normoxic and hypoxic cells to a final concentration of 1-3 µM. Incubate for 4 hours.[9][14]
-
Fixation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Counterstaining (Optional): To visualize cellular membranes or other compartments, wash with PBS and stain with a suitable marker (e.g., 1 µM Nile Red for membranes for 1 minute).[14]
-
Mounting: Wash cells three times with PBS. Mount with a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a confocal microscope.
-
Acriflavine: Ex: ~450 nm, Em: ~510 nm (appears green/yellow).
-
DAPI: Ex: ~360 nm, Em: ~460 nm (appears blue).
-
-
Analysis: Compare the subcellular localization of the acriflavine signal in normoxic versus hypoxic cells. An increase in the co-localization of acriflavine and DAPI signals in hypoxic cells indicates nuclear translocation.
Protocol 2: Luciferase Reporter Assay for HIF-1 Transcriptional Activity
This assay quantitatively measures the ability of acriflavine to inhibit the transcriptional function of the HIF-1 complex.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with two plasmids:
-
A reporter plasmid containing the firefly luciferase (Fluc) gene under the control of a promoter with multiple Hypoxia Response Elements (HREs) (e.g., p2.1).[4]
-
A control plasmid with a constitutively expressed Renilla luciferase (Rluc) gene (e.g., pSV-Renilla) to normalize for transfection efficiency.
-
-
Incubation: Allow cells to recover and express the plasmids for 24 hours.
-
Treatment: Treat the transfected cells with varying concentrations of acriflavine (e.g., 0, 0.5, 1, 2.5, 5 µM).
-
Induce Hypoxia: Immediately after treatment, expose the cells to hypoxic (1% O₂) or normoxic (21% O₂) conditions for another 24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry: Measure both Firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
For each sample, calculate the ratio of Firefly to Renilla luciferase activity (Fluc/Rluc) to normalize the data.
-
Compare the normalized luciferase activity in acriflavine-treated hypoxic cells to that of untreated hypoxic cells.
-
Plot the inhibition curve and calculate the IC₅₀ value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Inhibition of HIF-1 Dimerization
This protocol provides direct biochemical evidence that acriflavine disrupts the interaction between HIF-1α and HIF-1β.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) and treat with acriflavine (e.g., 5 µM) or vehicle control.
-
Induce Hypoxia: Expose cells to hypoxic (1% O₂) conditions for 24 hours to induce HIF-1α accumulation. Keep a normoxic control plate.
-
Cell Lysis: Harvest cells and prepare nuclear extracts using a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP):
-
Incubate the nuclear extracts with an anti-HIF-1α antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HIF-1β antibody to detect the co-precipitated protein.
-
As a control, probe a separate blot of the input lysates to confirm the presence of both proteins before IP.
-
-
Analysis: A reduced or absent HIF-1β band in the acriflavine-treated sample compared to the untreated hypoxic sample indicates that acriflavine inhibited the dimerization of HIF-1α and HIF-1β.[3][5]
Conclusion and Future Directions
This compound is a multifaceted tool for the study of cellular hypoxia. Its primary strength lies in its potent and specific inhibition of HIF-1 dimerization, which allows researchers to dissect the complex roles of the HIF-1 pathway in health and disease.[3][7] The compound's intrinsic fluorescence provides an additional advantage, enabling the visualization of its cellular uptake and hypoxia-dependent nuclear translocation.[9] The protocols and data presented in this guide offer a robust framework for utilizing acriflavine to investigate hypoxic signaling pathways. For professionals in drug development, acriflavine not only serves as a valuable research compound but also as a lead compound for developing novel therapeutics that target the hypoxic response in cancer and ischemic diseases.[3]
References
- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. HIF-1 Dimerization Inhibitor Acriflavine Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of hypoxia inducible factor 1 and topoisomerase with acriflavine sensitizes perihilar cholangiocarcinomas to photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. endurancelasers.com [endurancelasers.com]
- 11. researchgate.net [researchgate.net]
- 12. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
- 14. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to the Core Principles of Acriflavine Hydrochloride Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acriflavine hydrochloride is a versatile fluorescent dye with a rich history as a topical antiseptic and biological stain. Its intrinsic fluorescence properties, which are highly sensitive to the molecular environment, have led to its increasing use in advanced research applications, including nucleic acid labeling, fluorescence quenching-based assays, and as an inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway in cancer research. This technical guide delves into the fundamental principles of this compound fluorescence, providing researchers with the essential knowledge to effectively utilize this compound in their experimental designs. The guide summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding of its application.
Introduction to this compound
This compound is a deep orange to brownish-red crystalline powder.[1] It is a mixture of two acridine derivatives: 3,6-diamino-10-methylacridinium chloride (the primary component, also known as acriflavine) and 3,6-diaminoacridine (proflavine).[2][3] This mixture is soluble in water and methanol.[4] Its utility in biological research stems from its ability to intercalate into nucleic acids, a property that is central to its fluorescence applications.[5]
Core Principles of this compound Fluorescence
The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are intrinsically linked to the molecule's interaction with its environment, making it a sensitive probe for various biological and chemical analyses.
Excitation and Emission Spectra
The absorption and subsequent emission of light by this compound are highly dependent on the solvent environment. The polarity of the solvent can influence the energy levels of the molecule's electronic states, leading to shifts in the excitation and emission maxima.[6]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both are sensitive to environmental factors such as solvent polarity, pH, and the presence of quenching agents.[6][7]
Quantitative Fluorescence Data
The following tables summarize the key quantitative fluorescence parameters of this compound in various solvents and conditions.
Table 1: Excitation and Emission Maxima of this compound in Different Solvents
| Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) |
| Methanol | 424 | 518 |
| Ethanol | 426 | 524 |
| Propanol | 430 | 512 |
| Butanol | 430 | 526 |
| Formamide | 434 | 524 |
| Glycerol | 432 | 540 |
| Water | 416 | 514 |
Table 2: Fluorescence Quantum Yield and Lifetime of this compound
| Solvent/Condition | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| N,N-dimethyl formamide (DMF) | 0.84 | Not specified |
| Dimethyl sulfoxide (DMSO) | 0.83 | Not specified |
| Water | 0.81 | 5.0 |
| Aqueous solution (calculated) | 0.54 ± 0.03 | Not specified |
Key Applications and Experimental Protocols
The unique fluorescence properties of this compound have been leveraged in a variety of research applications.
Fluorescence Staining of Cells and Nucleic Acids
This compound's ability to intercalate into DNA and RNA makes it a useful stain for visualizing these macromolecules in cells.[5]
This protocol is adapted from a method for staining Labyrinthulomycetes and can be optimized for other cell types.[8]
-
Cell Preparation:
-
For adherent cells, grow them on coverslips. For suspension cells, they can be cytocentrifuged onto slides or filtered onto a membrane.
-
Cells can be stained live or after fixation (e.g., with 4% paraformaldehyde).
-
-
Staining Solution Preparation:
-
Prepare a 0.5% (w/v) stock solution of this compound in distilled water.
-
Prepare a 0.1 M citrate buffer (pH 3.0).
-
Dilute the stock solution to a final working concentration of 0.05% in the citrate buffer.
-
-
Staining Procedure:
-
Wash the prepared cells with a suitable buffer (e.g., PBS or filtered artificial seawater for marine organisms).[8]
-
Incubate the cells with the 0.05% acriflavine staining solution for 4 minutes at room temperature.[8]
-
Remove the staining solution.
-
Briefly rinse with 75% isopropyl alcohol.[8]
-
Wash the cells with distilled water.[8]
-
-
Microscopy:
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Visualize the cells using an epifluorescence microscope with excitation filters in the violet-to-blue range (e.g., 420-490 nm).[8]
-
Fluorescence Quenching Assays
The fluorescence of this compound can be "quenched" (reduced) by the presence of certain molecules. This phenomenon forms the basis of sensitive assays for detecting and quantifying various analytes, particularly in pharmaceutical analysis. The quenching mechanism is often static, involving the formation of a non-fluorescent complex between acriflavine and the analyte.[7]
This protocol provides a general framework for developing a fluorescence quenching assay.
-
Instrumentation:
-
A spectrofluorometer capable of measuring fluorescence intensity at specific excitation and emission wavelengths.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water).
-
Prepare a series of standard solutions of the analyte of interest at known concentrations.
-
Select an appropriate buffer system and pH that facilitates the interaction between acriflavine and the analyte. For instance, a Britton-Robinson buffer at pH 8.5 has been used for the analysis of aceclofenac.[7]
-
-
Assay Procedure:
-
In a series of cuvettes or a microplate, add a fixed concentration of the this compound solution.
-
Add increasing concentrations of the analyte standard solutions to the cuvettes/wells.
-
Include a blank sample containing only the this compound solution and buffer.
-
Incubate the samples for a sufficient time to allow for complex formation.
-
Measure the fluorescence intensity of each sample at the predetermined excitation and emission wavelengths for this compound in the chosen buffer system.
-
-
Data Analysis:
-
Plot the decrease in fluorescence intensity (ΔF = F_blank - F_sample) against the concentration of the analyte.
-
A linear relationship is often observed within a specific concentration range, which can be used to generate a calibration curve for quantifying the analyte in unknown samples.
-
Inhibition of HIF-1 Signaling Pathway
This compound is a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor involved in cellular adaptation to low oxygen levels (hypoxia) and a critical driver of tumor growth and angiogenesis.[3] Acriflavine exerts its inhibitory effect by directly binding to the HIF-1α subunit, thereby preventing its dimerization with the HIF-1β subunit. This disruption of HIF-1 dimerization inhibits the transcription of HIF-1 target genes.
Mandatory Visualizations
Signaling Pathway: this compound Inhibition of HIF-1
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single-Step Method for the Simultaneous Preparation of DNA, RNA, and Protein from Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
Acriflavine Hydrochloride: A Technical Guide to its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acriflavine (ACF), a fluorescent acridine dye historically used as a topical antiseptic, has emerged as a potent antiviral agent with a broad spectrum of activity, particularly against betacoronaviruses.[1][2][3] This technical guide provides an in-depth analysis of the antiviral properties of Acriflavine hydrochloride, consolidating current research on its mechanisms of action, antiviral spectrum, and quantitative efficacy. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts. Acriflavine's primary antiviral mechanism against coronaviruses involves the potent inhibition of the papain-like protease (PLpro), an essential enzyme for viral replication and a key antagonist of the host's innate immune response.[1][4][5] Its ability to inhibit other cellular pathways, such as the Hypoxia-Inducible Factor 1 (HIF-1) pathway, further contributes to its multifaceted biological activity.[2][6][7]
Mechanisms of Action
This compound exerts its antiviral effects through multiple mechanisms, targeting both viral enzymes and host cellular pathways.
Direct Inhibition of Viral Proteases
The most well-documented antiviral mechanism of Acriflavine is its role as a potent inhibitor of coronavirus proteases.
-
Papain-like Protease (PLpro) Inhibition : High-throughput screening has identified Acriflavine as a potent inhibitor of the SARS-CoV-2 PLpro.[1][4][8] Structural analyses, including NMR titrations and co-crystal structures, confirm that Acriflavine directly blocks the PLpro catalytic pocket.[1][4][5] This inhibition is significant for two main reasons:
-
Interruption of Viral Polyprotein Processing : PLpro is essential for cleaving the viral polyprotein to release functional non-structural proteins required for viral replication.[3][9]
-
Restoration of Host Innate Immunity : PLpro strips ubiquitin and ISG15 modifications from host proteins, thereby dampening the host's type I interferon antiviral response.[3][4] By inhibiting PLpro, Acriflavine not only halts viral protein maturation but also helps reactivate the host's cellular defense mechanisms.[1][3]
-
-
Main Protease (Mpro) Inhibition : Some studies have also investigated Acriflavine's effect on the SARS-CoV-2 Main Protease (Mpro or 3CLpro). Research indicates that Acriflavine and its component, proflavine, can inhibit Mpro with IC50 values in the low micromolar range, suggesting a potential dual-inhibitory action against coronaviruses.[10][11]
Caption: Acriflavine inhibits viral PLpro, blocking polyprotein processing and host immune evasion.
Modulation of Host Cellular Pathways
Acriflavine's influence extends to critical host pathways that viruses often exploit.
-
HIF-1 Inhibition : Acriflavine is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[6][7][12] It functions by preventing the dimerization of the HIF-1α and HIF-1β subunits, which is necessary for its transcriptional activity.[6][13] The HIF-1 pathway is crucial for cellular adaptation to low oxygen, a condition often induced by viral infections and associated inflammation. By inhibiting HIF-1, Acriflavine may disrupt the cellular environment that supports viral replication.[2]
-
Unfolded Protein Response (UPR) Inhibition : Acriflavine has been shown to block the PERK/eIF2α/ATF4 pathway of the unfolded protein response (UPR).[13][14] It reduces the translation of Activating Transcription Factor 4 (ATF4), a pro-survival regulator involved in drug resistance.[13] Viruses often hijack the UPR to enhance their replication, making this pathway a viable therapeutic target.
Caption: Acriflavine prevents the dimerization of HIF-1 subunits, inhibiting its activity.
Quantitative Antiviral Data
The antiviral efficacy of this compound has been quantified against several viruses across various cell lines. The data highlights its potent activity, particularly in the nanomolar range for betacoronaviruses.
Table 1: In Vitro Antiviral Activity of Acriflavine (ACF)
| Virus | Cell Line | IC50 / EC50 | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | A549ACE2+ | 86 nM | 36 | [1][4] |
| Vero | 64 nM | 53 | [1][4] | |
| (Authentic Virus) | 0.15 µM (150 nM) | N/A | [10] | |
| MERS-CoV | Vero | 21 nM | 162 | [1][4] |
| HCoV-OC43 | HCT-8 | 105 nM | 27 | [1][4] |
| BHK-21 | 28.62 nM | N/A | [10] | |
| HCoV-NL63 | LLC-MK2 | No effect observed | N/A | [1][4] |
| FIPV | CRFK | No effect observed | N/A | [1][4] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are metrics used to quantify the amount of a drug needed to inhibit a biological process by 50%. The Selectivity Index (SI) is the ratio of CC50 to IC50, indicating the therapeutic window.[15]
Table 2: Cytotoxicity of Acriflavine (ACF)
| Cell Line | CC50 | Reference(s) |
| A549ACE2+ | 3.1 µM | [1][4] |
| Vero | 3.4 µM | [1][4] |
| HCT-8 | 2.1 µM | [1][4] |
| Primary Human Fibroblasts | 12 µM | [1][4] |
Note: CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Table 3: Enzymatic Inhibition by Acriflavine (ACF)
| Enzyme Target | Substrate Used | IC50 | Reference(s) |
| SARS-CoV-2 PLpro | RLRGG-AMC | 1.66 µM | [1][4] |
| SARS-CoV-2 PLpro | ISG15-AMC | 1.46 µM | [4][16] |
| SARS-CoV-2 Mpro | Fluorogenic Substrate | 5.60 µM | [10][11] |
Experimental Protocols & Methodologies
The following sections detail the methodologies for key experiments used to characterize the antiviral properties of this compound.
Caption: A generalized workflow for antiviral drug discovery and validation.
PLpro Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PLpro.
-
Objective : To determine the IC50 value of Acriflavine against SARS-CoV-2 PLpro.
-
Materials :
-
Methodology :
-
Add 40 µL of PLpro enzyme (final concentration ~60 nM) to the wells of a microplate.[1]
-
Add 5 µL of serially diluted Acriflavine or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (final concentration ~400 nM).[1]
-
Immediately measure the fluorescence (e.g., λex = 360 nm; λem = 460 nm) kinetically over 30-60 minutes.[1]
-
Calculate the rate of reaction for each concentration of Acriflavine.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Activity Assay (qRT-PCR)
This assay measures the reduction in viral replication within host cells.
-
Objective : To determine the IC50/EC50 of Acriflavine against a target virus (e.g., SARS-CoV-2) in a permissive cell line.
-
Materials :
-
Methodology :
-
Seed cells in 96-well plates and grow to sub-confluent monolayers.[1]
-
Pre-treat the cells with serially diluted Acriflavine for 1-2 hours.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI), in the continued presence of the drug.[17]
-
Incubate for a defined period (e.g., 24 or 48 hours) at 37°C.[1][17]
-
After incubation, harvest the cell culture supernatant.
-
Extract viral RNA from the supernatant.
-
Quantify the amount of viral RNA using qRT-PCR targeting a specific viral gene.
-
Normalize the viral RNA levels to the untreated control and plot against the drug concentration to calculate the IC50/EC50 value.
-
Cytotoxicity Assay (MTS/MTT)
This assay determines the concentration at which the compound is toxic to the host cells.
-
Objective : To determine the CC50 of Acriflavine in the cell lines used for antiviral assays.
-
Materials :
-
Relevant cell lines (e.g., Vero E6, A549ACE2+).
-
Cell culture medium.
-
This compound, serially diluted.
-
96-well plates.
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution).[17]
-
Spectrophotometer (plate reader).
-
-
Methodology :
-
Seed cells in 96-well plates at the same density as in the antiviral assay.
-
Add serial dilutions of Acriflavine to the wells. Include wells with untreated cells (100% viability control) and cells treated with a cytotoxic agent (0% viability control).
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add the MTS/MTT reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the drug concentration to determine the CC50 value.
-
Conclusion and Future Directions
This compound is a promising antiviral candidate with potent, well-characterized activity against betacoronaviruses, including SARS-CoV-2.[1][5] Its primary mechanism, the inhibition of the viral PLpro enzyme, is complemented by its effects on host pathways like HIF-1, presenting a multi-pronged approach to combating viral infections.[1][2] The nanomolar efficacy and favorable selectivity indices observed in preclinical models underscore its therapeutic potential.[4]
Future research should focus on:
-
Clinical Evaluation : Given its existing approval for other indications in some countries, Acriflavine is a strong candidate for repurposing and should be evaluated in well-designed clinical trials for the treatment of COVID-19 and other coronavirus-induced diseases.[1][3]
-
Pharmacokinetic and Safety Profiling : Comprehensive studies are needed to establish optimal dosing regimens and to fully understand its safety profile for systemic antiviral use, particularly concerning its potential for DNA intercalation.[1][4]
-
Combination Therapies : Investigating Acriflavine in combination with other antiviral agents that have different mechanisms of action (e.g., RNA-dependent RNA polymerase inhibitors like Remdesivir) could reveal synergistic effects and provide a more robust treatment strategy.[3]
-
Broad-Spectrum Activity : Further exploration of its efficacy against a wider range of viruses is warranted to determine its full potential as a broad-spectrum antiviral drug.
References
- 1. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scienceopen.com [scienceopen.com]
- 8. covid19-nmr.de [covid19-nmr.de]
- 9. Acriflavine may prove effective against SARS-CoV-2 but clinical trials needed to confirm this, says virus expert | Science in Poland [scienceinpoland.pl]
- 10. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acriflavine Inhibits Acquired Drug Resistance by Blocking the Epithelial-to-Mesenchymal Transition and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Acriflavine Hydrochloride: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a versatile fluorescent dye and topical antiseptic derived from acridine. First developed by Paul Ehrlich in 1912, it is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[1][2] In the realm of cellular and molecular biology, this compound is a valuable tool for fluorescence microscopy due to its ability to intercalate into nucleic acids, primarily DNA and RNA, thereby allowing for their visualization.[3][4] Its fluorescent properties make it suitable for a range of applications, including the analysis of cellular DNA and protein content, and as a counterstain in various histological techniques.
Principle of Action
This compound's utility as a fluorescent stain stems from its mechanism of action at the molecular level. The planar structure of the acridine molecule allows it to insert itself, or intercalate, between the base pairs of DNA and RNA helices.[1][3] This binding is non-covalent and exhibits a high affinity, particularly for DNA.[3] The intercalation process results in a characteristic red shift in the absorption spectrum and is the basis for its fluorescence when excited by an appropriate light source.[3] This property allows for the direct visualization of nucleic acid distribution within cells and tissues. Beyond its use as a stain, Acriflavine is also recognized as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cancer progression, by preventing its dimerization.[4][5][6]
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the use of this compound in fluorescence microscopy.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~416-463 nm | Highly dependent on the solvent. For example, in water, it is approximately 416 nm, while in ethanol it is around 426 nm.[7] |
| Emission Maximum (λem) | ~490-540 nm | Also solvent-dependent. In water, the emission maximum is around 514 nm, and in ethanol, it is approximately 524 nm.[7] |
| Working Concentration | 0.01% - 0.05% (w/v) | The optimal concentration may vary depending on the cell type and experimental goals. A starting point of 0.01% is often recommended.[8][9] |
| Solubility | Freely soluble in water | A stock solution can be prepared in distilled water.[1][5] |
| Storage | 2-8 °C | Store protected from light.[5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in distilled water to create a 0.5% (w/v) stock solution. For example, dissolve 5 mg of this compound in 1 mL of distilled water.[9]
-
Vortex thoroughly until the powder is completely dissolved. The solution will have a distinct orange or brown color.
-
Store the stock solution at 4°C, protected from light.
Staining Protocol for Fixed Cells
Materials:
-
Cells grown on coverslips or in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
This compound working solution (0.01% in distilled water)
-
Mounting medium
-
Microscope slides
Protocol:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the 0.5% this compound stock solution to a 0.01% working solution in distilled water.
-
Incubate the cells with the 0.01% this compound working solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove excess stain.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel, depending on the specific excitation and emission peaks in the bound state).
Staining Protocol for Live Cells
Materials:
-
Live cells in a culture dish or chamber slide
-
Cell culture medium
-
This compound working solution (e.g., 1-5 µM in culture medium)
Protocol:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A starting concentration of 1-5 µM is recommended, but this should be optimized for your specific cell type and experimental conditions to minimize toxicity.
-
Remove the existing culture medium from the cells.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Gently wash the cells twice with pre-warmed culture medium to remove the unbound dye.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells immediately using a live-cell imaging setup on a fluorescence microscope.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. nbinno.com [nbinno.com]
- 2. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. toku-e.com [toku-e.com]
- 6. researchgate.net [researchgate.net]
- 7. Acriflavine fluorescence, BioReagent, = 90 AT 8048-52-0 [sigmaaldrich.com]
- 8. JaypeeDigital | Proteins and Nucleic Acid Staining [jaypeedigital.com]
- 9. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
Application Notes: Acriflavine Hydrochloride Staining for Live-Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction Acriflavine hydrochloride is a versatile, cell-permeant fluorescent dye widely used in cellular biology for live-cell imaging. As a metachromatic dye, its fluorescence emission spectrum shifts depending on its local concentration and environment. This property allows it to differentially stain various subcellular compartments. Acriflavine is known to intercalate into nucleic acids (DNA and RNA), where it emits green fluorescence as a monomer.[1][2] It also accumulates in acidic vesicular organelles (AVOs) such as lysosomes, endosomes, and autolysosomes, forming aggregates that emit red-to-orange fluorescence.[3][4] This dual-staining capability makes it a powerful tool for simultaneously visualizing the nucleus and cytoplasm, monitoring dynamic processes like autophagy, and assessing cellular health in real-time.
Mechanism of Action Acriflavine passively crosses the plasma membrane of live cells. In the nucleus and cytoplasm, its monomeric form intercalates between the base pairs of DNA and RNA, resulting in a distinct green fluorescence upon excitation with blue light.[1][2] Concurrently, the dye is sequestered and concentrated within the acidic lumen of AVOs. The low pH environment promotes the protonation and aggregation of acriflavine molecules, causing a metachromatic shift in its emission to red-orange wavelengths.[4] This differential fluorescence allows for the ratiometric analysis of cellular compartments.
Caption: Mechanism of acriflavine's metachromatic staining in a live cell.
Key Applications
-
Live-Cell Painting: Acriflavine provides a simple, cost-effective method for "live-cell painting," enabling high-content analysis of cellular morphology and organization with a single dye.[2][3] The two-channel fluorescence readout highlights the nucleus, cytoplasm, and acidic vesicles.
-
Monitoring Autophagy: Autophagy is a cellular degradation process involving the formation of autophagosomes, which fuse with lysosomes to become autolysosomes.[5] Since these are acidic organelles, acriflavine can be used to visualize and quantify the accumulation of AVOs, serving as an indicator of autophagic activity.[6][7][8]
-
Drug Development and Toxicology: Acriflavine has been identified as an inhibitor of hypoxia-inducible factors (HIFs), key regulators in cancer progression and angiogenesis.[1][9] This makes it a valuable tool for screening anti-cancer compounds and studying hypoxia-related signaling pathways. Its ability to detect sublethal phenotypic changes is also useful in toxicological assessments.[2]
Caption: Inhibition of the HIF-1 signaling pathway by acriflavine.
Quantitative Data Summary
The optimal parameters for acriflavine staining can vary depending on the application, cell type, and instrumentation. The following tables provide a summary of key quantitative data from the literature.
Table 1: Spectral Properties of this compound
| Target / Solvent | Excitation (λex) | Emission (λem) | Reference |
|---|---|---|---|
| Nucleic Acids (Monomer) | ~458 nm | ~530 nm | [2] |
| Acidic Vesicles (Aggregate) | ~458 nm | ~640 nm | [2] |
| Water | 416 nm | 514 nm |
| Ethanol | 426 nm | 524 nm | |
Table 2: Recommended Staining Parameters for Live-Cell Imaging
| Application | Example Cell Type | Acriflavine Concentration | Incubation Time | Reference |
|---|---|---|---|---|
| Live Cell Painting / Profiling | MCF-7, Huh-7 | 10 µM | 24 hours (drug treatment), followed by staining | [2][3] |
| Acidic Vesicle Imaging | Various | 2.6 µM | Not specified | [4] |
| Cytotoxicity Assays | Hepatocellular Carcinoma Cells | 0 - 40 µM | 24 - 72 hours | [10][11] |
| Staining Protists | Labyrinthulomycetes | 0.05% (w/v) | 4 minutes |[12] |
Experimental Protocols
This protocol provides a general methodology for staining adherent live cells with this compound for fluorescence microscopy.
Materials
-
This compound powder (e.g., Sigma-Aldrich)
-
Live cells cultured on glass-bottom dishes, chamber slides, or multi-well plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Fluorescence microscope with filter sets for green (e.g., FITC/GFP) and red (e.g., TRITC/RFP) fluorescence
Reagent Preparation
-
Acriflavine Stock Solution (10 mM): Dissolve an appropriate amount of this compound powder in DMSO to make a 10 mM stock solution. Mix well by vortexing. Store in small aliquots at -20°C, protected from light.
-
Acriflavine Working Solution (e.g., 5 µM): On the day of the experiment, thaw a stock solution aliquot. Dilute the 10 mM stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., for a 5 µM working solution, dilute the stock 1:2000). Mix gently by inverting the tube. Note: The optimal concentration may range from 1-10 µM and should be determined empirically for your specific cell type and application.
Staining Procedure for Live Cells
-
Cell Culture: Seed cells onto an appropriate imaging vessel (e.g., glass-bottom 96-well plate) and culture until they reach the desired confluency (typically 60-80%). If applicable, perform experimental treatments (e.g., drug incubation) prior to staining.
-
Aspirate Medium: Carefully remove the existing culture medium from the cells.
-
Staining: Add the pre-warmed acriflavine working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. Incubation time may need optimization.
-
Washing: Gently aspirate the staining solution. Wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.
-
Imaging: After the final wash, add fresh pre-warmed culture medium or a suitable imaging buffer to the cells. Proceed immediately to live-cell imaging.
Live-Cell Imaging and Analysis
-
Place the imaging vessel on the stage of a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Green Channel: Use a standard blue excitation filter (e.g., 450-490 nm) and a green emission filter (e.g., 515-565 nm) to visualize acriflavine bound to nucleic acids. The nucleus should appear bright green.
-
Red Channel: Use the same excitation filter and a red emission filter (e.g., >590 nm long-pass) to visualize acriflavine aggregates in AVOs. These will appear as distinct red/orange puncta in the cytoplasm.
-
Acquire images in both channels and create an overlay to observe the spatial relationship between the nucleus, cytoplasm, and acidic vesicles.
Caption: Experimental workflow for acriflavine staining and live-cell imaging.
References
- 1. goldbio.com [goldbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioradiations.com [bioradiations.com]
- 6. Organic fluorescent probes for monitoring autophagy in living cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Monitoring autophagy in live cells with a fluorescent light-up probe for G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is acriflavine an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02608F [pubs.rsc.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
Application Notes and Protocols for Nucleic Acid Quantification Using Acriflavine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a versatile fluorescent dye belonging to the acridine family. It is a mixture of proflavine (3,6-diaminoacridine) and trypaflavine (3,6-diamino-10-methylacridinium chloride).[1] This document provides detailed application notes and protocols for the use of this compound in the quantification of nucleic acids (DNA and RNA).
This compound intercalates into the DNA double helix, a property that forms the basis of its application in nucleic acid quantification.[2] Upon binding to nucleic acids, the fluorescence properties of this compound are altered, allowing for the quantitative determination of DNA and RNA concentrations. While some studies report fluorescence quenching upon binding, others indicate fluorescence enhancement, providing two potential methodologies for quantification.[3][4] This document will focus on a fluorescence quenching-based method for which a more detailed protocol is available.
Principle of Quantification
The quantification of nucleic acids using this compound is based on its ability to interact with DNA and RNA. This interaction, primarily through intercalation between base pairs, leads to a change in the fluorescence signal of the dye.[5] This change, whether an enhancement or quenching of fluorescence, is proportional to the concentration of nucleic acids in the sample, enabling quantitative analysis.
Data Presentation
Quantitative Assay Parameters
The following table summarizes the key quantitative parameters for a nucleic acid quantification assay using this compound based on fluorescence quenching.
| Parameter | Value | Reference |
| Linear Range | 1.0 - 20.0 µg/mL | [6] |
| Limit of Detection (LOD) | 0.29 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.89 µg/mL | [6] |
| Excitation Wavelengths | 265 nm or 451 nm | [6] |
| Emission Wavelength | 502 nm | [6] |
Spectral Properties of Acriflavine-DNA Complex
| Property | Wavelength (nm) | Reference |
| Excitation Maxima | 304, 465 | [7] |
| Emission Maximum | 502 | [7] |
| Alternative Excitation/Emission | 468 / 499 | [4] |
Experimental Protocols
Protocol 1: Nucleic Acid Quantification via Fluorescence Quenching
This protocol is adapted from a method developed for quantifying a substance that interacts with this compound, based on the principle of fluorescence quenching. This can be adapted for nucleic acid quantification where an increase in nucleic acid concentration leads to a decrease in the fluorescence of the Acriflavine solution.
Materials:
-
This compound
-
Nuclease-free water
-
Buffer solution (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
DNA or RNA standards of known concentrations
-
Unknown DNA or RNA samples
-
Fluorometer or fluorescence microplate reader
-
Microcentrifuge tubes or 96-well black microplates
Reagent Preparation:
-
This compound Stock Solution (0.8 mM): Dissolve 20.8 mg of this compound in 100.0 mL of nuclease-free water. Store protected from light.
-
This compound Working Solution (8 x 10⁻⁴ mM): Dilute the stock solution 1:1000 with the chosen buffer (e.g., PBS). Prepare this solution fresh daily.
Standard Curve Preparation:
-
Prepare a series of DNA or RNA standards with known concentrations (e.g., 0, 1, 2, 5, 10, 15, 20 µg/mL) by diluting a concentrated stock in the same buffer as the Acriflavine working solution.
-
In separate microcentrifuge tubes or wells of a black microplate, mix a fixed volume of the Acriflavine working solution with an equal volume of each standard dilution.
-
Include a "blank" sample containing only the Acriflavine working solution and buffer.
Sample Preparation:
-
Dilute the unknown DNA or RNA samples to fall within the expected linear range of the assay (1-20 µg/mL).
-
Mix a fixed volume of the Acriflavine working solution with an equal volume of each diluted unknown sample.
Measurement:
-
Set the fluorometer or microplate reader to the appropriate excitation and emission wavelengths (e.g., Excitation: 451 nm, Emission: 502 nm).
-
Measure the fluorescence intensity of the blank, standards, and unknown samples.
Data Analysis:
-
Subtract the fluorescence intensity of the blank from the readings of all standards and samples.
-
Plot the fluorescence intensity of the standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the standard curve (y = mx + c), where y is the fluorescence intensity and x is the concentration.
-
Use the equation to calculate the concentration of the unknown samples based on their fluorescence intensity readings. Remember to account for the dilution factor used during sample preparation.
Mandatory Visualizations
Caption: Experimental workflow for nucleic acid quantification using this compound.
Caption: Interaction of this compound with nucleic acids leading to altered fluorescence.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. researchgate.net [researchgate.net]
- 3. Is acriflavine an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Spectral manifestations of different types of acriflavine binding to DNA in ultraviolet and visible region] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent labeling of DNA in solution with covalently bound acriflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acriflavine Hydrochloride in Confocal Laser Endomicroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a fluorescent dye that serves as a contrast agent in confocal laser endomicroscopy (CLE) procedures.[1] Administered topically, it provides high-quality contrast for real-time, in vivo histological imaging of mucosal tissues.[2][3] By staining cell nuclei and other acidic cellular components, acriflavine enables the visualization of cellular and subcellular structures, a process often referred to as "virtual histology."[3][4] This allows for the immediate assessment of tissue architecture and the identification of neoplastic changes during endoscopic procedures.[4][5]
Mechanism of Action
Acriflavine is an acridine-derived fluorescent dye that intercalates with DNA, leading to strong nuclear staining.[1][6] Upon excitation with a 488 nm laser, it emits fluorescence in the 505-585 nm wavelength range, which is then detected by the confocal endomicroscopy system to generate high-resolution images of the tissue architecture.[3][7] This specific nuclear staining provides excellent contrast, allowing for the detailed assessment of nuclear morphology, cell density, and epithelial organization.[3]
Applications in Confocal Laser Endomicroscopy
Acriflavine-aided CLE has been investigated for the in vivo diagnosis of various conditions across different medical specialties:
-
Gastroenterology:
-
Barrett's Esophagus: Differentiation of dysplastic from non-dysplastic tissue.
-
Gastric Cancer and Precancerous Conditions: Visualization of gastric pit patterns to identify intestinal metaplasia and early-stage cancer.[8]
-
Colorectal Polyps: Distinguishing between hyperplastic and adenomatous polyps, potentially reducing the need for polypectomy of benign lesions.[3]
-
Celiac Disease: Identification of villous atrophy and increased intraepithelial lymphocytes for immediate diagnosis.[3]
-
-
Pulmonology:
-
Head and Neck Oncology:
-
Oral Squamous Cell Carcinoma: In vivo visualization of cellular and subcellular structures to differentiate between benign and malignant oral lesions.[9]
-
-
Ex-Vivo Tissue Imaging:
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound in confocal laser endomicroscopy procedures.
| Application | Study Population | Sensitivity | Specificity | Accuracy | Reference |
| Lung Cancer Diagnosis | 32 patients with suspected malignancies | 96.0% | 87.1% | 91.0% | [4][5][12] |
| Precancerous Lesion Imaging (Animal Model) | Hamster cheek pouch model | Not specified for acriflavine; study raised safety concerns | Not specified for acriflavine; study raised safety concerns | Not specified for acriflavine; study raised safety concerns | [13] |
| Acriflavine Concentration | Image Quality Assessment | Key Findings | Reference |
| 0.05% | Good | Tissue structure clearly shown. | [2] |
| 0.02% | Best | Best nuclei staining ability and preserved image quality. | [2][14] |
| 0.01% | Good | Tissue structure clearly shown. | [2] |
| 0.005% | Poor | Significantly decreased image quality; tissue structure not clearly visible. | [2] |
Experimental Protocols
Protocol 1: In Vivo Confocal Laser Endomicroscopy of the Gastrointestinal Tract
This protocol is adapted from studies on upper gastrointestinal CLE.[2]
-
Preparation of Acriflavine Solution:
-
Prepare a 0.02% (w/v) this compound solution in sterile saline.
-
Protect the solution from light.
-
-
Staining Procedure:
-
During the endoscopic procedure, identify the suspicious mucosal area.
-
Wash the target area with water to remove any mucus or debris.
-
Using a spray catheter passed through the working channel of the endoscope, topically apply 10 mL of the 0.02% acriflavine solution onto the mucosal surface.[2]
-
-
Confocal Imaging:
-
After application of the contrast agent, gently place the distal tip of the confocal endomicroscopy probe against the stained mucosa.
-
Utilize gentle suction or an endoscopic cap to stabilize the probe and minimize motion artifacts.[3]
-
Acquire confocal images using a 488 nm laser for excitation and detecting fluorescence between 505 nm and 585 nm.[3][7]
-
Adjust the imaging depth as needed, typically ranging from 0 to 250 µm below the surface.[3][7]
-
Record images and videos for real-time assessment and later review.
-
Protocol 2: Ex Vivo Confocal Imaging of Biopsy Specimens
This protocol is based on a study involving the staining of cervical biopsies.[15]
-
Preparation of Staining Solution:
-
Prepare a 0.05% (w/v) this compound solution in 10% phosphate-buffered saline (PBS).[15]
-
-
Staining and Washing:
-
Mounting and Imaging:
-
Place the stained biopsy on a microscope slide and add a coverslip.[15]
-
Perform confocal fluorescence microscopy using a system equipped with a 488 nm laser for excitation.[15]
-
Acquire a z-stack of en face images at desired depth intervals (e.g., every 5 µm from the epithelial surface to a depth of approximately 80 µm).[15]
-
Safety Considerations
While some studies have reported no immediate adverse effects with topical acriflavine use in humans, there are significant concerns regarding its potential mutagenic and carcinogenic properties due to its DNA-intercalating nature.[3][12][13] One study in an animal model demonstrated DNA damage after acriflavine exposure and did not support its use in humans.[13] Therefore, the use of acriflavine in clinical practice, particularly in humans, should be approached with caution and may be limited by these safety concerns.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects on confocal laser endomicroscopy image quality by different acriflavine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confocal laser endomicroscopy in the “in vivo” histological diagnosis of the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Confocal laser endomicroscopy for diagnosing lung cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Confocal laser endomicroscopy in gastro-intestinal endoscopy: technical aspects and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. optiscan.com [optiscan.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects on confocal laser endomicroscopy image quality by different acriflavine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Acriflavine Hydrochloride in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a versatile fluorescent dye and a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2] Its ability to intercalate with nucleic acids makes it a valuable tool in flow cytometry for the analysis of cell cycle progression and the detection of apoptosis.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in these key research areas.
This compound's fluorescent properties allow for the differential staining of DNA and RNA, providing deeper insights into cellular states. When excited by a blue laser, it emits green fluorescence when bound to double-stranded DNA and red fluorescence when bound to single-stranded RNA, similar to the well-known dye Acridine Orange. This dual-emission characteristic enables the distinction between quiescent (G0), proliferating (G1, S, G2/M), and apoptotic cell populations.
Key Applications
-
Cell Cycle Analysis: Differentiate between quiescent (G0) and proliferating (G1, S, G2/M) cell populations based on differential DNA and RNA staining.
-
Apoptosis Detection: Identify and quantify apoptotic cells through the detection of the sub-G1 peak, which represents fragmented DNA.
-
HIF-1 Inhibition Studies: In conjunction with other markers, assess the effects of HIF-1 inhibition on cell cycle and apoptosis.[1][2]
Data Presentation
Table 1: Physicochemical and Fluorescent Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H14ClN3·HCl | N/A |
| Molecular Weight | 296.20 g/mol | N/A |
| Excitation Wavelength (in water) | ~416 nm | Sigma-Aldrich |
| Emission Wavelength (in water) | ~514 nm | Sigma-Aldrich |
| Solubility (in water) | 330 mg/mL | Sigma-Aldrich |
Table 2: Recommended Staining Parameters for Flow Cytometry
| Parameter | Cell Cycle Analysis | Apoptosis Detection |
| Cell Type | Adherent or suspension cells | Adherent or suspension cells |
| Fixation | 70% Ethanol | 70% Ethanol |
| Acriflavine HCl Concentration | 1-5 µg/mL | 1-5 µg/mL |
| Incubation Time | 15-30 minutes at room temperature | 15-30 minutes at room temperature |
| Incubation Conditions | Protected from light | Protected from light |
| RNase A Treatment | Recommended for precise DNA content | Optional, but recommended for sub-G1 analysis |
| Excitation Laser | 488 nm (Blue) | 488 nm (Blue) |
| Emission Filters | Green (~530/30 nm), Red (>670 nm) | Green (~530/30 nm) for DNA content |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using this compound
This protocol details the steps for staining fixed cells with this compound to analyze the cell cycle distribution based on DNA and RNA content.
Materials:
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL solution)
-
Flow cytometer with a 488 nm laser and appropriate filters
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
-
Fixation:
-
Gently vortex the cell suspension while adding 4.5 mL of ice-cold 70% ethanol dropwise.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Note: Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the pellet in 1 mL of PBS containing 100 µg/mL RNase A to ensure only DNA is stained for cell cycle analysis.
-
Incubate for 30 minutes at 37°C.
-
Add this compound to a final concentration of 1-5 µg/mL.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Collect green fluorescence (e.g., using a 530/30 nm bandpass filter) for DNA content and red fluorescence (e.g., using a >670 nm longpass filter) for RNA content.
-
Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters.
-
Generate a histogram of green fluorescence intensity to visualize the G0/G1, S, and G2/M phases of the cell cycle.
-
Generate a bivariate dot plot of green (DNA) versus red (RNA) fluorescence to distinguish quiescent G0 cells (low RNA) from cycling G1 cells (higher RNA).
-
Protocol 2: Apoptosis Detection using this compound
This protocol outlines the procedure for identifying apoptotic cells by detecting the sub-G1 peak resulting from DNA fragmentation.
Materials:
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
Flow cytometer with a 488 nm laser and a green fluorescence detector
Procedure:
-
Cell Preparation and Fixation:
-
Follow steps 1 and 2 from the Cell Cycle Analysis protocol to prepare and fix the cells. It is crucial to collect both adherent and floating cells to include the apoptotic population.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add this compound to a final concentration of 1-5 µg/mL.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Collect green fluorescence (e.g., using a 530/30 nm bandpass filter) to measure DNA content.
-
Use a linear scale for the fluorescence channel to better resolve the sub-G1 peak.
-
Generate a histogram of green fluorescence intensity. Apoptotic cells will appear as a distinct peak to the left of the G0/G1 peak, representing cells with fractional DNA content.
-
Visualizations
Caption: Experimental workflow for cell staining with this compound.
Caption: this compound inhibits HIF-1 signaling.
Caption: Logic for detecting apoptosis with this compound.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. Flow cytometric estimation of DNA and RNA content in intact cells stained with Hoechst 33342 and pyronin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine orange differential staining of total DNA and RNA in normal and galactosemic lens epithelial cells in culture using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Acriflavine Hydrochloride: Application Notes and Protocols for Staining Yeast and Fungal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a versatile fluorescent dye with a long history of use as a topical antiseptic and has gained significant interest in cellular and molecular biology research. This acridine derivative intercalates with DNA and can be utilized for visualizing nuclear material and studying cellular processes in yeast and fungi. Its fluorescent properties make it a valuable tool for microscopy-based assays, enabling the investigation of nuclear morphology, cell cycle, and the induction of apoptosis and necrosis. These application notes provide detailed protocols for the use of this compound in staining yeast and fungal cells, along with insights into its mechanism of action.
Principle of Staining
This compound is a fluorescent dye that binds to nucleic acids, primarily DNA, through intercalation.[1][2] This interaction results in the emission of a yellow-orange fluorescence when excited with blue or violet light, allowing for the visualization of the nucleus and other DNA-containing structures within the cell.[1] In some applications, it can also differentially stain cell walls and cytoplasm, providing further morphological details.[3]
Applications in Yeast and Fungal Research
-
Nuclear Staining and Morphology: this compound is an effective stain for visualizing the nucleus in yeast and fungal cells, aiding in the study of nuclear division, chromosome condensation, and overall nuclear morphology.[1]
-
Viability and Cell Death Studies: The dye can be used to differentiate between live and dead cells and to study programmed cell death (apoptosis) and necrosis.[4][5] In apoptotic cells, chromatin condensation can be observed, while necrotic cells may show different staining patterns due to compromised membrane integrity.[4]
-
Cell Cycle Analysis: By staining the nuclear DNA, this compound can be used in conjunction with microscopy to assess the stage of the cell cycle.
-
Fungal Structure Identification: In certain fungal species, this compound can differentially stain the cell wall and cytoplasm, aiding in the identification and characterization of fungal structures.[3]
Experimental Protocols
Protocol 1: General Nuclear Staining of Yeast Cells (e.g., Saccharomyces cerevisiae)
This protocol is a general guideline for staining the nucleus of yeast cells for fluorescence microscopy.
Materials:
-
Yeast culture in mid-log phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 1 mg/mL in distilled water)
-
Fixative (e.g., 3.7% formaldehyde in PBS) - Optional
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., excitation around 450-490 nm, emission around 515-540 nm)[3]
Procedure:
-
Cell Harvest: Harvest yeast cells from the culture by centrifugation at 3,000 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this washing step twice to remove any residual media.
-
Fixation (Optional): Resuspend the cells in the fixative solution and incubate for 15-30 minutes at room temperature. After fixation, wash the cells three times with PBS. Fixation can help preserve cellular structures but may not be suitable for all applications.
-
Staining: Resuspend the cell pellet in a staining solution of this compound diluted in PBS. The final concentration can be optimized, but a starting point of 1-10 µg/mL is recommended.
-
Incubation: Incubate the cells in the staining solution for 5-15 minutes at room temperature in the dark.
-
Washing: Centrifuge the stained cells and wash with PBS to remove excess unbound dye.
-
Mounting: Resuspend the final cell pellet in a small volume of PBS and place a drop on a microscope slide. Cover with a coverslip.
-
Visualization: Observe the cells under a fluorescence microscope using a suitable filter set. The nucleus should appear as a bright, fluorescently stained organelle.
Protocol 2: Staining for Apoptosis and Necrosis in Candida species
This protocol is adapted for studying the effects of this compound on cell viability and to distinguish between apoptotic and necrotic cells.[4][5]
Materials:
-
Candida cell culture
-
Minimal medium
-
This compound
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture Candida cells in a minimal medium.
-
Induction of Cell Death: Introduce this compound to the culture at concentrations ranging from 30-180 µmol/L to induce apoptosis and necrosis.[4][5]
-
Observation: At different time points, take aliquots of the cell culture for observation under a fluorescence microscope.
-
Analysis:
-
Apoptotic cells: Look for cells exhibiting chromatin condensation, which will appear as brightly stained, compact nuclear regions.[4]
-
Necrotic cells: These cells may show diffuse, less organized staining throughout the cell due to loss of membrane integrity.[4]
-
Viable cells: Healthy cells will typically show a distinctly stained nucleus with normal morphology.
-
Protocol 3: Staining of Fungal Hyphae and Meiotic Chromosomes in Neurospora
This protocol is specific for staining the complex structures of filamentous fungi.[4]
Materials:
-
Neurospora culture on synthetic cross medium
-
4 N HCl
-
Acriflavine staining solution (100-200 μg/ml acriflavine and 5 mg/ml K2S2O5 in 0.1 N HCl)
-
HCl-70% ethanol mixture (2:98 v/v)
-
10% glycerol
-
Epifluorescence microscope
Procedure:
-
Sample Preparation: Grow Neurospora on a synthetic cross medium.
-
Hydrolysis: Treat the unfixed fungal material with 4 N HCl for 20-30 minutes at 30°C.
-
Rinsing: Rinse the sample once with water.
-
Staining: Incubate in the acriflavine staining solution for 20-30 minutes at 30°C.[4]
-
Washing: Wash the stained material three times (3-5 minutes each) in the HCl-70% ethanol mixture, followed by two rinses in distilled water.[4]
-
Mounting: Dissect the perithecia in a drop of 10% glycerol on a microscope slide and squash under a coverslip.
-
Visualization: Examine the stained asci using an epifluorescence microscope with excitation around 450 nm and emission around 540 nm.[4]
Data Presentation
Table 1: Summary of this compound Staining Protocols
| Parameter | Protocol 1: Yeast Nuclear Staining | Protocol 2: Candida Apoptosis | Protocol 3: Neurospora Meiotic Chromosomes |
| Organism | Saccharomyces cerevisiae (or other yeasts) | Candida species | Neurospora |
| Target | Nucleus | Apoptotic/Necrotic Cells | Meiotic Chromosomes |
| Fixation | Optional (3.7% formaldehyde) | Not specified (live cell imaging) | Unfixed |
| Acriflavine Conc. | 1-10 µg/mL | 30-180 µmol/L | 100-200 µg/mL |
| Incubation Time | 5-15 minutes | Varies (time-course) | 20-30 minutes |
| Incubation Temp. | Room Temperature | 30°C (culture temp) | 30°C |
| Key Reagents | PBS | Minimal Medium | 4N HCl, K2S2O5 |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of acriflavine-induced apoptosis in yeast.
Experimental Workflow
References
- 1. Acriflavine Solution, aqueous [morphisto.at]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 4. Acriflavine-mediated apoptosis and necrosis in yeast Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Acriflavine Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a versatile fluorescent dye and biological agent with a rich history of use as a topical antiseptic.[1][2] In modern research, it is widely utilized for its ability to intercalate with DNA and RNA, making it a valuable tool for fluorescent staining of nucleic acids.[3] Furthermore, this compound has garnered significant interest in oncology and molecular biology due to its potent inhibitory effects on Hypoxia-Inducible Factor-1α (HIF-1α) and its modulation of the Unfolded Protein Response (UPR) pathway.[4]
These notes provide detailed protocols for the preparation of stock and working solutions of this compound for various research applications, including cell culture, fluorescence microscopy, and signaling pathway analysis.
Physicochemical Properties and Storage
This compound is a reddish-brown crystalline powder.[5] It is a mixture of two key components: 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine.[6]
Data Presentation: Physicochemical Properties and Storage Conditions
| Property | Value | References |
| Appearance | Reddish-brown crystalline powder | [5] |
| Molecular Formula | C₂₇H₂₇Cl₃N₆ | [7] |
| Molecular Weight | 541.91 g/mol | [6] |
| Solubility | ||
| Water | Soluble (See note below) | [4][6] |
| DMSO | Soluble | [6] |
| Methanol | Soluble | [6] |
| Storage (Solid) | Dry, dark, 0-4°C (short-term), -20°C (long-term) | |
| Storage (Stock Solutions) | Aliquot and store at -20°C or -80°C, protected from light | |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [5] |
Note on Aqueous Solubility: The reported solubility of this compound in water varies significantly, with values ranging from 1 mg/mL to over 300 mg/mL. This variability is likely due to differences in the ratio of its constituent compounds (acriflavine and proflavine) between batches and suppliers, as well as the influence of temperature and pH on dissolution. For consistent results, it is recommended to determine the solubility of a specific batch empirically or to primarily use solvents like DMSO for preparing high-concentration stock solutions.
Signaling Pathway Inhibition
This compound is a well-documented inhibitor of key cellular signaling pathways, primarily the HIF-1α and ATF4/UPR pathways.
HIF-1α Pathway Inhibition
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with the HIF-1β subunit. This heterodimer then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound directly binds to the HIF-1α subunit, preventing its dimerization with HIF-1β, thereby inhibiting the transcriptional activity of HIF-1.
.dot
Caption: this compound inhibits the HIF-1α pathway.
ATF4/UPR Pathway Modulation
This compound also modulates the Unfolded Protein Response (UPR), a cellular stress response. It has been shown to inhibit the PERK/eIF2α/ATF4 branch of the UPR. By preventing the phosphorylation of eIF2α, this compound reduces the translation of Activating Transcription Factor 4 (ATF4), a key transcription factor involved in the cellular response to stress and in promoting cell survival.
.dot
Caption: this compound modulates the ATF4/UPR pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for use in cell culture and other in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 5.42 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Add 1 mL of sterile DMSO to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
.dot
Caption: Workflow for preparing a 10 mM stock solution in DMSO.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM DMSO stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Example for 10 µM working solution):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium to obtain a 10 µM solution. Mix well by gentle pipetting.
-
Further dilute this intermediate solution as needed to achieve the final desired working concentration in the cell culture vessel. For example, to achieve a final concentration of 1 µM in a 10 mL culture, add 1 mL of the 10 µM intermediate solution to 9 mL of culture medium.
-
-
Application: Add the appropriate volume of the final working solution to the cell culture plates or flasks. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Data Presentation: Example Working Concentrations for Cell Culture
| Application | Cell Line | Working Concentration | Incubation Time | References |
| HIF-1 Inhibition | HSR-GBM1 | 5 µM | 24 hours | |
| Clonogenic Assay | Neurosphere-derived cells | 1-25 µM | 72 hours | |
| SARS-CoV-2 Inhibition | Vero, A549ACE2+ | 1-10 µM | 24 hours |
Protocol 3: Preparation of a 0.1% (w/v) Aqueous Stock Solution for Staining
This protocol is suitable for preparing an aqueous stock solution for use in fluorescence microscopy and other staining applications.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile, light-blocking container (e.g., amber bottle)
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Weigh out 100 mg of this compound powder.
-
Dissolving: Add the powder to 100 mL of sterile, purified water in a sterile, light-blocking container.
-
Mixing: Place a sterile magnetic stir bar in the container and stir the solution until the powder is completely dissolved.
-
Storage: Store the 0.1% (w/v) stock solution at 4°C, protected from light.
Preparation of a 0.01% (w/v) Working Solution: To prepare a 0.01% working solution, dilute the 0.1% stock solution 1:10 with sterile, purified water (e.g., 1 mL of 0.1% stock solution + 9 mL of water).
Safety Precautions
This compound is harmful if swallowed and can cause serious eye irritation. It is important to handle the powder and solutions with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood when handling the powder. Dispose of waste according to institutional guidelines.
References
Application Notes and Protocols for Live-Cell Imaging with Acriflavine Hydrochloride to Monitor Cell Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a versatile fluorescent dye with a rich history as an antiseptic. In modern cell biology and drug discovery, it has emerged as a powerful tool for live-cell imaging, primarily due to its ability to intercalate with nucleic acids and its sensitivity to the cellular microenvironment. This document provides detailed application notes and experimental protocols for utilizing this compound to monitor cell health, including viability, apoptosis, and necrosis. Its role as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) also makes it a valuable agent in cancer research.[1][2]
Acriflavine's fluorescence is dependent on its binding to DNA and RNA. In healthy cells with intact membranes, it readily enters and stains the nucleus and cytoplasm. However, in cells with compromised membrane integrity, a characteristic feature of late-stage apoptosis and necrosis, the dye's influx and fluorescence signature can change significantly. These properties allow for the dynamic monitoring of cellular responses to various stimuli, including drug candidates.
Data Presentation
Table 1: Dose-Response of this compound on Cancer Cell Viability
| Cell Line | IC50 Concentration | Incubation Time | Assay Method | Reference |
| Mahlavu (Hepatocellular Carcinoma) | 1 µM | 48 hours | MTT Assay | [3] |
| SK-Hep1 (Hepatocellular Carcinoma) | ~5 µM | 48 hours | MTT Assay | [3] |
| Hep3B (Hepatocellular Carcinoma) | ~10 µM | 48 hours | MTT Assay | [3] |
| Huh-7 (Hepatocellular Carcinoma) | ~10 µM | 48 hours | MTT Assay | [3] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | >20 µM | 48 hours | MTT Assay | [3] |
| A549 (Lung Adenocarcinoma) | Concentration-dependent decrease | 48 hours | MTT Assay | [4] |
| HCT116 (Colon Cancer) | ~1 µM | 72 hours | Not Specified | [2] |
| SW480 (Colon Cancer) | ~2.5 µM | 72 hours | Not Specified | [2] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Mahlavu (Hepatocellular Carcinoma) | 1-10 µM | 48 hours | Induction of Sub-G1 population (apoptosis), decreased Bcl-2, caspase-3 activation. | [1][3] |
| A549 (Lung Adenocarcinoma) | Concentration-dependent | 48 hours | G2/M phase arrest, decreased Bcl-2, increased Bax expression. | [4] |
| Colon Cancer Cells | Pre-treatment | - | Enhanced radiation-induced apoptosis, mitochondrial release of cytochrome c, caspase-3 activation. | [5] |
Signaling Pathways and Experimental Workflows
Acriflavine's Role in Apoptosis Induction
This compound can induce apoptosis through multiple pathways. As a DNA intercalating agent, it can cause DNA damage, leading to the activation of p53-dependent mitochondrial pathways. This involves the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the release of cytochrome c from the mitochondria and the activation of caspase-3.[4][5] Additionally, Acriflavine has been shown to induce endoplasmic reticulum (ER) stress, another pathway that can trigger apoptosis.[5]
Caption: Acriflavine-induced apoptosis pathway.
Experimental Workflow for Live-Cell Imaging
The following workflow outlines the key steps for using this compound to monitor cell health in real-time.
Caption: Experimental workflow for live-cell imaging.
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in sterile PBS or cell culture medium.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
For working solutions, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (typically in the range of 0.5-5 µg/mL). The optimal concentration should be determined empirically for each cell type and experimental condition.
Protocol 2: Live-Cell Staining and Imaging to Monitor Cell Viability
Materials:
-
Cells cultured in glass-bottom dishes or multi-well plates suitable for microscopy
-
Complete cell culture medium
-
Test compound/drug of interest
-
This compound working solution (prepared as in Protocol 1)
-
Live-cell imaging microscope equipped with appropriate filters for Acriflavine (Excitation: ~450 nm, Emission: ~510 nm) and environmental control (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density in imaging-compatible vessels and allow them to adhere and grow for 24-48 hours.
-
Treat the cells with the test compound at various concentrations. Include untreated and vehicle-treated controls.
-
At desired time points post-treatment, remove the culture medium and gently wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
After incubation, gently wash the cells twice with pre-warmed PBS or imaging medium to remove excess dye.
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
Immediately begin live-cell imaging using a fluorescence microscope. Acquire images at regular intervals to monitor dynamic changes.
Data Analysis and Interpretation:
-
Healthy cells: Exhibit bright, uniform nuclear and faint cytoplasmic green/yellow fluorescence with intact morphology.
-
Apoptotic cells: May show condensed or fragmented nuclei with increased fluorescence intensity. In late-stage apoptosis, membrane integrity is lost, potentially leading to altered dye uptake and fluorescence patterns.
-
Necrotic cells: Display compromised membrane integrity from the outset, leading to rapid and intense staining of the nucleus and cytoplasm. The fluorescence may appear diffuse and irregular.
-
Quantification: Image analysis software can be used to quantify the number of live, apoptotic, and necrotic cells based on fluorescence intensity, nuclear morphology, and cell size.
Protocol 3: Monitoring Drug-Induced Cytotoxicity
This protocol is an extension of Protocol 2, specifically designed for assessing the cytotoxic effects of drug candidates.
Procedure:
-
Follow steps 1 and 2 from Protocol 2, including a range of drug concentrations.
-
At the end of the desired treatment period (e.g., 24, 48, 72 hours), proceed with this compound staining as described in steps 3-6 of Protocol 2.
-
Acquire images from multiple fields of view for each condition.
-
For quantitative analysis:
-
Count the total number of cells per field (can be done using phase-contrast or brightfield imaging).
-
Count the number of cells exhibiting fluorescence patterns characteristic of healthy, apoptotic, and necrotic states.
-
Calculate the percentage of cells in each category for each drug concentration.
-
Plot dose-response curves to determine the IC50 value of the drug.
-
Logical Relationships in Cell Health Assessment
The fluorescence signal from this compound can be interpreted to distinguish between different cell health states based on membrane integrity and nuclear morphology.
Caption: Decision tree for cell health assessment.
Conclusion
This compound is a cost-effective and readily available fluorescent dye that offers a valuable method for real-time monitoring of cell health and cytotoxicity in a live-cell imaging setting. By carefully optimizing staining conditions and imaging parameters, researchers can gain dynamic insights into cellular responses to various treatments, making it a powerful tool in both basic research and drug development. The provided protocols and data serve as a comprehensive guide for the successful implementation of this compound in your live-cell imaging experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Acriflavine in Human Hepatocellular Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Antitumor Activity of Acriflavine in Lung Adenocarcinoma Cell Line A549 | Anticancer Research [ar.iiarjournals.org]
- 5. Acriflavine enhances radiosensitivity of colon cancer cells through endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Acriflavine Hydrochloride: Application Notes and Protocols for High-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a versatile fluorescent dye with a long history of use as a topical antiseptic. In the realm of cellular and molecular biology, it is recognized as a potent intercalating agent for nucleic acids, making it a valuable tool for fluorescence microscopy.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in high-resolution microscopy techniques, with a focus on its application in visualizing cellular structures and its relevance in studying specific signaling pathways.
Principle of Action
This compound is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[2] Its planar tricyclic structure allows it to intercalate between the base pairs of DNA and RNA, a mechanism that is central to both its antimicrobial and fluorescent properties.[2][4] This binding results in a characteristic red shift in its absorption spectrum and provides a strong fluorescent signal, primarily localizing to the cell nucleus and other nucleic acid-rich regions.[4][5]
Quantitative Data: Photophysical Properties
For effective application in high-resolution microscopy, understanding the photophysical properties of a fluorophore is critical. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Absorption Maximum (λ_abs_) | 451 nm / 462 nm & 465 nm | [6],[7] |
| Emission Maximum (λ_em_) | 502 nm | [6] |
| Quantum Yield (Φ) | 0.54 ± 0.03 | [6] |
| Molar Mass | 259.74 g·mol⁻¹ (Trypaflavine component) | [8] |
| Solubility in Water | Freely soluble | [2] |
Applications in High-Resolution Microscopy
While this compound is a well-established stain for conventional epifluorescence microscopy, its application in modern high-resolution techniques is an area of active investigation.
Confocal Laser Endomicroscopy
This compound has been successfully employed as a contrast agent in confocal laser endomicroscopy (CLE) for in vivo imaging of mucosal tissues.[3][5] It effectively stains cell nuclei, allowing for the real-time assessment of tissue architecture and the identification of cellular atypia.[5] Studies have shown that a concentration of 0.02% provides optimal image quality with strong nuclear staining.
Suitability for Super-Resolution Microscopy (STED, STORM, PALM)
Currently, there is limited published evidence of the widespread use of this compound in super-resolution microscopy techniques such as Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), or Photoactivated Localization Microscopy (PALM). The intense laser powers and specific photoswitching characteristics required for these methods may not be optimal for acriflavine. However, its strong nucleic acid binding and distinct spectral properties suggest potential for exploration in this area, particularly in techniques that do not rely on photoswitching, such as certain implementations of STED. Further research into its photostability and behavior under intense illumination is warranted.
Experimental Protocols
Protocol 1: General Nuclear Staining for Fluorescence Microscopy
This protocol is suitable for staining fixed cells for visualization of nuclei using a confocal or widefield fluorescence microscope.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Citrate buffer (0.1 M, pH 3.0)
-
Distilled water
-
Formaldehyde or other suitable fixative
-
Mounting medium
Procedure:
-
Cell Fixation: Fix cells grown on coverslips with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining Solution Preparation: Prepare a 0.05% (w/v) this compound working solution in 0.1 M citrate buffer (pH 3.0) from a 0.5% (w/v) stock solution in distilled water.[9]
-
Staining: Incubate the fixed cells with the acriflavine staining solution for 4 minutes at room temperature.[9]
-
Washing: Briefly rinse the coverslips with distilled water.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with excitation around 450-490 nm and emission detection around 500-550 nm.[9]
Protocol 2: Live-Cell Staining for Confocal Microscopy
This protocol is adapted for staining live cells. Note that acriflavine can be toxic to cells over long exposure times, so incubation should be minimized.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Staining Solution Preparation: Prepare a working solution of 1-5 µM this compound in pre-warmed cell culture medium or imaging buffer (e.g., HBSS).
-
Cell Culture: Grow cells on imaging-compatible dishes or coverslips.
-
Staining: Replace the culture medium with the acriflavine-containing medium and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove excess stain.
-
Imaging: Immediately proceed with live-cell imaging on a confocal microscope equipped with a suitable environmental chamber. Use excitation and emission wavelengths as described in Protocol 1.
Visualization of Signaling Pathways: The HIF-1 Hypoxia Response
This compound has been identified as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[1] It functions by directly binding to the HIF-1α and HIF-2α subunits, which prevents their dimerization with the HIF-1β subunit.[1][5] This inhibition of heterodimer formation blocks the transcriptional activity of HIF-1, thereby downregulating the expression of hypoxia-responsive genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2] While acriflavine's fluorescence is not directly used to visualize the HIF-1 proteins, its inhibitory effect makes it a valuable tool for studying the functional consequences of this critical cancer-related pathway.
References
- 1. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1α- Targeting Acriflavine Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of hypoxia inducible factor 1 and topoisomerase with acriflavine sensitizes perihilar cholangiocarcinomas to photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 5. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endurancelasers.com [endurancelasers.com]
- 7. Single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavylium-Based Hypoxia-Responsive Probe for Cancer Cell Imaging [mdpi.com]
- 9. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Acriflavine Hydrochloride for the Study of Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride (ACF-HCl), a topical antiseptic first synthesized in 1912, is experiencing a resurgence in interest within the scientific community for its potential applications in combating antimicrobial resistance.[1] This acridine dye derivative exhibits multifaceted mechanisms of action against bacteria, making it a valuable tool for studying and potentially overcoming drug resistance.[2] Its primary modes of action include DNA intercalation, leading to the inhibition of DNA replication and transcription, and the "curing" of plasmids that often carry antibiotic resistance genes.[2][3][4] Furthermore, emerging evidence suggests its role as an efflux pump inhibitor, preventing bacteria from expelling antibiotics. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of drug-resistant bacteria.
Key Applications in Antimicrobial Research
-
Plasmid Curing: this compound can eliminate plasmids from bacteria, allowing researchers to investigate the link between specific plasmids and antibiotic resistance phenotypes.[4][5] This is crucial for understanding the genetic basis of resistance in various bacterial strains.
-
Inhibition of Bacterial Growth: this compound demonstrates intrinsic antibacterial activity against a range of bacteria, including drug-resistant strains.[6] Its efficacy can be quantified through Minimum Inhibitory Concentration (MIC) assays.
-
Synergistic Activity with Antibiotics: Studies have shown that this compound can act synergistically with conventional antibiotics, potentially restoring their efficacy against resistant bacteria.[6] This makes it a candidate for combination therapies.
-
Efflux Pump Inhibition: Acriflavine can block bacterial efflux pumps, which are a common mechanism of resistance to multiple antibiotics.[7][8] By inhibiting these pumps, acriflavine can increase the intracellular concentration of other antibiotics, making the bacteria more susceptible.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound in various applications.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Helicobacter pylori (reference strain) | - | Low concentrations (specific value not stated) | [6] |
| Helicobacter pylori (antibiotic-resistant clinical isolates) | Clarithromycin-resistant | Low concentrations (specific value not stated) | [6] |
| Escherichia coli | - | 10x higher than for H. pylori | [6] |
| Staphylococcus aureus (MRSA and MSSA) | Methicillin-resistant and susceptible | Not specified, but effective in combination with blue light | [9] |
Table 2: Plasmid Curing Efficiency of this compound
| Bacterial Strain | Plasmid Type | Acriflavine Conc. (µg/mL) | Curing Efficiency (%) | Reference |
| Escherichia coli | Tetracycline resistance plasmid | 70-150 | Ratio of plasmid elimination determined by replica plating | [5] |
| Lactobacillus plantarum | Plasmids encoding carbohydrate fermentation and antibiotic resistance | 100 | High frequency of loss | [10] |
| Escherichia coli (donor strains) | Resistance factor | 12.5, 25, 50 | Insignificant numbers at these concentrations |
Experimental Protocols
Protocol 1: Plasmid Curing in Escherichia coli
This protocol describes a general method for eliminating plasmids from E. coli using this compound.[4][5]
Materials:
-
E. coli strain containing the plasmid of interest
-
Luria-Bertani (LB) broth and agar plates
-
This compound solution (stock solution, e.g., 1 mg/mL in sterile distilled water)
-
Antibiotic corresponding to the resistance gene on the plasmid (for selection)
-
Sterile culture tubes and Petri dishes
-
Incubator (37°C)
-
Spectrophotometer
-
Velvet for replica plating
Procedure:
-
Determine Sub-lethal Concentration: a. Inoculate a series of LB broth tubes containing a gradient of this compound concentrations (e.g., 10-200 µg/mL) with the E. coli strain. b. Incubate at 37°C with shaking for 18-24 hours. c. The highest concentration that still permits visible growth is the sub-lethal concentration.
-
Curing Treatment: a. Inoculate a fresh tube of LB broth containing the determined sub-lethal concentration of this compound with a single colony of the plasmid-containing E. coli. b. Incubate at 37°C with shaking for 24 hours. To increase the likelihood of curing, a series of subcultures into fresh acriflavine-containing broth can be performed.
-
Isolation of Cured Colonies: a. After incubation, prepare serial dilutions of the culture in sterile saline or LB broth. b. Plate the dilutions onto LB agar plates to obtain isolated colonies (e.g., 100-200 colonies per plate). Incubate at 37°C for 18-24 hours. This is the master plate.
-
Screening for Plasmid Loss: a. Replica plate the colonies from the master plate onto two different types of agar plates: i. LB agar (non-selective) ii. LB agar containing the selective antibiotic. b. Incubate both sets of plates at 37°C for 18-24 hours. c. Colonies that grow on the non-selective plate but fail to grow on the antibiotic-containing plate are potential cured colonies (have lost the plasmid).
-
Confirmation of Curing: a. Pick the potential cured colonies from the master plate and streak them onto both non-selective and selective agar plates to confirm the loss of antibiotic resistance. b. Further confirmation can be achieved through plasmid DNA extraction and analysis by gel electrophoresis to verify the absence of the plasmid.
Diagram 1: Experimental Workflow for Plasmid Curing
Caption: Workflow for plasmid curing using this compound.
Protocol 2: Acriflavine Efflux Assay
This fluorometric assay measures the efflux of acriflavine from bacterial cells, which can be used to screen for and characterize efflux pump activity and inhibition.[11]
Materials:
-
Bacterial strain of interest (wild-type and/or efflux pump knockout mutants)
-
This compound
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an uncoupler to de-energize cells
-
Glucose or other energy source (e.g., sodium lactate)
-
Buffer (e.g., phosphate-buffered saline - PBS)
-
Fluorometer with appropriate excitation and emission wavelengths for acriflavine (e.g., Excitation: 450 nm, Emission: 510 nm)
-
Centrifuge and spectrophotometer
Procedure:
-
Cell Preparation: a. Grow bacteria to the mid-logarithmic phase in a suitable broth medium. b. Harvest the cells by centrifugation and wash them twice with buffer. c. Resuspend the cells in the buffer to a specific optical density (e.g., OD600 of 0.5).
-
Acriflavine Loading: a. Add this compound to the cell suspension to a final concentration of 10 µM. b. Add CCCP (e.g., 100 µM) to de-energize the cells and facilitate the accumulation of acriflavine. c. Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes) to allow for acriflavine uptake. d. Centrifuge the cells to remove the external acriflavine and resuspend them in fresh buffer.
-
Efflux Measurement: a. Place the acriflavine-loaded cell suspension into a cuvette in the fluorometer. b. Record the baseline fluorescence. c. To initiate efflux, add an energy source (e.g., glucose to a final concentration of 25 mM). d. Immediately start recording the fluorescence intensity over time. An increase in fluorescence indicates the efflux of acriflavine from the cells into the medium. e. To test for efflux pump inhibition, the potential inhibitor can be added before the energy source, and the rate of fluorescence increase can be compared to a control without the inhibitor.
Diagram 2: Mechanism of Acriflavine Efflux and Inhibition
Caption: Acriflavine efflux is an energy-dependent process that can be blocked by inhibitors.
Signaling Pathways and Mechanisms of Action
While much of the research on acriflavine's impact on signaling pathways has been conducted in eukaryotic cells, particularly in the context of cancer (e.g., inhibition of HIF-1α), its direct effects on bacterial signaling pathways are less well-defined.[2] The primary and well-established mechanisms in bacteria are at the molecular level rather than complex signaling cascades.
Diagram 3: Acriflavine's Mechanisms of Action in Bacteria
Caption: Acriflavine's dual mechanisms of action against drug-resistant bacteria.
Conclusion
This compound is a versatile compound with significant potential for the study of drug-resistant bacteria. Its ability to cure plasmids and inhibit efflux pumps, in addition to its intrinsic antimicrobial activity, provides researchers with a powerful tool to investigate and potentially overcome mechanisms of antibiotic resistance. The protocols and data presented here offer a foundation for further exploration of this compound in the ongoing battle against multidrug-resistant pathogens.
References
- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro safety and anti‐bacterial efficacy assessment of acriflavine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmid Curing (Theory) : Molecular Biology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. tsijournals.com [tsijournals.com]
- 6. Antibacterial action of this compound for eradication of the gastric pathogen Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Frontiers | Antibiotic Potentiators Against Multidrug-Resistant Bacteria: Discovery, Development, and Clinical Relevance [frontiersin.org]
- 9. DSpace [researchrepository.universityofgalway.ie]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Acriflavine Hydrochloride: A Versatile Fluorescent Counterstain for Histological Applications
Introduction
Acriflavine hydrochloride is a versatile fluorescent dye with a rich history in biological sciences. Comprising a mixture of acriflavine and proflavine, this acridine derivative has demonstrated significant utility as a nuclear counterstain in various histological and cytological applications.[1][2][3] Its ability to intercalate with DNA and RNA allows for the fluorescent visualization of cell nuclei, providing excellent contrast for multicolor imaging.[1] Beyond its staining properties, this compound is also recognized as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, making it a valuable tool for researchers in oncology and cellular metabolism. This application note provides detailed protocols for the use of this compound as a counterstain in immunofluorescence and outlines its mechanism of action as a HIF-1 inhibitor.
Physicochemical and Fluorescent Properties
This compound is a water-soluble, orange-brown powder. Its fluorescent properties are central to its application in histology. The excitation and emission maxima of acriflavine can vary depending on the solvent, a crucial consideration for imaging setup.
| Property | Value |
| Molecular Formula | C₁₄H₁₄ClN₃ (Acriflavine) & C₁₃H₁₁N₃ (Proflavine) |
| Molecular Weight | 259.74 g/mol (Acriflavine) |
| Solubility | Water (up to 330 mg/mL), Ethanol |
| Appearance | Orange to brown powder |
| Fluorescence | In Ethanol: Excitation λ: ~426 nm, Emission λ: ~524 nmBound to dsDNA: Excitation λ: ~463 nm, Emission λ: ~490 nm |
Experimental Protocols
Protocol 1: Fluorescent Counterstaining of Paraffin-Embedded Tissue Sections
This protocol details the use of this compound as a nuclear counterstain in an immunofluorescence workflow for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
This compound
-
Distilled Water
-
Phosphate-Buffered Saline (PBS)
-
Deparaffinization solutions (Xylene or equivalent)
-
Graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary and fluorescently labeled secondary antibodies
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate the sections by sequential immersion in 100% ethanol (2x3 minutes), 95% ethanol (1 minute), 70% ethanol (1 minute), and finally rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections with PBS.
-
Permeabilize and block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody at the appropriate dilution overnight at 4°C.
-
Wash sections 3x with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash sections 3x with PBS.
-
-
This compound Counterstaining:
-
Prepare a 0.01% (w/v) working solution of this compound in distilled water.
-
Incubate the sections with the this compound solution for 2-5 minutes at room temperature.
-
Rinse thoroughly with distilled water.
-
-
Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene and mount with an antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filter sets for the secondary antibody fluorophore and acriflavine (e.g., excitation around 460 nm and emission around 500 nm).
-
Experimental Workflow for Immunofluorescence with Acriflavine Counterstaining
Caption: Workflow for FFPE tissue immunofluorescence with acriflavine counterstain.
Application in Drug Development: HIF-1α Inhibition
This compound has been identified as a direct inhibitor of the HIF-1 signaling pathway.[4] It functions by preventing the dimerization of the HIF-1α and HIF-1β subunits, which is a critical step for the transcriptional activation of hypoxia-responsive genes.[1][4] These genes are involved in key processes of tumor progression, including angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1, acriflavine can suppress tumor growth and vascularization.[1]
Mechanism of HIF-1α Inhibition by this compound
Caption: Acriflavine inhibits the dimerization of HIF-1α and HIF-1β under hypoxic conditions.
Quantitative Data and Comparison
While direct, comprehensive quantitative comparisons of this compound with other common nuclear counterstains like DAPI in histological sections are limited in published literature, its utility is supported by its distinct spectral properties and strong nuclear binding.
| Parameter | This compound | DAPI (4′,6-diamidino-2-phenylindole) |
| Excitation Max (bound) | ~460 nm | ~358 nm |
| Emission Max (bound) | ~500 nm | ~461 nm |
| Color | Green/Yellow | Blue |
| Binding Target | DNA and RNA | Preferentially dsDNA (AT-rich regions) |
| Advantages | - Minimal spectral overlap with blue and red fluorophores- Stable fluorescence | - High quantum yield and brightness- Well-established protocols |
| Considerations | - Lower quantum yield compared to DAPI- May require optimization of concentration and incubation time | - Spectral overlap with blue-emitting fluorophores |
Conclusion
This compound is a valuable and versatile tool for researchers in histology and drug development. Its utility as a green-yellow fluorescent nuclear counterstain provides an excellent alternative to more traditional blue-emitting dyes, facilitating multicolor imaging with minimal spectral overlap. Furthermore, its well-documented role as an inhibitor of the HIF-1 signaling pathway offers a powerful means to investigate cellular responses to hypoxia and to explore potential anti-cancer therapeutic strategies. The protocols and data presented here provide a solid foundation for the successful application of this compound in a research setting.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. researchgate.net [researchgate.net]
- 3. Acriflavine HCl | CAS 8063-24-9 | S10011 | TriStains | Histology [tristains.com]
- 4. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying DNA Damage with Acriflavine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride (ACF) is a versatile fluorescent dye and biological stain with a long history of use as a topical antiseptic. In recent years, its potent anticancer properties have garnered significant interest within the research and drug development communities. Acriflavine exerts its biological effects primarily through its interaction with DNA, acting as an intercalating agent and an inhibitor of topoisomerase enzymes.[1][2][3] This dual mechanism leads to the accumulation of DNA strand breaks, triggering cellular DNA damage responses and ultimately inducing apoptosis (programmed cell death).[1][4]
These characteristics make this compound a valuable tool for studying the mechanisms of DNA damage and repair, as well as for screening and characterizing potential anticancer drug candidates. This document provides detailed application notes and protocols for quantifying DNA damage induced by this compound.
Mechanism of Action: Acriflavine-Induced DNA Damage
This compound induces DNA damage through a multi-faceted mechanism. As a planar aromatic molecule, it intercalates between the base pairs of the DNA double helix.[1][2][3] This insertion distorts the DNA structure and can directly lead to single- and double-strand breaks.
Furthermore, this compound inhibits the activity of topoisomerases I and II.[1][2] These enzymes are crucial for resolving topological stress in DNA during replication and transcription by creating transient DNA breaks. By stabilizing the topoisomerase-DNA cleavage complex, Acriflavine prevents the re-ligation of these breaks, resulting in an accumulation of DNA strand breaks and the initiation of the DNA damage response pathway, which can ultimately lead to apoptosis.[1][4]
Figure 1. Signaling pathway of Acriflavine-induced DNA damage and apoptosis.
Quantitative Data Summary
The following table summarizes quantitative data from a study assessing DNA damage induced by this compound using the comet assay. The percentage of DNA in the comet tail is a direct measure of the extent of DNA damage.
| Cell Type | Acriflavine Concentration | Exposure Time | Illumination | % Tail DNA (Mean ± SD) | Reference |
| Human Lymphocytes | 0.025% | 2 minutes | 488 nm, 2 minutes | 83.4% (p=0.021 vs 15 min) | [5] |
| Human Lymphocytes | 0.025% | 15 minutes | 488 nm, 2 minutes | 88.0% | [5] |
| NCI-H460 Cells | 0.025% | 2 minutes | 488 nm, 2 minutes | 79.9% (p=0.045 vs 15 min) | [5] |
| NCI-H460 Cells | 0.025% | 15 minutes | 488 nm, 2 minutes | 84.6% | [5] |
Experimental Protocols
Protocol 1: Quantification of Acriflavine-Induced DNA Damage using the Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.
Figure 2. Experimental workflow for the Alkaline Comet Assay.
Materials:
-
This compound (Sigma-Aldrich, Cat. No. A8126 or equivalent)
-
Cell culture medium appropriate for the cell line of choice
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Low-melting-point agarose (LMPA)
-
Normal-melting-point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
Horizontal gel electrophoresis unit
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (water or DMSO).
-
-
Preparation of Single-Cell Suspension:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Trypsinize the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Prepare a 1% NMPA solution in PBS and coat the comet slides. Allow to solidify.
-
Prepare a 0.5% LMPA solution in PBS and maintain it at 37°C.
-
Mix 10 µL of the cell suspension with 90 µL of the 0.5% LMPA.
-
Pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in ice-cold lysis solution.
-
Incubate at 4°C for at least 1 hour in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis unit.
-
Fill the unit with freshly prepared, ice-cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at 25V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis unit and immerse them in neutralization buffer for 5 minutes. Repeat this step twice with fresh buffer.
-
Stain the slides with a DNA-intercalating dye (e.g., SYBR® Green I) for 5 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet assay software to quantify the percentage of DNA in the tail, tail length, and tail moment.
-
Protocol 2: In Vitro DNA Damage Quantification by Acriflavine Fluorescence Quenching
This protocol provides a conceptual framework for a rapid, in vitro assay to assess the level of DNA damage (strand breaks) in a purified DNA sample based on the principle of Acriflavine's fluorescence quenching upon intercalation into intact double-stranded DNA. Damaged DNA with single or double-strand breaks will have a reduced capacity to intercalate Acriflavine, leading to less fluorescence quenching.
Figure 3. Experimental workflow for the Fluorescence Quenching Assay.
Materials:
-
This compound
-
Purified, intact double-stranded DNA (e.g., calf thymus DNA)
-
DNA samples with varying levels of damage (can be generated by sonication, DNase I treatment, or exposure to other damaging agents)
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Fluorometer or microplate reader with fluorescence capabilities
-
Black microplates (for microplate reader) or quartz cuvettes (for fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in TE buffer (e.g., 100 µM).
-
Prepare a stock solution of intact dsDNA in TE buffer (e.g., 100 µg/mL).
-
Prepare a series of DNA standards with known levels of damage.
-
-
Assay Setup:
-
In a 96-well black microplate or cuvettes, prepare the following reactions:
-
Blank: TE buffer only.
-
Acriflavine only: this compound in TE buffer.
-
Control DNA: Intact dsDNA + this compound.
-
Damaged DNA samples: Damaged DNA + this compound.
-
-
The final concentration of Acriflavine should be constant across all wells (e.g., 1 µM), and the DNA concentration should also be consistent (e.g., 10 µg/mL).
-
-
Incubation:
-
Incubate the plate or cuvettes at room temperature for 15-30 minutes in the dark to allow for Acriflavine intercalation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of fluorescence quenching for each sample using the following formula: % Quenching = [1 - (Fluorescence of DNA sample / Fluorescence of Acriflavine only)] x 100
-
Plot the percentage of fluorescence quenching against the known level of DNA damage for the standards to generate a standard curve.
-
Determine the level of DNA damage in the unknown samples by interpolating their fluorescence quenching values on the standard curve.
-
Conclusion
This compound is a powerful tool for inducing and quantifying DNA damage. The protocols provided herein offer robust methods for assessing the genotoxic potential of Acriflavine and other compounds. The alkaline comet assay provides a detailed analysis of DNA damage at the single-cell level, while the fluorescence quenching assay offers a high-throughput in vitro method for rapid screening. These applications are crucial for basic research into DNA repair mechanisms and for the development of novel anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acriflavine-mediated apoptosis and necrosis in yeast Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Visualizing Mitochondrial DNA with Acriflavine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Acriflavine hydrochloride (ACF) is a fluorescent dye belonging to the acridine family. Historically utilized as a topical antiseptic and antibacterial agent, its utility in modern cell biology stems from its ability to intercalate into double-stranded DNA (dsDNA), leading to fluorescence upon binding. This property allows for the visualization of DNA within cellular compartments. While not as commonly employed as other mitochondrial stains, this compound presents a potential tool for imaging mitochondrial DNA (mtDNA), particularly due to its distinct spectral properties.
Mechanism of Action: this compound is a planar, aromatic molecule that inserts itself between the base pairs of the DNA double helix.[1] This intercalation disrupts the normal structure of DNA and results in a significant increase in fluorescence intensity.[2] This mechanism allows for the labeling of both nuclear and mitochondrial DNA. Beyond its function as a DNA intercalator, acriflavine is a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by preventing its dimerization with HIF-1β, thereby blocking the transcription of hypoxia-inducible genes.[3][4]
Advantages:
-
Cost-Effective: this compound is generally less expensive than many commercially available mitochondrial-specific dyes.
-
Distinct Spectral Properties: Its fluorescence emission in the green spectrum allows for potential multiplexing with other fluorescent probes in the blue or red channels.
Limitations and Critical Considerations:
-
Lack of Specificity for mtDNA: this compound intercalates into any dsDNA, meaning it will stain both nuclear and mitochondrial DNA. Careful imaging and analysis are required to distinguish between the two.
-
Genotoxicity and Phototoxicity: Studies have shown that acriflavine can induce DNA damage upon illumination, raising concerns about its use in live-cell imaging.[5] This phototoxicity can lead to alterations in cellular function and viability, potentially confounding experimental results. Its use in humans for in vivo imaging has been questioned due to these safety concerns.[5]
-
Potential for Off-Target Effects: As a HIF-1α inhibitor and a topoisomerase inhibitor, acriflavine can have significant effects on cellular physiology, including metabolism and gene expression, which should be considered when interpreting results.[6][7]
Quantitative Data
The following table summarizes the key quantitative properties of this compound relevant to its use in fluorescence microscopy.
| Property | Value | Reference(s) |
| Excitation Maximum (DNA-bound) | ~465 nm | [3] |
| Emission Maximum (DNA-bound) | ~502 nm | [3] |
| Alternative Excitation | 265 nm, 451 nm | |
| Alternative Emission | 514 nm (in water) | [8] |
| Molecular Formula | Mixture, primarily C14H14N3Cl and C13H11N3 | [9] |
| Solubility | Freely soluble in water | [9] |
Experimental Protocols
Important Note: The following protocols are suggested starting points and should be optimized for your specific cell type and experimental conditions. Given the potential for phototoxicity, it is crucial to use the lowest possible concentration of this compound and the lowest effective laser power during imaging.
Protocol 1: Live-Cell Imaging of Mitochondrial DNA
This protocol is intended for the visualization of mtDNA in living cells. Extreme caution is advised due to the phototoxic nature of acriflavine.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) for stock solution
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom imaging dishes or coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of imaging.
-
Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed cell culture medium to a final working concentration of 0.5-5 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation ~470/40 nm, emission ~525/50 nm). Use low laser power and minimal exposure times to reduce phototoxicity.
Protocol 2: Fixed-Cell Imaging of Mitochondrial DNA
This protocol is for visualizing mtDNA in fixed cells, which can help to mitigate some of the concerns associated with live-cell imaging.
Materials:
-
This compound
-
Cell culture supplies
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells on coverslips. Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is crucial to allow the dye to access intracellular structures.[10]
-
Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
-
Staining: Prepare a 1-10 µM solution of this compound in PBS. Add the staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with a standard green fluorescent protein (GFP) or fluorescein isothiocyanate (FITC) filter set.[11]
Visualizations
Experimental Workflow for mtDNA Visualization
References
- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. Frontiers | Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
- 6. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Protocol | Abcam [abcam.com]
- 9. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. optolongfilter.com [optolongfilter.com]
Application Notes and Protocols for Cell Cycle Analysis using Acriflavine Hydrochloride and Hoechst Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle analysis is a fundamental technique in cellular and molecular biology, providing critical insights into the mechanisms of cell growth, proliferation, and differentiation. It is an indispensable tool in cancer research and drug development for assessing the cytostatic and cytotoxic effects of novel therapeutic agents. This document provides detailed application notes and protocols for cell cycle analysis using two distinct fluorescent dyes: Acriflavine hydrochloride and Hoechst 33342.
This compound is a fluorescent acridine dye that intercalates into DNA. While historically used as an antiseptic, its ability to bind nucleic acids allows for its application in cell cycle analysis. More recently, it has gained attention as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key target in cancer therapy.[1] Analyzing the effects of Acriflavine on the cell cycle can provide valuable information on its mechanism of action.
Hoechst stains , particularly Hoechst 33342, are cell-permeant, minor-groove-binding DNA-specific dyes that are widely used for cell cycle analysis in both live and fixed cells.[2][3] Their high specificity for DNA and stoichiometric binding allow for precise quantification of DNA content and, consequently, accurate determination of cell cycle phases.
These notes provide comprehensive protocols for utilizing both dyes in flow cytometry-based cell cycle analysis, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables summarize representative quantitative data on cell cycle distribution obtained after staining with Hoechst 33342 and from studies investigating the effects of this compound.
Table 1: Representative Cell Cycle Distribution in Jurkat Cells using Hoechst 33342
| Cell Cycle Phase | Percentage of Cells (%) |
| Sub-G1 (Apoptotic) | 3.4 |
| G0/G1 | 49.1 |
| S | 33.0 |
| G2/M | 14.0 |
Data adapted from a study using Jurkat cells stained with a Vybrant DyeCycle Violet, which has similar DNA binding properties to Hoechst 33342, and analyzed by flow cytometry.[4]
Table 2: Effect of this compound on Cell Cycle Distribution in K562 Myeloid Leukemia Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 45.3 ± 2.5 | 38.6 ± 1.5 | 16.1 ± 1.0 |
| Acriflavine (2 µM) | 62.7 ± 3.1 | 25.4 ± 2.2 | 11.9 ± 1.3 |
Data represent the mean ± SD of three independent experiments after 72 hours of treatment. Cell cycle analysis was performed using 7-AAD staining.[1][5] This table illustrates the G0/G1 arrest induced by Acriflavine.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using this compound
This protocol is based on the general principles of DNA content staining for flow cytometry and the known fluorescent properties of Acriflavine. Researchers should optimize staining concentrations and incubation times for their specific cell type and experimental conditions.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Flow cytometer with appropriate laser and filter sets (e.g., excitation at ~465 nm, emission at ~502 nm)[6]
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Note: Cells can be stored in 70% ethanol at -20°C for several days.
-
-
Staining:
-
Prepare a stock solution of this compound in distilled water. Protect from light.
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1 mL of staining buffer containing this compound (final concentration to be optimized, e.g., 1-10 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a laser line close to the excitation maximum of DNA-bound Acriflavine (~465 nm) and collect the emission signal around its maximum (~502 nm).[6]
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Cell Cycle Analysis using Hoechst 33342 Stain for Live Cells
This protocol is suitable for analyzing the cell cycle distribution in a live, unfixed cell population.[2][3]
Materials:
-
Hoechst 33342 powder or stock solution
-
Cell culture medium appropriate for the cells being analyzed
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometer with a UV or violet laser (e.g., 355 nm or 405 nm) and appropriate emission filters (e.g., ~461 nm)[7]
-
37°C incubator
-
Centrifuge
-
Flow cytometry tubes
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of Hoechst 33342 in distilled water. Store protected from light at 4°C for up to 6 months.
-
On the day of the experiment, dilute the stock solution in cell culture medium to the desired final working concentration (typically 1-10 µg/mL). The optimal concentration should be determined empirically for each cell type.[2][3]
-
-
Cell Staining:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of the pre-warmed Hoechst 33342 staining solution.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light. Incubation time may need optimization depending on the cell type.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells directly without washing.
-
Excite the cells with a UV or violet laser and collect the blue fluorescence emission.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Cell Cycle Analysis using Hoechst 33342 Stain for Fixed Cells
This protocol is for analyzing the cell cycle in fixed cells, which can be useful when combining with intracellular antibody staining.
Materials:
-
Hoechst 33342 powder or stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL) (optional, but recommended)
-
Flow cytometer with a UV or violet laser and appropriate emission filters.
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Fixation:
-
Follow the same cell preparation and fixation steps as in Protocol 1 (steps 1 and 2).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1 mL of staining buffer containing Hoechst 33342 (final concentration typically 1-5 µg/mL) and optionally RNase A (100 µg/mL) in PBS.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using UV or violet laser excitation.
-
Acquire and analyze the data as described for the live-cell Hoechst protocol.
-
Mandatory Visualizations
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis.
Key Signaling Pathway: G1/S Transition
Caption: Simplified G1/S cell cycle checkpoint pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 3. flowcytometry-embl.de [flowcytometry-embl.de]
- 4. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Acriflavine targets oncogenic STAT5 signaling in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent labeling of DNA in solution with covalently bound acriflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acriflavine Hydrochloride Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Acriflavine hydrochloride during fluorescence microscopy experiments.
Troubleshooting Guide
Problem: Rapid loss of this compound fluorescence signal during imaging.
This is a common issue known as photobleaching, where the fluorophore is photochemically altered and loses its ability to fluoresce.[1][2][3][4] The following steps can help troubleshoot and reduce this effect.
1. Assess Your Mounting Medium
The composition of your mounting medium is critical in preventing photobleaching.[2][5]
-
Is an antifade reagent included? Standard glycerol or PBS solutions do not offer protection against photobleaching. The addition of antifade reagents is essential.[2][6]
-
What is the pH of your mounting medium? The fluorescence of many dyes is pH-sensitive. For many fluorophores, a slightly alkaline pH of 8.0-9.0 is optimal for both brightness and stability.[6][7][8]
-
Is the refractive index (RI) of the mounting medium matched to the immersion oil? A mismatch in RI can lead to spherical aberration and a perceived loss of signal.[7][9]
2. Review Your Imaging Parameters
Excessive light exposure is the primary driver of photobleaching.[1][2][3][10]
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1][2][3] Neutral density filters can be used to attenuate the excitation light.[1][3][10][11]
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure times for your camera and keeping the shutter closed when not actively acquiring images.[1][2][3][10][11]
-
Choose the Right Filters: Ensure your filter sets are appropriate for the excitation and emission spectra of this compound to maximize signal detection and minimize unnecessary light exposure.
3. Evaluate Your Experimental Setup
-
Objective Choice: Use objectives with a high numerical aperture (NA) as they are more efficient at collecting emitted light, which can allow for a reduction in excitation intensity.
-
Camera Settings: Use a sensitive camera to detect weaker signals, which in turn allows for lower excitation light levels.[1]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[1][4] The process is complex but often involves the fluorophore entering a long-lived, highly reactive triplet state.[1][2] In this state, it can interact with molecular oxygen to produce reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[1]
Q2: What are antifade reagents and how do they work?
A2: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[1][2][3] Most function as reactive oxygen species scavengers, neutralizing the harmful molecules that cause photobleaching.[1][8] Common antifade reagents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (PPD).[5][6]
Q3: Which antifade reagent is best for this compound?
A3: While p-phenylenediamine (PPD) is often considered a very effective antifade agent, it can be toxic and may not be compatible with all dyes.[5][8] N-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are also commonly used and are less harsh.[7][8] The optimal choice may depend on your specific experimental conditions. It is recommended to test different antifade reagents to determine the best performance for your application.
Q4: Can I use a commercial antifade mounting medium?
A4: Yes, several commercial antifade mounting media are available, such as ProLong™ Gold and VECTASHIELD®.[1][2] These are often pre-mixed and optimized for performance and can be a convenient and reliable option. Check the manufacturer's specifications for compatibility with acridine-based dyes.
Q5: How does the mounting medium's pH affect this compound's fluorescence?
A5: The fluorescence intensity of many organic dyes is influenced by the pH of their environment.[5][7] For many common fluorophores, a pH between 8.0 and 9.0 provides optimal fluorescence and stability.[6][7][8] It is advisable to buffer your mounting medium to maintain this pH range.
Q6: Are there any imaging practices that can reduce photobleaching without changing my reagents?
A6: Absolutely. Minimizing the total light exposure to your sample is the most direct way to reduce photobleaching.[2][10] This can be achieved by:
-
Reducing the exposure time during image acquisition.[1][3][11]
-
Focusing on a region of the sample adjacent to your area of interest and then moving to the desired area for image capture.[10]
-
Keeping the light source shuttered when not actively imaging.[2][12]
Quantitative Data on Antifade Reagents
| Antifade Reagent | Common Working Concentration | Solvent/Base | Key Characteristics |
| n-Propyl gallate (NPG) | 2% (w/v) | Glycerol/PBS | Effective, but can be difficult to dissolve.[7][8] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 2.5% (w/v) | Polyvinyl alcohol (PVA) or Glycerol/PBS | Less effective than PPD but also less toxic.[7] |
| p-Phenylenediamine (PPD) | 0.1% (w/v) | Glycerol/PBS | Highly effective but can be toxic and may cause background fluorescence.[5][8] pH sensitive.[7][8] |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol is adapted from a commonly used recipe for preparing an NPG-based antifade mounting medium.[13]
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Dimethyl sulfoxide (DMSO)
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO. Note: NPG does not dissolve well in aqueous solutions.[13]
-
In a 50 mL conical tube, combine 1 part of 10X PBS with 9 parts of glycerol. For example, for 10 mL of final solution, mix 1 mL of 10X PBS with 9 mL of glycerol.
-
Vortex the PBS/glycerol mixture thoroughly.
-
While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution. For 10 mL of the PBS/glycerol mix, add 100 µL of the NPG stock.
-
Continue stirring for 10-15 minutes.
-
Store the final mounting medium at 4°C, protected from light. For long-term storage, aliquot and store at -20°C.
Protocol 2: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium
This protocol provides a method for preparing a PPD-based antifade mounting medium.[14] Caution: PPD is toxic and should be handled with appropriate personal protective equipment.
Materials:
-
p-Phenylenediamine (Sigma-Aldrich, Cat. No. P6001)
-
1 M Tris buffer, pH 9.0
-
Deionized water
-
Glycerol
-
15 mL conical tube
-
Vortex mixer
Procedure:
-
Weigh 0.020 g of p-phenylenediamine and place it in a 15 mL conical tube.
-
Add 1 mL of 1 M Tris buffer (pH 9.0).
-
Add 2 mL of deionized water.
-
Vortex the mixture until the p-phenylenediamine is completely dissolved.
-
Add 7 mL of glycerol.
-
Vortex thoroughly to ensure the solution is homogenous.
-
Wrap the tube in aluminum foil to protect it from light and store it at -20°C.
-
Warm the solution to room temperature before use. Discard if the solution darkens, as this indicates oxidation and loss of antifade properties.[14]
Visualizations
Caption: Mechanism of photobleaching and the action of antifade reagents.
Caption: Experimental workflow for reducing photobleaching.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. news-medical.net [news-medical.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. www2.nau.edu [www2.nau.edu]
- 7. unige.ch [unige.ch]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 13. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 14. feinberg.northwestern.edu [feinberg.northwestern.edu]
Technical Support Center: Acriflavine Hydrochloride in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acriflavine hydrochloride in cell culture. Our goal is to help you minimize cytotoxicity and achieve consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxicity?
A1: this compound exerts its cytotoxic effects through two primary mechanisms. Its planar structure allows it to intercalate into DNA, which can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2] Additionally, Acriflavine is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular adaptation to hypoxia.[1][3] It prevents the dimerization of the HIF-1α and HIF-1β subunits, thereby inhibiting the transcription of HIF-1 target genes involved in tumor progression and angiogenesis.[3][4][5]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in water, dimethyl sulfoxide (DMSO), and methanol.[6] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is a common practice.
-
Preparation: To prepare a 10 mM stock solution in DMSO, dissolve 5.42 mg of this compound (MW: 541.91 g/mol , note that this can vary depending on the supplier and the mixture of components) in 1 mL of high-quality, sterile DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7] The product should be stored in a dry, dark place.[7] Proper storage is crucial as moisture-absorbing DMSO can reduce solubility.[4]
Q3: What is the optimal concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Generally, concentrations ranging from low micromolar (e.g., 1-5 µM) are often used to study its effects on signaling pathways, while higher concentrations may be required to induce significant cytotoxicity.[8]
Q4: Is this compound light-sensitive?
A4: Yes, as a fluorescent dye, this compound is sensitive to light. It is advisable to minimize its exposure to light during preparation, storage, and experimentation to prevent photodegradation and the generation of reactive oxygen species, which could introduce experimental artifacts.[9] When incubating cells with Acriflavine, it is good practice to keep the plates in the dark.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | - The final concentration of DMSO in the medium is too high. - The culture medium components are interacting with the compound. - The stock solution was not properly dissolved or has been stored improperly. | - Ensure the final DMSO concentration in your culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic and cause precipitation. - Prepare fresh dilutions from your stock solution for each experiment. - After diluting the stock solution into the medium, vortex or pipette thoroughly to ensure it is well-mixed before adding to the cells. |
| High background fluorescence in assays. | - Acriflavine is a fluorescent molecule, which can interfere with fluorescence-based assays. | - Include appropriate controls, such as wells with Acriflavine-treated cells but without the fluorescent assay reagent, to measure background fluorescence. - If possible, use assay reagents with emission spectra that do not overlap with Acriflavine's fluorescence. - For Annexin V assays, consider using a non-fluorescent viability dye or a fluorochrome with a distinct emission spectrum.[10] |
| Inconsistent or non-reproducible cytotoxicity results. | - Variation in cell seeding density. - Inconsistent incubation times. - Degradation of the Acriflavine stock solution due to improper storage. - Phototoxicity due to excessive light exposure. | - Ensure a consistent number of viable cells are seeded in each well.[11] - Adhere to a strict and consistent incubation time for all experiments. - Prepare fresh aliquots of the stock solution and store them properly at -20°C, protected from light. - Minimize light exposure during all experimental steps. |
| Unexpectedly high cytotoxicity in normal/control cell lines. | - Normal cell lines can also be sensitive to Acriflavine's DNA intercalating effects. - The concentration used is too high for the specific cell line. | - Determine the CC50 (half-maximal cytotoxic concentration) for your normal cell lines to establish a therapeutic window. - Lower the concentration of Acriflavine to a range that affects the target pathway (e.g., HIF-1) with minimal impact on cell viability. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| K562 | Chronic Myeloid Leukemia | ~1.3 | 72 | MTT |
| KU812 | Chronic Myeloid Leukemia | < 2 | 72 | Not Specified |
| KCL-22 | Chronic Myeloid Leukemia | < 2 | 72 | Not Specified |
| MV-4-11 | Acute Myeloid Leukemia | < 2 | 72 | Not Specified |
| Colorectal Cancer (Primary) | Colorectal Cancer | 1.4 | Not Specified | Not Specified |
| Ovarian Cancer (Primary) | Ovarian Cancer | 4.2 | Not Specified | Not Specified |
| HeLa | Cervical Cancer | Not specified, but cytotoxic | 24 and 48 | MTT |
| HSR-GBM1 | Glioblastoma | IC50 of 4.6 for MCT4-Basigin inhibition | Not Specified | Rluc activity |
Note: IC50 values can vary significantly between studies due to differences in cell lines, assay methods, and experimental conditions.[8][12][13][14]
Table 2: Cytotoxicity of this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | Observation |
| Mononuclear cells | Normal blood cells | Low cytotoxicity compared to cancer cells. |
| HMEC-1 | Dermal Microvascular Endothelium | Less sensitive compared to HeLa cells. |
Data suggests a degree of selectivity for cancer cells, though cytotoxicity in normal cells is still a factor to consider.[1][14]
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
Target cells in culture
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Acriflavine. Include vehicle controls (medium with the same final concentration of DMSO as the highest Acriflavine concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2, protected from light.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[15]
Protocol 2: Detecting Apoptosis using Annexin V Staining
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or another viability dye
-
1X Binding Buffer (calcium-containing)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with Acriflavine for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Troubleshooting Note: Due to Acriflavine's intrinsic fluorescence, ensure proper compensation controls are used. Run an unstained control, a PI-only control, an Annexin V-only control, and a control of cells treated with Acriflavine alone to set the gates correctly.[16][17]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Acriflavine targets oncogenic STAT5 signaling in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Is acriflavine an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02608F [pubs.rsc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing Acriflavine Hydrochloride for Cell Viability
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of Acriflavine hydrochloride in cell viability experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1][2][3] It functions by binding directly to the HIF-1α and HIF-2α subunits, which prevents their dimerization with the HIF-1β subunit.[2][4] This inhibition of HIF-1 dimerization blocks its transcriptional activity, thereby impeding adaptive responses to hypoxia that are crucial for cancer progression.[4][5] Additionally, this compound has been shown to interfere with the unfolded protein response (UPR) pathway and can act as a DNA intercalator.[3][6][7]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the experimental duration. However, a common starting point for in vitro studies is in the low micromolar range. Based on published data, a concentration range of 1 µM to 10 µM is often effective for observing significant effects on cancer cell lines.[8] For instance, in A549 lung adenocarcinoma cells, concentrations between 1 µM and 5 µM have been shown to suppress viability in a time- and concentration-dependent manner.[8]
Q3: What are the known effects of this compound on cellular metabolism?
This compound can significantly disturb glucose metabolism. By inhibiting HIF-1α, it can downregulate the expression of Pyruvate Dehydrogenase Kinase 1 (PDK1), leading to reduced glucose availability and suppression of the Warburg effect in cancer cells.[9] This can result in increased production of reactive oxygen species (ROS) and induce cellular stress.[9]
Q4: Is there a difference between Acriflavine and this compound for in vivo studies?
Acriflavine is a mixture of 3,6-diamino-10-methylacridine chloride and 3,6-diaminoacridine.[3] The hydrochloride form is a salt, which generally has improved solubility in aqueous solutions. While both forms exhibit anticancer activity, the hydrochloride salt is often used for in vivo experiments due to its bioavailability. It's worth noting that the hydrochloride form may be more irritating than the neutral form.[10]
Troubleshooting Guide
Issue 1: High cell toxicity is observed even at low concentrations.
-
Potential Cause: The cell line being used is highly sensitive to this compound. Different cell lines exhibit varying sensitivities.
-
Solution:
-
Perform a dose-response experiment with a wider and lower range of concentrations (e.g., 0.1 µM to 5 µM) to determine the IC50 value more accurately for your specific cell line.
-
Reduce the incubation time. Cytotoxicity is often time-dependent.[8]
-
Ensure the this compound stock solution is properly diluted and that the final concentration in the culture medium is accurate.
-
Issue 2: No significant effect on cell viability is observed.
-
Potential Cause 1: The concentration of this compound is too low.
-
Solution 1: Increase the concentration range in your next experiment. It may be necessary to test concentrations up to 25 µM or higher for some cell lines.[11]
-
Potential Cause 2: The incubation time is too short.
-
Solution 2: Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for the compound to exert its effects.
-
Potential Cause 3: The cell seeding density is too high.
-
Solution 3: Optimize the cell seeding density to ensure that the cells are in the exponential growth phase during the experiment. Overly confluent cells may be less sensitive to treatment.
Issue 3: Inconsistent results between experiments.
-
Potential Cause 1: Variability in cell culture conditions.
-
Solution 1: Standardize all cell culture parameters, including passage number, confluency at the time of treatment, and media composition.
-
Potential Cause 2: Instability of the this compound solution.
-
Solution 2: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Potential Cause 3: Issues with the viability assay itself.
-
Solution 3: Ensure that the viability assay is performed consistently and within the linear range of detection. Include appropriate controls, such as untreated cells and a positive control for cell death.
Data Summary Tables
Table 1: Reported IC50 Values and Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration / IC50 | Reference |
| Hepatocellular Carcinoma (HCC) | Liver Cancer | IC50: 1 µM | [3] |
| A549 | Lung Adenocarcinoma | 1 µM - 5 µM | [8] |
| HSR-GBM1 | Glioblastoma | 1 µM - 25 µM | [11] |
| Colorectal Cancer Cells (HCT116, LS174T, SW480) | Colorectal Cancer | IC30 used for combination studies | [12] |
| Melanoma Cells | Melanoma | Effective at inducing cell death | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This protocol provides a direct method to assess cell membrane integrity.
Materials:
-
Cells treated with this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Preparation:
-
After treating the cells with this compound for the desired time, collect the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of complete culture medium.
-
-
Staining:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
-
Cell Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Visualizations
Caption: this compound inhibits the HIF-1 signaling pathway.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. HIF-1 Dimerization Inhibitor Acriflavine Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Frontiers | Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
- 7. Is acriflavine an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02608F [pubs.rsc.org]
- 8. Antitumor Activity of Acriflavine in Lung Adenocarcinoma Cell Line A549 | Anticancer Research [ar.iiarjournals.org]
- 9. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Acriflavine enhances the antitumor activity of the chemotherapeutic drug 5-fluorouracil in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Spectral Overlap with Acriflavine Hydrochloride in Multicolor Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Acriflavine hydrochloride in multicolor fluorescence imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address spectral overlap issues and other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in fluorescence imaging?
This compound is a fluorescent dye that intercalates with nucleic acids, making it a useful tool for staining the cell nucleus.[1][2] It is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[1] Its ability to label high molecular weight RNA is also a key application.
2. What are the spectral properties of this compound?
This compound's excitation and emission spectra can vary slightly depending on the solvent. In aqueous solutions, it typically has an excitation maximum around 416-436 nm and an emission maximum around 514-520 nm. It is important to consider the specific solvent being used in your experiment as this can shift the spectral peaks.
3. What is spectral overlap or "bleed-through"?
Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission signal from one fluorophore is detected in the channel designated for another fluorophore.[3][4] This is a common issue in multicolor imaging, especially when using fluorophores with broad emission spectra.[4] For instance, the signal from a green fluorophore might "bleed into" the red channel, leading to inaccurate colocalization data.[3]
4. Which common fluorophores have significant spectral overlap with this compound?
Given its emission in the green-yellow range, this compound can have significant spectral overlap with other commonly used green and yellow fluorophores such as FITC (Fluorescein isothiocyanate) and some Rhodamine derivatives. Careful selection of fluorophores and appropriate filter sets is crucial to minimize this overlap.[3]
5. What is photobleaching and phototoxicity, and is this compound susceptible to these effects?
-
Photobleaching is the irreversible fading of a fluorophore's signal upon exposure to excitation light.[5]
-
Phototoxicity refers to the damaging effect of light on cells, which can be exacerbated by the presence of fluorescent dyes.[5][6][7]
While all fluorophores are susceptible to photobleaching to some extent, the degree can vary.[8] Studies have shown that Acriflavine exposure followed by illumination can lead to DNA damage, suggesting potential phototoxicity.[9][10] It is therefore recommended to use the lowest possible laser power and exposure time when imaging with this compound, especially in live-cell experiments.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in multicolor imaging.
Problem 1: I see a signal in my red channel that looks like my this compound staining.
-
Possible Cause: Spectral bleed-through from this compound into the red channel.
-
Solutions:
-
Optimize Filter Sets: Ensure that your filter sets are appropriately matched to the excitation and emission spectra of your chosen fluorophores to minimize the detection of unwanted signals.[3]
-
Sequential Scanning: Instead of acquiring images of all channels simultaneously, use sequential scanning. This involves exciting and detecting each fluorophore individually, one after the other, which significantly reduces bleed-through.[11][12]
-
Spectral Unmixing: If your microscopy system is equipped for it, spectral imaging and linear unmixing can be used. This technique acquires the entire emission spectrum for each pixel and then uses algorithms to separate the signals from individual fluorophores.[13][14][15][16][17]
-
Choose Spectrally Distinct Fluorophores: When possible, select fluorophores with minimal spectral overlap. For example, pairing this compound with a far-red emitting dye will likely result in less bleed-through than pairing it with a yellow-emitting dye.
-
Problem 2: My this compound signal is very weak.
-
Possible Cause:
-
Suboptimal Staining: The concentration of this compound or the incubation time may not be sufficient.
-
Photobleaching: Excessive exposure to the excitation light may have caused the signal to fade.
-
Incorrect Microscope Settings: The laser power, detector gain, or pinhole size may not be optimized.
-
-
Solutions:
-
Optimize Staining Protocol: Titrate the concentration of this compound and optimize the incubation time for your specific cell type and experimental conditions. A common starting concentration is 0.05%.[18][19][20]
-
Minimize Light Exposure: Reduce the laser power to the minimum level required for a good signal-to-noise ratio. Use a neutral density filter if necessary. Avoid prolonged exposure of the sample to the excitation light when not actively acquiring images.[5]
-
Optimize Microscope Settings: Adjust the detector gain and offset to enhance the signal. Ensure the pinhole is set to an appropriate size (typically 1 Airy unit for confocal microscopy) to balance signal intensity and resolution.
-
Use an Antifade Mountant: For fixed samples, use a mounting medium containing an antifade reagent to reduce photobleaching.
-
Problem 3: I am observing high background fluorescence.
-
Possible Cause:
-
Autofluorescence: Cells and tissues can have endogenous fluorescence, which can obscure the signal from your specific stains.
-
Non-specific Staining: The dye may be binding non-specifically to other cellular components.
-
Excess Dye: Insufficient washing after staining can leave residual dye in the background.
-
-
Solutions:
-
Address Autofluorescence:
-
Include an unstained control sample to assess the level of autofluorescence.
-
If possible, choose fluorophores that emit in the red or far-red spectrum, as autofluorescence is often more prominent in the blue and green channels.
-
Use commercially available quenching reagents to reduce autofluorescence.
-
-
Optimize Washing Steps: Ensure thorough but gentle washing steps after staining to remove any unbound dye.
-
Adjust Staining Concentration: A lower concentration of this compound may reduce non-specific binding.
-
Data Presentation: Spectral Properties of this compound and Common Fluorophores
The following table summarizes the approximate excitation and emission maxima of this compound and other commonly used fluorophores to aid in experimental design and troubleshooting of spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Applications | Potential Overlap with Acriflavine HCl |
| This compound | ~436 | ~520 | Nucleic Acid Staining | - |
| DAPI | ~358 | ~461 | Nuclear Counterstain | Low |
| FITC | ~495 | ~519 | Immunofluorescence, Flow Cytometry | High |
| Rhodamine B | ~553 | ~572 | Immunofluorescence, FRET | Moderate |
| Texas Red | ~589 | ~615 | Immunofluorescence | Low |
| Cy5 | ~650 | ~670 | Immunofluorescence, Western Blotting | Very Low |
Experimental Protocols
Protocol 1: Sequential Scanning to Minimize Spectral Bleed-through
This protocol provides a general workflow for setting up sequential scanning on a laser scanning confocal microscope.
Workflow for Sequential Scanning
Caption: Workflow for sequential scanning to minimize spectral bleed-through.
Methodology:
-
Sample Preparation: Prepare your sample stained with this compound and other fluorophores of interest according to your standard protocol. Include single-stained control samples for each fluorophore to set up the imaging parameters correctly.
-
Microscope Setup:
-
Turn on the microscope and lasers.
-
Place your single-stained this compound sample on the stage and bring it into focus.
-
In the acquisition software, create the first "track" or "channel" for this compound. Select the appropriate laser line for excitation (e.g., 405 nm or 440 nm) and set the detection range to capture its emission (e.g., 500-550 nm). Adjust the laser power and detector gain to obtain a good signal without saturation.
-
Repeat this process for your second fluorophore on a new track, using a single-stained control for that fluorophore.
-
-
Activate Sequential Scanning:
-
In the acquisition software, locate and enable the "sequential scanning" or "multi-track" mode. This will ensure that only one laser is active at a time during image acquisition.[11]
-
-
Image Acquisition:
-
Place your multi-labeled sample on the stage.
-
Start the acquisition. The microscope will first scan the entire image using the settings for the first track (this compound), then switch to the settings for the second track and scan the same field of view.
-
-
Image Analysis: The software will typically display the merged image with each channel in a different color. You can also view and analyze the individual channels separately.
Protocol 2: Linear Spectral Unmixing to Separate Overlapping Spectra
This protocol outlines the general steps for performing linear spectral unmixing. This technique requires a spectral detector on your confocal microscope.
Workflow for Linear Spectral Unmixing
Caption: Workflow for linear spectral unmixing.
Methodology:
-
Sample Preparation: Prepare single-stained control samples for each fluorophore in your experiment, as well as your multi-labeled sample. An unstained sample is also necessary to acquire a reference spectrum for autofluorescence.
-
Acquire Reference Spectra:
-
On the confocal microscope with a spectral detector, place your single-stained this compound sample on the stage.
-
Excite the sample and acquire a "lambda stack," which is a series of images taken at different emission wavelengths.
-
From this lambda stack, the software can generate a reference emission spectrum for this compound. Save this spectrum.
-
Repeat this process for each of your other fluorophores and for the unstained sample (autofluorescence).
-
-
Acquire Image of Multi-labeled Sample:
-
Place your multi-labeled sample on the stage.
-
Acquire a lambda stack of the region of interest using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing:
-
In the analysis software, open the lambda stack of your multi-labeled sample.
-
Open the linear unmixing tool.
-
Load the previously saved reference spectra for each fluorophore and for autofluorescence.
-
The software will then apply an algorithm that calculates the contribution of each fluorophore to the total signal in every pixel.[13][14]
-
-
Analyze Unmixed Images: The output will be a set of images where the signal from each fluorophore is separated into its own channel, free from spectral bleed-through.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate spectral overlap issues when using this compound in multicolor imaging experiments, leading to more accurate and reliable data.
References
- 1. nbinno.com [nbinno.com]
- 2. ACRIFLAVINE | 8048-52-0 [chemicalbook.com]
- 3. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 5. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. umassmed.edu [umassmed.edu]
- 12. MyScope [myscope.training]
- 13. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 14. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 15. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 16. microscopist.co.uk [microscopist.co.uk]
- 17. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Effects on confocal laser endomicroscopy image quality by different acriflavine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
Technical Support Center: Improving the Photostability of Acriflavine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients is paramount. Acriflavine hydrochloride, a fluorescent dye with antiseptic properties, is known to be susceptible to photodegradation. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experiments aimed at improving its photostability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution is changing color and losing potency after exposure to light. What is happening?
A1: this compound is a photolabile compound, meaning it degrades upon exposure to light, particularly UV radiation. This degradation can lead to a change in its physical appearance (e.g., color fading) and a loss of its desired chemical properties and therapeutic efficacy. The degradation process involves the absorption of light energy, which can excite the molecule to a higher energy state, making it more reactive and prone to chemical breakdown.
Troubleshooting:
-
Confirm Photodegradation: To confirm that light is the cause of the degradation, prepare two samples of your this compound solution. Expose one to your typical laboratory light conditions and keep the other in a container completely protected from light (e.g., wrapped in aluminum foil). If the light-exposed sample shows degradation while the protected sample does not, photodegradation is the primary issue.
-
Wavelength of Degradation: While specific studies on this compound are limited, acridine dyes are generally sensitive to UV light. Consider if your experimental setup involves sources that emit UV radiation.
Q2: What are the likely degradation products of this compound?
A2: While the complete photodegradation pathway of this compound is not extensively documented in publicly available literature, studies on similar acridine dyes, such as Acridine Orange, suggest that N-de-methylation is a likely degradation route. This involves the removal of methyl groups from the amine substituents on the acridine ring. The degradation may proceed in a stepwise manner, yielding mono-, di-, tri-, and tetra-N-de-methylated species.
Troubleshooting:
-
Analytical Monitoring: Utilize analytical techniques such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS) to monitor the appearance of new peaks in your chromatogram, which could correspond to degradation products. A published HPLC-UV/MS method for analyzing commercial acriflavine can be adapted for this purpose.[1]
Q3: How can I improve the photostability of my this compound formulation?
A3: There are several strategies to enhance the photostability of this compound:
-
Use of Excipients:
-
UV Absorbers/Light-Blocking Agents: Incorporating excipients that absorb UV light can protect this compound. Titanium dioxide is a common example used in solid dosage forms.
-
Antioxidants: Photodegradation can involve oxidative processes. The addition of antioxidants can help mitigate this.
-
Quenchers: These molecules can accept energy from the excited state of this compound, returning it to the ground state before it can degrade.
-
-
Formulation Strategies:
-
Encapsulation: Encapsulating this compound in nanoparticles or liposomes can provide a physical barrier against light. Studies have shown successful formulation of Acriflavine in polycaprolactone (PCL) and solid lipid nanoparticles.
-
-
pH Optimization: The rate of photodegradation can be pH-dependent. For the related Acridine Orange, degradation was found to be faster in alkaline conditions.[2] Experimenting with the pH of your formulation may help to find a more stable range.
-
Light-Resistant Packaging: Storing the formulation in amber or opaque containers is a straightforward and effective way to prevent light exposure.
Troubleshooting:
-
Excipient Compatibility: Before adding new excipients, ensure they are compatible with this compound. It is known to be incompatible with strong oxidizing agents.[3]
-
Formulation Characterization: If you are developing a novel formulation like nanoparticles, characterize the particle size, encapsulation efficiency, and drug release profile to ensure it meets your requirements.
Q4: I am observing variability in the degradation of my this compound samples. What could be the cause?
A4: Variability in photodegradation can stem from several factors:
-
Inconsistent Light Exposure: Ensure that all samples are exposed to the same light source, at the same distance, and for the same duration. The intensity of the light source should be monitored.
-
Composition of Commercial Acriflavine: Commercial this compound is often a mixture of acriflavine and proflavine.[1] The ratio of these components can vary between batches and suppliers, potentially leading to different degradation profiles.
-
Solvent Effects: The solvent system can influence the rate of photodegradation.
-
Oxygen Levels: The presence of dissolved oxygen can impact photo-oxidative degradation pathways.
Troubleshooting:
-
Standardize Light Source: Use a photostability chamber with controlled and calibrated light sources that meet ICH Q1B guidelines.
-
Characterize Starting Material: If possible, analyze the composition of your starting material using a method like the one described for commercial acriflavine analysis.[1]
-
Control Experimental Conditions: Maintain consistent solvent composition, temperature, and consider the potential impact of atmospheric oxygen in your experimental design.
Quantitative Data Summary
Currently, there is a lack of publicly available, direct quantitative data on the photodegradation kinetics of this compound under standardized ICH photostability conditions. However, data from a photocatalytic degradation study of the related Acridine Orange can provide some insight into factors that may influence its stability.
Table 1: Influence of pH on the Photocatalytic Degradation of Acridine Orange
| Initial pH | Degradation Rate after 160 min (%) |
| 4.0 | 86.7 |
| 8.0 | 99.0 |
Data adapted from a study on the photocatalytic degradation of Acridine Orange using a NaBiO3 photocatalyst under visible light.[2] This data is for a related compound under specific experimental conditions and may not be directly transferable to this compound under pharmaceutical storage conditions.
Key Experimental Protocols
Protocol 1: Forced Photodegradation Study
Objective: To evaluate the overall photosensitivity of this compound and to generate potential degradation products for analytical method development.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent (e.g., water, methanol, or a formulation vehicle) in a chemically inert and transparent container (e.g., a quartz cuvette or a clear glass vial).
-
Prepare a "dark control" sample by wrapping an identical container with the solution in aluminum foil to protect it completely from light.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-UV lamps, as specified in ICH Q1B guidelines.
-
Expose the samples to a controlled level of illumination. For forced degradation, the exposure can be more intense than for confirmatory studies.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks. An example HPLC method for Acriflavine analysis uses a C18 column with a gradient of acetonitrile and water with 0.1% formic acid, with UV detection at 254 nm.[1]
-
Monitor for changes in physical properties such as color and clarity.
-
-
Data Evaluation:
-
Compare the chromatograms of the light-exposed and dark control samples to identify peaks corresponding to photodegradation products.
-
Calculate the percentage degradation of this compound over time.
-
Protocol 2: Confirmatory Photostability Testing
Objective: To determine the photostability characteristics of an this compound formulation under standardized conditions to inform packaging and labeling requirements.
Methodology:
-
Sample Preparation:
-
Prepare the final formulation of this compound.
-
Package the formulation in the proposed immediate container and, if applicable, the marketing pack.
-
Also, expose the formulation directly to light outside of its immediate packaging.
-
Prepare dark control samples for each packaging condition.
-
-
Light Exposure:
-
Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
-
Sample Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples for assay of this compound and the presence of degradation products using a validated stability-indicating HPLC method.
-
Assess any changes in physical appearance.
-
-
Data Evaluation:
-
Determine the extent of degradation in each packaging configuration.
-
Based on the results, decide if light-resistant packaging and/or specific labeling instructions are necessary.
-
Visualizations
Caption: Workflow for Photostability Testing of this compound.
Caption: Strategies to Mitigate Photodegradation of Acriflavine HCl.
References
reducing non-specific binding of Acriflavine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Acriflavine hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a fluorescent dye belonging to the acridine family.[1][2] It is widely used as a biological stain, particularly for labeling nucleic acids (DNA and RNA).[1][2][3] Its mechanism of action involves intercalation, where the planar acridine structure inserts itself between the base pairs of nucleic acids.[4] This binding results in fluorescence, allowing for the visualization of cellular DNA and protein simultaneously.[5] Beyond its use as a stain, this compound also functions as a topical antiseptic and has been investigated for its anticancer properties as a potent inhibitor of HIF-1.[1][4][6]
Q2: What are the common causes of non-specific binding with this compound?
Non-specific binding of this compound can arise from several factors related to its chemical nature and the experimental conditions:
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Electrostatic Interactions: Acriflavine is a cationic molecule, meaning it carries a positive charge. This can lead to non-specific binding to negatively charged molecules and structures within the cell, such as acidic proteins and glycosaminoglycans in the extracellular matrix.
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Hydrophobic Interactions: The aromatic ring structure of acridine can participate in hydrophobic interactions with lipids and hydrophobic regions of proteins, leading to its accumulation in membranes and other non-target sites.
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High Concentration: Using an excessively high concentration of this compound can lead to oversaturation of the target sites (nucleic acids) and subsequent binding to lower-affinity, non-specific sites.[7]
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Inadequate Washing: Insufficient washing after the staining step can leave unbound or loosely bound dye in the sample, contributing to high background fluorescence.
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Suboptimal pH: The pH of the staining and washing buffers can influence the charge of both the dye and cellular components, thereby affecting the extent of non-specific electrostatic interactions. For instance, acriflavine can form an ion-pair complex with acidic compounds at a specific pH, leading to fluorescence quenching or non-specific binding.[8][9]
Q3: How can I reduce high background fluorescence in my this compound staining?
High background fluorescence is a common indicator of non-specific binding. Here are several strategies to mitigate this issue:
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Optimize Staining Concentration: Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.
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Adjust Incubation Time: Reduce the incubation time to minimize the opportunity for non-specific binding to occur.
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Improve Washing Steps: Increase the number and duration of washing steps after staining to effectively remove unbound dye. Consider using a buffer with a mild, non-ionic detergent like Tween-20.
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Buffer Composition: Optimize the pH and ionic strength of your staining and washing buffers. Increasing the salt concentration in the wash buffer can help to disrupt weak, non-specific electrostatic interactions.
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Blocking: While less common for small molecule dyes than for antibodies, pre-incubating the sample with a blocking agent like bovine serum albumin (BSA) may help to saturate non-specific binding sites.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background staining across the entire sample | Staining concentration is too high. | Perform a concentration titration to determine the optimal dye concentration. Start with a lower concentration than initially used. |
| Incubation time is too long. | Reduce the incubation time. Test a few different time points to find the optimal balance between signal and background. | |
| Inadequate washing. | Increase the number of post-staining washes (e.g., from 2 to 4 washes) and the duration of each wash (e.g., from 5 to 10 minutes). | |
| Fluorescence is observed in non-nuclear compartments (e.g., cytoplasm, membranes) | Hydrophobic interactions with lipids and proteins. | Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to help remove non-specifically bound dye. |
| Electrostatic interactions with cytoplasmic components. | Adjust the ionic strength of the wash buffer by increasing the salt concentration (e.g., increase NaCl from 150 mM to 300 mM) to disrupt weak ionic bonds. | |
| Signal is weak or absent in the target region (nucleus) | Suboptimal pH of the staining buffer. | Ensure the pH of the staining buffer is appropriate for nucleic acid intercalation. A pH of 3.0 has been used in some protocols.[10] |
| Insufficient dye concentration or incubation time. | If background is not an issue, consider slightly increasing the dye concentration or incubation time. | |
| Fixation issues masking the target. | Ensure that the fixation method is not overly cross-linking the nucleic acids, which could hinder dye intercalation. | |
| Inconsistent staining between samples | Variability in cell density or tissue thickness. | Ensure consistent sample preparation, including cell seeding density or tissue section thickness. |
| Incomplete deparaffinization (for FFPE tissues). | Use fresh xylene and ensure sufficient deparaffinization time. | |
| Slides drying out during the procedure. | Keep the samples hydrated throughout the staining and washing steps. |
Experimental Protocols
Protocol 1: General Staining of Cultured Cells with this compound
This protocol provides a general guideline for staining the nuclei of cultured cells. Optimization of concentrations and times is recommended for specific cell types and experimental conditions.
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Cell Seeding: Seed cells on a suitable substrate (e.g., glass coverslips, chamber slides) and culture until they reach the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization (Optional, for intracellular targets other than the nucleus):
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Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Staining:
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Prepare a working solution of this compound in a suitable buffer (e.g., 0.1 M citrate buffer, pH 3.0, or PBS, pH 7.4). A starting concentration of 0.01% (w/v) can be tested.[10]
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Incubate the cells with the this compound solution for 5-15 minutes at room temperature, protected from light.
-
-
Washing:
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Aspirate the staining solution.
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Wash the cells three to five times with 1X PBS for 5-10 minutes each, protected from light. For problematic background, a wash buffer containing 0.05% Tween-20 can be used.
-
-
Mounting and Imaging:
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Mount the coverslips with an appropriate mounting medium.
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Image using an epifluorescence microscope with suitable excitation and emission filters (e.g., excitation around 450-490 nm).[10]
-
Protocol 2: Staining of Labyrinthulomycetes
This protocol is adapted from a method for the direct detection and enumeration of marine protists.[10]
-
Sample Collection: Collect approximately 100 μl of live cells on a 0.22 μm membrane filter.
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Rinsing: Rinse the cells on the filter with filter-sterilized artificial seawater.
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Staining:
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Add 3-4 mL of 0.05% this compound in 0.1 M citrate buffer (pH 3.0) to the cells.
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Let the stain stand for 4 minutes.
-
-
Washing:
-
Vacuum drain the stain.
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While still applying vacuum, add 2 ml of 75% isopropyl alcohol.
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Rinse the filter with sterile distilled water.
-
-
Mounting and Imaging:
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Place the filter on a microscope slide with a drop of water or immersion oil and a coverslip.
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Visualize under an epifluorescence microscope using a violet-to-blue (420-490 nm) or blue (450-490 nm) excitation filter. The cell wall may appear red-fluorescent and the cytoplasm green-fluorescent.[10]
-
Visualizations
Caption: A generalized experimental workflow for fluorescent staining with this compound.
Caption: Logical relationships between causes of non-specific binding and their respective solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acriflavine modification of nucleic acid formation, mutation induction and survival in ultraviolet light exposed bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, Fluorescent dye (CAS 69235-50-3) | Abcam [abcam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
Technical Support Center: Acriflavine Hydrochloride in Staining Buffers
Welcome to the technical support center for Acriflavine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in staining buffers, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in staining?
This compound is a fluorescent dye and a topical antiseptic.[1] In biological research, it is used as a stain due to its ability to intercalate with nucleic acids, allowing for the visualization of cell nuclei and other structures under a fluorescence microscope.[1] It is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine.
Q2: What causes this compound to precipitate in my staining buffer?
Precipitation of this compound can be triggered by several factors, including:
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High pH: this compound is more soluble in acidic conditions. An increase in the pH of the buffer can decrease its solubility and lead to precipitation. A 1% solution of this compound has a pH of approximately 1.5.[2]
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High Salt Concentration: While the exact ionic strength tolerance can vary, high concentrations of salts in buffers like Phosphate-Buffered Saline (PBS) can reduce the solubility of this compound, causing it to "salt out" and precipitate.
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Low Temperature: Storing staining solutions at low temperatures (e.g., 4°C) can decrease the solubility of this compound, leading to the formation of precipitates.
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High Concentration of this compound: Attempting to prepare a staining solution with a concentration of this compound that exceeds its solubility limit in the chosen buffer will result in precipitation.
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Incompatible Buffer Components: While not extensively documented for this compound specifically, some buffer components can interact with dyes and cause them to precipitate.
Q3: How can I tell if my this compound has precipitated?
Precipitation is typically visible as solid particles, cloudiness, or a film in your staining solution. This can range from fine, dust-like particles to larger, crystalline structures.
Q4: Can I still use my staining solution if it has a small amount of precipitate?
It is not recommended. The presence of precipitate indicates that the concentration of the dye in the solution is not uniform and has likely decreased. Using such a solution can lead to inconsistent and unreliable staining results, including artifacts and high background.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving in buffer. | Buffer pH is too high. | Use a buffer with a lower pH. Citrate buffers in the pH range of 3.0-6.0 are often successful.[3] |
| High salt concentration in the buffer. | Reduce the salt concentration of your buffer or consider using a low-salt buffer. | |
| Concentration of this compound is too high. | Prepare a more dilute staining solution. It is often better to prepare a concentrated stock in a suitable solvent and then dilute it into the final staining buffer. | |
| Precipitate forms over time during storage. | Solution is stored at a low temperature. | Store the staining solution at room temperature, protected from light. Avoid refrigeration unless the stability at that temperature has been verified. |
| Solution is unstable. | Prepare fresh staining solution before each experiment. Aqueous solutions of this compound can be unstable over time. | |
| Precipitate forms when diluting a stock solution. | The stock solvent is incompatible with the buffer. | Ensure the solvent used for the stock solution (e.g., DMSO) is miscible with your buffer and that the final concentration of the organic solvent is low enough to not cause precipitation. |
| Rapid change in solvent environment. | Add the stock solution to the buffer slowly while vortexing or stirring to ensure rapid and even mixing. |
Data Presentation: Solubility of this compound
While specific quantitative data on the solubility of this compound in various biological buffers is not extensively published, the following table summarizes its general solubility characteristics.
| Solvent/Buffer | Solubility | Notes |
| Water | Freely soluble (approx. 333 mg/mL)[2] | Solubility is pH-dependent; higher in acidic conditions. Aqueous solutions may not be stable long-term. |
| Normal Saline (0.9% NaCl) | Sparingly soluble (approx. 2 mg/mL)[4] | The presence of salt significantly reduces solubility compared to pure water. |
| Ethanol | Sparingly soluble[4] | Can be used as a co-solvent. |
| DMSO (Dimethyl sulfoxide) | Soluble | Often used to prepare concentrated stock solutions. |
| Citrate Buffer (pH 3.0 - 6.0) | Generally good solubility | Acidic pH helps to maintain this compound in solution. A 0.05% solution in 0.1 M citrate buffer at pH 3.0 is used in some protocols.[3] |
| Phosphate-Buffered Saline (PBS) (pH 7.4) | Can be problematic | The neutral pH and high salt content can lead to precipitation, especially at higher this compound concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Staining Solution using a Citrate Buffer
This protocol is designed to minimize the risk of precipitation.
Materials:
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This compound powder
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Citric acid
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Sodium citrate
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Deionized water
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pH meter
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Magnetic stirrer and stir bar
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0.22 µm syringe filter
Procedure:
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Prepare a 0.1 M Citrate Buffer (pH 4.5):
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Dissolve 2.10 g of citric acid monohydrate in 80 mL of deionized water.
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In a separate beaker, dissolve 2.94 g of sodium citrate dihydrate in 80 mL of deionized water.
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While monitoring the pH, slowly add the sodium citrate solution to the citric acid solution until a pH of 4.5 is reached.
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Adjust the final volume to 200 mL with deionized water.
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Prepare a 1 mg/mL (0.1%) this compound Stock Solution:
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Weigh out 10 mg of this compound powder.
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Add it to 10 mL of the 0.1 M Citrate Buffer (pH 4.5).
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Stir using a magnetic stirrer until fully dissolved. The solution should be a clear, orange-red color.
-
-
Prepare the Final Staining Solution (e.g., 10 µg/mL):
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Dilute the 1 mg/mL stock solution 1:100 in the 0.1 M Citrate Buffer (pH 4.5). For example, add 100 µL of the stock solution to 9.9 mL of the citrate buffer.
-
-
Filtration and Storage:
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Filter the final staining solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
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Store the solution in a light-protected container at room temperature. For best results, prepare the final staining solution fresh on the day of use.
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Protocol 2: Using a Co-solvent for a Concentrated Stock Solution
This protocol is useful when a higher concentration stock is needed.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Staining buffer of choice (e.g., citrate buffer, pH 4.5)
Procedure:
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Prepare a 10 mg/mL this compound Stock Solution in DMSO:
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Weigh out 10 mg of this compound powder.
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Add it to 1 mL of high-purity DMSO.
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Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the Final Staining Solution:
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Calculate the volume of the DMSO stock needed to achieve the desired final concentration in your staining buffer.
-
Important: Add the DMSO stock to the staining buffer dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
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Ensure the final concentration of DMSO in the staining solution is low (typically <1%) to avoid any adverse effects on the sample.
-
-
Usage:
-
Use the freshly prepared staining solution immediately. Do not store aqueous dilutions of the DMSO stock.
-
Visualizations
Caption: Experimental workflow for preparing this compound staining solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
troubleshooting poor signal-to-noise ratio in Acriflavine hydrochloride imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor signal-to-noise ratio in Acriflavine hydrochloride imaging.
Troubleshooting Guide: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) can manifest as dim fluorescence, high background, or both, ultimately compromising image quality and data interpretation. This guide provides a systematic approach to identifying and resolving common issues.
Is your signal weak or absent?
| Potential Cause | Recommended Solution |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for this compound. |
| Suboptimal Dye Concentration | The concentration of this compound is critical. While a 0.05% solution has been used effectively, concentrations between 0.01% and 0.05% may provide optimal staining with reduced background.[1] A titration experiment is recommended to determine the ideal concentration for your specific cell type and experimental conditions. |
| Inadequate Incubation Time | Ensure sufficient incubation time for the dye to penetrate the cells and bind to its target. A 4-minute incubation has been used in some protocols.[2] This may need to be optimized. |
| pH of Staining Solution | The fluorescence of Acriflavine can be pH-sensitive.[3] One protocol specifies a citrate buffer at pH 3.0.[2] Depending on the target, the optimal pH may vary. For instance, in some applications, fluorescence quenching has been observed at a higher pH of 8.5.[4][5] Consider preparing staining solutions with a range of pH values to find the optimum for your experiment. |
| Photobleaching | Acriflavine, like all fluorophores, is susceptible to photobleaching (fading) upon exposure to excitation light. Minimize light exposure by using neutral density filters, reducing laser power, or decreasing exposure time. |
| Low Target Abundance | If Acriflavine is used to target a low-abundance molecule, the signal may be inherently weak. Consider signal amplification techniques if applicable. |
Are you experiencing high background fluorescence?
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Too high a concentration of Acriflavine can lead to high background staining. Try reducing the concentration; a range of 0.01% to 0.05% is a good starting point for optimization.[1] |
| Inadequate Washing | Insufficient washing after staining will leave unbound dye in the background. Increase the number and/or duration of wash steps. One protocol suggests a rinse with 75% isopropyl alcohol followed by sterile distilled water.[2] |
| Non-Specific Binding | Acriflavine can bind non-specifically to various cellular components. To minimize this, consider optimizing the blocking step or adjusting the ionic strength of the staining and wash buffers. |
| Autofluorescence | Cells and tissues can have endogenous fluorescence (autofluorescence) that contributes to the background. Image an unstained control sample to assess the level of autofluorescence. If it is high, you may need to use spectral unmixing or post-processing techniques to subtract the background. |
| Contaminated Reagents | Ensure all buffers and solutions are freshly prepared and free from contamination that might be fluorescent. |
| Imaging Medium | The medium used during imaging can sometimes be a source of background fluorescence.[6] Consider imaging in a phenol red-free medium or a buffered saline solution. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The excitation and emission maxima of this compound can vary depending on the solvent. In water, the excitation and emission wavelengths are approximately 416 nm and 514 nm, respectively. It is crucial to use the correct filter sets on your microscope to match these spectral properties.[7]
Q2: What is a good starting concentration for this compound staining?
A2: A common starting concentration is a 0.05% solution.[2] However, for some applications, concentrations as low as 0.01% have provided good results with potentially lower background.[1] We recommend performing a concentration titration to find the optimal balance between signal and background for your specific experiment.
Q3: How does pH affect this compound fluorescence?
A3: The fluorescence of Acriflavine is known to be sensitive to pH.[3] For staining certain structures, an acidic environment (e.g., pH 3.0) has been shown to be effective.[2] In other contexts, its fluorescence intensity has been observed to change at different pH levels, with some studies showing quenching at alkaline pH.[4][5] Therefore, optimizing the pH of your staining buffer is a critical step in troubleshooting.
Q4: How can I reduce photobleaching of Acriflavine?
A4: To minimize photobleaching, you should limit the exposure of your sample to the excitation light. This can be achieved by:
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Reducing the intensity of the excitation light using neutral density filters.
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Lowering the laser power on a confocal microscope.
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Decreasing the camera exposure time.
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Acquiring images efficiently and avoiding unnecessary prolonged exposure.
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Using an anti-fade mounting medium if compatible with your sample.
Q5: What could be the cause of no staining at all?
A5: A complete lack of signal could be due to several factors:
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Incorrect filter sets: Double-check that your microscope's filters are appropriate for Acriflavine's excitation and emission spectra.
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Stain degradation: Ensure your this compound solution has been stored correctly and has not expired.
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Inappropriate staining conditions: The pH of the staining buffer might be incorrect for your target, or the incubation time may be too short.
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Cell permeability issues: If you are staining intracellular targets, ensure your cells have been properly permeabilized.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: Spectral Properties of this compound in Various Solvents
| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| Water | 416 nm | 514 nm |
| Methanol | 424 nm | 518 nm |
| Ethanol | 426 nm | 524 nm |
| Propanol | 430 nm | 512 nm |
| Butanol | 430 nm | 526 nm |
| Formamide | 434 nm | 524 nm |
| Glycerol | 432 nm | 540 nm |
| Data from Sigma-Aldrich.[7] |
Table 2: Photophysical Properties of this compound
| Property | Value |
| Quantum Yield | 0.54 ± 0.03 |
| Data from El-Masry & Zeid (2023).[4] |
Table 3: Recommended Concentration Range for this compound Staining
| Application | Concentration Range | Reference |
| General Staining Protocol | 0.05% | protocols.io[2] |
| Confocal Laser Endomicroscopy | 0.01% - 0.05% | Liu et al. (2012)[1] |
Experimental Protocols
Detailed Methodology for Acriflavine Staining of Labyrinthulomycetes
This protocol is adapted from Raghukumar & Schaumann (1993) as described on protocols.io.[2]
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Cell Collection: Collect 100 µl of live cells on a 0.22 µm membrane filter. The volume can be adjusted based on cell density. Formaldehyde-fixed cells can also be used.
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Rinsing: Rinse the cells on the filter with filter-sterilized artificial seawater.
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Staining: Add 3-4 mL of 0.05% acriflavine in 0.1 M citrate buffer (pH 3.0) to the cells and let it stand for 4 minutes.
-
Note: A 0.5% stock solution of acriflavine in distilled water is used to make the 0.05% working solution.
-
-
Washing: Vacuum drain the stain. Once fully drained, add 2 ml of 75% isopropyl alcohol while still applying the vacuum.
-
Final Rinse: Once all the isopropyl alcohol is drained, rinse the filter with sterile distilled water.
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Mounting: Place the filter on a microscope slide, add a drop of water or immersion oil, and place a coverslip on top.
-
Imaging: Observe under an epifluorescence microscope. The preferred excitation is in the violet-to-blue range (420-490 nm).
Visualizations
References
- 1. Effects on confocal laser endomicroscopy image quality by different acriflavine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 3. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Acriflavine fluorescence, BioReagent, = 90 AT 8048-52-0 [sigmaaldrich.com]
Technical Support Center: Managing Autofluorescence with Acriflavine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage autofluorescence when using Acriflavine hydrochloride for fluorescent staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye that intercalates with nucleic acids (DNA and RNA)[1][2]. It is commonly used as a topical antiseptic and as a biological stain for fluorescence microscopy to visualize cell nuclei. It has a high affinity for DNA, particularly euchromatin[1].
Q2: What are the spectral properties of this compound?
The excitation and emission wavelengths of this compound can vary depending on the solvent used. In ethanol, its excitation peak is around 426 nm and its emission peak is around 524 nm[3]. In aqueous solutions, the excitation is approximately 416 nm with an emission around 514 nm[3].
Q3: What is autofluorescence and why is it a problem?
Autofluorescence is the natural fluorescence emitted by biological structures within a tissue or cell sample when illuminated[4][5]. This background signal can interfere with the specific fluorescence signal from your intended stain, such as this compound, making it difficult to distinguish the target from the background noise and leading to poor quality images[4][6].
Q4: What are the common causes of autofluorescence in tissue samples?
Common sources of autofluorescence include:
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Endogenous pigments: Molecules like collagen, elastin, lipofuscin, and the heme group in red blood cells can all fluoresce naturally[5][7][8].
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Fixation: Chemical fixatives, especially those containing aldehydes like formalin or glutaraldehyde, can react with amines in the tissue to create fluorescent products (Schiff bases)[5][9].
Q5: Can I use this compound in combination with other fluorescent dyes?
While this compound is a primary stain for nucleic acids, its broad emission spectrum may overlap with other commonly used fluorophores. Careful selection of dyes with well-separated emission spectra is crucial. It is important to consider the potential for fluorescence quenching or enhancement when using multiple dyes[10].
Troubleshooting Guide
Issue 1: High background fluorescence in my unstained control tissue.
This indicates the presence of endogenous autofluorescence in your sample.
-
Recommendation: Before proceeding with this compound staining, it is essential to apply an autofluorescence quenching protocol. The choice of quencher will depend on the source of the autofluorescence.
Issue 2: My this compound signal is weak and difficult to distinguish from the background.
This can be due to high autofluorescence masking the specific signal or issues with the staining protocol itself.
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Step 1: Confirm Autofluorescence. Image an unstained section of your tissue using the same filter set as for this compound. If you observe significant fluorescence, you will need to implement a quenching strategy.
-
Step 2: Choose an appropriate quenching agent. Refer to the table below for a summary of common quenching agents. For general autofluorescence, Sudan Black B or a commercial reagent like TrueBlack™ can be effective[4][9][11].
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Step 3: Optimize Staining Protocol. Ensure your this compound concentration and incubation times are optimal. A typical staining protocol involves hydrolysis with HCl followed by staining with an Acriflavine solution[12].
Issue 3: After quenching, my this compound signal is also reduced.
Some quenching agents can non-specifically reduce the fluorescence of your target dye.
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Recommendation 1: Use a different quenching agent. Sudan Black B is known to be effective but can sometimes diminish the specific signal[4][6]. Commercial quenchers like TrueVIEW™ are designed to minimize this effect[7].
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Recommendation 2: Adjust imaging parameters. You may be able to compensate for a modest loss in signal by increasing the camera exposure time or adjusting the gain during image acquisition[7].
-
Recommendation 3: Optimize the quenching protocol. Reduce the incubation time or concentration of the quenching agent to a point where autofluorescence is acceptably reduced without significantly impacting your specific signal.
Data Presentation: Autofluorescence Quenching Methods
| Quenching Agent | Target Autofluorescence Source(s) | Advantages | Disadvantages |
| Sudan Black B (SBB) | Lipofuscin, formalin-induced fluorescence[5][11] | Cost-effective, broadly effective[4][6] | Can reduce specific fluorescent signal[4][6], can introduce background precipitates if not filtered properly. |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | Primarily Lipofuscin, but also other sources[9] | Highly effective at reducing lipofuscin autofluorescence, preserves specific signal well[9][11]. | Commercial product, higher cost. |
| TrueVIEW™ Autofluorescence Quenching Kit | Collagen, elastin, red blood cells, formalin-induced fluorescence[7][9] | Specifically designed to reduce non-lipofuscin autofluorescence with minimal impact on the desired signal[7]. | Commercial product, higher cost. |
| Sodium Borohydride | Aldehyde-induced fluorescence (from fixation)[5] | Reduces Schiff bases formed during aldehyde fixation[13]. | Can have variable effects[5], may enhance autofluorescence in some tissues[11]. |
| Copper (II) Sulfate (CuSO4) | General autofluorescence[4][6] | Can be effective in some tissues[4][6]. | May increase autofluorescence in some channels[4][6]. |
| Photobleaching | General autofluorescence | Non-chemical approach. | Can be time-consuming and may damage the tissue or the target epitope if used in immunofluorescence. |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Quenching Autofluorescence
This protocol is to be performed on fixed tissue sections before staining with this compound.
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Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water[6].
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Prepare SBB Solution: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir this solution in the dark for 1-2 hours and filter it through a 0.2 µm filter to remove any undissolved particles.
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Incubate with SBB: Cover the tissue sections with the filtered SBB solution and incubate for 10-20 minutes at room temperature in a humidified chamber[8].
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Rinse: Briefly rinse the slides in 70% ethanol to remove excess SBB[8].
-
Wash: Wash the slides thoroughly with PBS or your desired buffer.
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Proceed with Staining: You can now proceed with your standard this compound staining protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating autofluorescence in this compound staining.
Caption: How autofluorescence from various sources can obscure the specific signal from Acriflavine-stained nuclei.
References
- 1. goldbio.com [goldbio.com]
- 2. Acriflavine | C27H25ClN6 | CID 443101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acriflavine fluorescence, BioReagent, = 90 AT 8048-52-0 [sigmaaldrich.com]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 8. Autofluorescence and Nonspecific Immunofluorescent Labeling in Frozen Bovine Intestinal Tissue Sections: Solutions for Multicolor Immunofluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fgsc.net [fgsc.net]
- 13. hwpi.harvard.edu [hwpi.harvard.edu]
optimizing incubation time for Acriflavine hydrochloride staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acriflavine hydrochloride staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in a laboratory setting?
This compound is a fluorescent dye and a topical antiseptic.[1] In research, it is primarily used as a biological stain for nucleic acids (DNA and RNA) due to its ability to intercalate between the base pairs.[2] It is often used in fluorescence microscopy to visualize cell nuclei and chromosomes. Acriflavine is also utilized in cancer research as a potent inhibitor of the HIF-1 pathway.[2][3][4]
Q2: What is the optimal incubation time for this compound staining?
The optimal incubation time can vary significantly depending on the sample type, fixation method, and the specific protocol being followed. Generally, incubation times can range from a few minutes to 30 minutes. For example, staining meiotic chromosomes in Neurospora involves a 20-30 minute incubation[5], while a protocol for direct detection of Labyrinthulomycetes specifies a 4-minute incubation.[6] It is crucial to optimize the incubation time for your specific experimental conditions.
Q3: What are the excitation and emission wavelengths for Acriflavine?
The absorption maximum for Acriflavine is around 462-465 nm.[7] For fluorescence microscopy, an excitation filter in the range of 420-490 nm (violet-to-blue) or 450-490 nm (blue) is recommended, with an emission peak around 540 nm.[6]
Q4: Can I use Acriflavine for staining live cells?
The provided protocols primarily describe staining of fixed cells or unfixed but permeabilized samples.[5][6] While Acriflavine can be used in some live-cell applications, its intercalating nature can be toxic to cells over time. It is essential to consult specific literature or perform viability assays if live-cell imaging is intended.
Q5: How should I prepare and store this compound solutions?
This compound is soluble in water and ethanol.[7] Stock solutions are typically prepared in distilled water.[6] For long-term storage, it is recommended to store the stock solution at -20°C for up to a month or at -80°C for up to 6 months, protected from light and moisture.[3] Working solutions should be prepared fresh daily.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Weak or No Signal | Insufficient Incubation Time: The dye has not had enough time to fully intercalate with the nucleic acids. | Increase the incubation time in increments (e.g., 5-10 minutes) to find the optimal duration for your sample. |
| Low Stain Concentration: The concentration of the Acriflavine solution is too low for effective staining. | Prepare a fresh working solution with a higher concentration of this compound. Refer to protocols for typical concentration ranges (e.g., 100-200 µg/ml for meiotic chromosomes).[5] | |
| Inadequate Permeabilization: The cell or nuclear membrane is not sufficiently permeabilized, preventing the dye from reaching the nucleic acids. | Ensure your permeabilization step (e.g., with HCl or detergents) is optimized. Increase the duration or concentration of the permeabilizing agent if necessary.[5] | |
| Fading of Fluorescence (Photobleaching): The fluorescent signal is diminishing during observation under the microscope. | Use an anti-fade mounting medium to preserve the fluorescent signal. Minimize the exposure of the stained sample to the excitation light.[9] | |
| High Background Staining | Excessive Incubation Time: The sample has been incubated for too long, leading to non-specific binding of the dye. | Reduce the incubation time. Perform a time-course experiment to determine the optimal staining duration that maximizes signal-to-noise ratio. |
| High Stain Concentration: The Acriflavine concentration is too high, causing the dye to bind non-specifically to other cellular components. | Decrease the concentration of the Acriflavine working solution. | |
| Inadequate Washing: Residual, unbound dye has not been sufficiently washed away. | Increase the number and/or duration of the washing steps after staining. Ensure the wash buffer is appropriate for your protocol.[5] | |
| Uneven Staining | Poor Sample Preparation: The cells or tissue sections are not uniform, leading to inconsistent staining. | Ensure proper and consistent sample fixation and preparation. For tissue sections, ensure they are of a uniform thickness. |
| Incomplete Reagent Penetration: The staining solution is not reaching all parts of the sample equally. | For thicker samples, increase the incubation time to allow for full penetration of the dye. Ensure the sample is fully submerged in the staining solution. | |
| Precipitate Formation | High Concentration of Humic Substances: In environmental water samples, Acriflavine can precipitate with humic matter. | While Acriflavine is generally more resistant to this than Acridine Orange, if issues arise, consider sample pre-treatment to reduce humic acid concentration.[10] |
| Improper Solution Preparation: The dye has not fully dissolved or has precipitated out of solution. | Ensure the this compound is completely dissolved when preparing your stock and working solutions. Gentle warming or sonication may aid dissolution. |
Experimental Protocols
Protocol 1: Acriflavine Staining of Meiotic Chromosomes in Neurospora
-
Sample Preparation: Grow protoperithecial cultures on synthetic cross medium. Fertilize and incubate for 4-6 days at 25°C.[5]
-
Hydrolysis: Place unfixed perithecia on agar strips in 4 N HCl for 20-30 minutes at 30°C.[5]
-
Rinsing: Rinse once with distilled water.[5]
-
Staining: Incubate in a solution containing 100-200 µg/ml Acriflavine and 5 mg/ml K₂S₂O₅ in 0.1 N HCl for 20-30 minutes at 30°C.[5]
-
Washing:
-
Mounting and Visualization: Dissect perithecia in a drop of 10% glycerol and squash under a coverslip. Examine using an epifluorescence microscope with excitation around 450 nm and emission at 540 nm.[5]
Protocol 2: Acriflavine Direct Detection of Labyrinthulomycetes
-
Sample Collection: Collect 100 µl of live cells on a 0.22 µm membrane filter.[6]
-
Rinsing: Rinse cells on the filter with filter-sterilized artificial seawater.[6]
-
Staining: Add 3-4 mL of 0.05% Acriflavine in 0.1 M citrate buffer (pH 3.0) to the cells and let stand for 4 minutes.[6]
-
Washing:
-
Mounting and Visualization: Place the filter on a microscope slide, add a drop of water or immersion oil, and place a coverslip on top. Observe under an epifluorescence microscope.[6]
Visualizations
Caption: Workflow for Acriflavine staining of meiotic chromosomes.
Caption: Workflow for direct detection of Labyrinthulomycetes with Acriflavine.
References
- 1. This compound, Fluorescent dye (CAS 69235-50-3) | Abcam [abcam.com]
- 2. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fgsc.net [fgsc.net]
- 6. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 7. stainsfile.com [stainsfile.com]
- 8. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Comparison of Acridine Orange, Acriflavine, and Bisbenzimide Stains for Enumeration of Bacteria in Clear and Humic Waters - PMC [pmc.ncbi.nlm.nih.gov]
impact of fixation methods on Acriflavine hydrochloride staining
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of fixation methods on Acriflavine hydrochloride staining. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental results.
Frequently Asked Questions (FAQs)
Q1: How do different fixation methods affect fluorescent staining in general?
Fixation is a critical step that preserves cellular morphology but can also impact the intensity and quality of fluorescent staining.[1] The two main types of chemical fixatives, cross-linking agents and precipitating/dehydrating agents, have different mechanisms of action that can affect staining outcomes.[2][3]
-
Cross-linking fixatives (e.g., paraformaldehyde, formalin, glutaraldehyde) create covalent bonds between proteins, forming a stable network that preserves structural integrity well.[1][4] However, this cross-linking can sometimes mask the target molecule, leading to reduced signal intensity, and can also increase autofluorescence.[2][4]
-
Precipitating/Dehydrating fixatives (e.g., methanol, acetone) work by removing water from the cells, which denatures and precipitates proteins.[3][5] This can improve access to some cellular targets, particularly nuclear antigens, but may not preserve morphology as well as cross-linking fixatives and can lead to the loss of soluble proteins.[2][6]
Q2: Which fixation method is best for this compound staining?
The optimal fixation method for this compound staining can depend on the specific cell or tissue type and the experimental goals. Since Acriflavine is a fluorescent dye that intercalates with DNA, the primary consideration is how each fixation method affects the accessibility of DNA within the nucleus.
-
Paraformaldehyde (PFA) is a common choice that generally provides good morphological preservation. However, the cross-linking nature of PFA could potentially hinder Acriflavine's access to DNA, possibly requiring a permeabilization step.
-
Methanol or Acetone fixation might allow for better penetration of Acriflavine into the nucleus due to their permeabilizing effects.[5] However, these fixatives can alter cellular morphology more significantly than PFA.[2]
It is recommended to empirically test different fixation methods to determine the best approach for your specific application.[7]
Q3: Can fixation cause autofluorescence, and how can I minimize it?
Yes, some fixation methods can induce autofluorescence, which can interfere with the signal from your fluorescent dye. Glutaraldehyde is known to cause significant autofluorescence.[8][9] Formaldehyde-based fixatives can also contribute to background fluorescence.[2]
To minimize autofluorescence:
-
Choose a fixation method less prone to causing it, such as methanol or acetone, if compatible with your experimental needs.
-
If using a cross-linking fixative, keep the fixation time to the minimum necessary for adequate preservation.
-
Perform a quenching step with a reagent like sodium borohydride or glycine after fixation.[10]
-
Include an unstained, fixed control sample to assess the level of background autofluorescence.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Poor DNA accessibility due to over-fixation: Cross-linking fixatives like PFA may be masking the DNA. | Reduce the fixation time.[9] Consider switching to a precipitating fixative like cold methanol or acetone.[2] If using PFA, add a permeabilization step with Triton X-100 or a similar detergent.[4] |
| Loss of cellular material: Precipitating fixatives like methanol or acetone can sometimes lead to the loss of cellular components if not performed correctly.[6] | Ensure proper and gentle handling during fixation and washing steps. Optimize the duration and temperature of fixation. | |
| Incorrect Acriflavine concentration: The concentration of the staining solution may be too low. | Optimize the this compound concentration. A pilot experiment with a range of concentrations is recommended.[12] | |
| High Background Staining | Autofluorescence from fixation: The chosen fixative (especially glutaraldehyde or prolonged formaldehyde fixation) may be causing autofluorescence.[2][8] | Switch to a different fixative if possible (e.g., methanol).[9] Include a quenching step after fixation.[10] Use an unstained control to determine the source and level of background.[11] |
| Non-specific binding of Acriflavine: The dye may be binding to other cellular components. | Ensure thorough washing after the staining step to remove unbound dye. Optimize the staining time and concentration. | |
| Poor Cellular Morphology | Harsh fixation method: Precipitating fixatives like methanol and acetone can sometimes disrupt cellular structure.[2][6] | Switch to a cross-linking fixative like PFA, which generally provides better morphological preservation.[3] Optimize the fixation time and temperature for precipitating fixatives. |
| Delayed or inadequate fixation: If fixation is not performed promptly and correctly, cells can degrade.[3] | Fix cells immediately after harvesting. Ensure the fixative solution completely covers the sample. |
Data Summary: Fixation Method Comparison for Fluorescent Nuclear Staining
| Fixation Method | Primary Mechanism | Advantages | Disadvantages |
| Paraformaldehyde (PFA) / Formalin | Cross-linking | Excellent preservation of cellular morphology.[3] | Can mask epitopes/binding sites.[2] May induce autofluorescence.[2] Requires a separate permeabilization step for intracellular targets.[5] |
| Methanol (cold) | Precipitation/Dehydration | Good for some nuclear antigens.[2] Acts as a fixative and permeabilizing agent.[5] Generally lower autofluorescence than PFA. | May not preserve morphology as well as PFA.[2] Can cause cell shrinkage. Can lead to the loss of soluble proteins.[6] |
| Acetone (cold) | Precipitation/Dehydration | Similar to methanol, good for some nuclear targets.[13] Rapid fixation. | Can cause significant morphological distortion.[6] Can extract lipids.[14] |
| Glutaraldehyde | Cross-linking | Stronger and faster cross-linking than PFA. | Causes significant autofluorescence.[8] Slower tissue penetration.[7] |
Experimental Protocols
Paraformaldehyde (PFA) Fixation (4%)
-
Preparation of 4% PFA Solution:
-
In a chemical fume hood, add 4 g of paraformaldehyde powder to 80 mL of 1x Phosphate Buffered Saline (PBS).
-
Heat the solution to 60-70°C on a hot plate while stirring.
-
Add 1-2 drops of 1 M NaOH to help dissolve the PFA. The solution should become clear.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.2-7.4 using 1 M HCl.
-
Bring the final volume to 100 mL with 1x PBS.
-
Filter the solution through a 0.22 µm filter. Store at 4°C for up to one week or at -20°C for longer periods.
-
-
Fixation Procedure for Adherent Cells:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with 1x PBS.
-
Add a sufficient volume of 4% PFA to cover the cells.
-
Incubate for 10-20 minutes at room temperature.
-
Aspirate the PFA solution.
-
Wash the cells three times with 1x PBS for 5 minutes each.
-
Proceed with permeabilization and this compound staining.
-
Methanol Fixation (Cold)
-
Preparation:
-
Chill 100% methanol to -20°C.
-
-
Fixation Procedure for Adherent Cells:
-
Aspirate the cell culture medium.
-
Gently wash the cells once with 1x PBS.
-
Aspirate the PBS.
-
Add a sufficient volume of ice-cold 100% methanol to cover the cells.
-
Incubate for 5-10 minutes at -20°C.
-
Aspirate the methanol.
-
Gently wash the cells three times with 1x PBS for 5 minutes each.
-
Proceed with this compound staining.
-
Acetone Fixation (Cold)
-
Preparation:
-
Chill 100% acetone to -20°C.
-
-
Fixation Procedure for Adherent Cells:
-
Aspirate the cell culture medium.
-
Gently wash the cells once with 1x PBS.
-
Aspirate the PBS.
-
Add a sufficient volume of ice-cold 100% acetone to cover the cells.
-
Incubate for 5-10 minutes at -20°C.
-
Aspirate the acetone.
-
Gently wash the cells three times with 1x PBS for 5 minutes each.
-
Proceed with this compound staining.
-
Visualizations
Caption: A typical experimental workflow for this compound staining of fixed cells.
Caption: Theoretical impact of different fixation methods on Acriflavine access to DNA.
References
- 1. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - US [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fixation Strategies and Formulations | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. Optimization of Single- and Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Effects on confocal laser endomicroscopy image quality by different acriflavine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized protocols for isolation, fixation, and flow cytometric characterization of leukocytes in ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uncommon Fixatives: Fixation with Ethanol, Acetone, Picric Acid & More [leicabiosystems.com]
Validation & Comparative
A Comparative Guide: Acriflavine Hydrochloride vs. Ethidium Bromide for Nucleic Acid Gel Staining
For researchers, scientists, and drug development professionals, the visualization of nucleic acids in electrophoresis gels is a fundamental technique. The choice of staining agent is critical, balancing sensitivity, safety, and cost. This guide provides an objective comparison of two common nucleic acid stains: Acriflavine hydrochloride and the traditional gold standard, Ethidium bromide.
This comparison delves into their performance, supported by experimental data, to inform your selection process. We will explore their spectral properties, sensitivity, toxicity, and provide detailed protocols for their use in nucleic acid gel staining.
Performance and Properties: A Head-to-Head Comparison
Both this compound and Ethidium bromide are intercalating agents that bind to nucleic acids and emit fluorescence under specific wavelengths of light, allowing for the visualization of bands in an electrophoresis gel. However, they differ significantly in their spectral characteristics, sensitivity, and, most notably, their toxicological profiles.
| Property | This compound | Ethidium Bromide |
| Excitation Maxima | ~424 nm (in methanol), ~416 nm (in water) | ~300 nm and ~520 nm (DNA-bound)[1] |
| Emission Maximum | ~518 nm (in methanol), ~514 nm (in water)[2] | ~590-605 nm (DNA-bound)[1][3] |
| Fluorescence Color | Green-Yellow | Orange-Red |
| Detection Limit | Data not readily available in direct comparison | 1-5 ng/band[2][4] |
| Toxicity | Toxic, Mutagenic (Positive Ames Test) | Potent Mutagen, Suspected Carcinogen (Positive Ames Test with metabolic activation)[5][6][7] |
| Mechanism of Action | DNA Intercalation[1] | DNA Intercalation[2][3] |
Experimental Data Summary
Spectral Properties
This compound exhibits excitation and emission maxima in the blue-green region of the spectrum, fluorescing with a green-yellow color. In contrast, Ethidium bromide is excited by UV light and emits in the orange-red region. This difference in spectral properties necessitates the use of appropriate filter sets and imaging equipment for optimal detection.
Sensitivity
Ethidium bromide is a highly sensitive stain, capable of detecting as little as 1 to 5 nanograms of DNA per band in an agarose gel[2][4]. While precise, directly comparable quantitative data for this compound's sensitivity in agarose gel staining is not as widely published, its use in other sensitive staining applications suggests it is an effective fluorescent dye.
Toxicity and Safety
A critical point of differentiation is their toxicity. Both compounds are DNA intercalators, a mechanism inherently linked to mutagenicity.
Ethidium bromide is a well-documented potent mutagen[2]. It has consistently shown positive results in the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds, particularly after metabolic activation[5][6][7]. This indicates that its metabolic byproducts are highly capable of causing mutations in DNA. Due to its established mutagenicity and suspected carcinogenicity, handling and disposal of Ethidium bromide require strict safety protocols.
This compound is also recognized as a toxic compound and a mutagen, with its toxicity stemming from its ability to intercalate DNA[1]. It has also been reported to be positive in the Ames test, indicating its potential to cause genetic mutations. Therefore, it should also be handled with appropriate safety precautions.
Experimental Protocols
Detailed methodologies for the use of both stains are provided below. Adherence to these protocols is crucial for achieving optimal staining results and ensuring laboratory safety.
Ethidium Bromide Staining Protocol (Post-Staining)
-
Electrophoresis: Run the agarose gel containing the nucleic acid samples as per the standard laboratory protocol.
-
Staining Solution Preparation: Prepare a 0.5 µg/mL solution of Ethidium bromide in a suitable volume of distilled water or electrophoresis buffer. This solution should be stored in a dark, sealed container.
-
Staining: Carefully immerse the gel in the Ethidium bromide staining solution. The staining time can vary from 15 to 30 minutes, depending on the thickness of the gel.
-
Destaining (Optional but Recommended): To reduce background fluorescence and enhance the signal-to-noise ratio, the gel can be destained by immersing it in distilled water for 15-30 minutes.
-
Visualization: Place the stained gel on a UV transilluminator to visualize the nucleic acid bands. Use appropriate UV-protective eyewear and skin protection.
This compound Staining Protocol (Adapted for Agarose Gels)
Note: A specific, standardized protocol for this compound staining of agarose gels is not widely documented. The following is an adapted protocol based on its properties as a nucleic acid stain.
-
Electrophoresis: Run the agarose gel with nucleic acid samples according to standard procedures.
-
Staining Solution Preparation: Prepare a staining solution of this compound at a concentration of approximately 10-20 µg/mL in an appropriate buffer (e.g., acetate buffer, pH 5.0). The optimal concentration may require some empirical determination.
-
Staining: Submerge the gel in the this compound solution and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing/Destaining: Briefly rinse the gel with the same buffer used for the staining solution to remove excess unbound dye and reduce background fluorescence.
-
Visualization: Visualize the gel using a transilluminator with an excitation wavelength appropriate for this compound (around 420-460 nm). A blue light transilluminator is a safer alternative to UV. Use the corresponding emission filter for detection (around 515 nm).
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A generalized workflow for post-staining of nucleic acid gels.
Caption: The mechanism of toxicity for intercalating agents like Acriflavine and Ethidium Bromide.
Conclusion
The choice between this compound and Ethidium bromide for nucleic acid gel staining involves a trade-off between established sensitivity and safety concerns. Ethidium bromide remains a highly sensitive and widely used stain, but its potent mutagenicity necessitates stringent handling and disposal procedures. This compound presents itself as a fluorescent dye with a different spectral profile. While it is also a DNA intercalator and a potential mutagen, the availability of safer illumination sources (blue light) for its visualization may be an advantage in reducing DNA damage and personnel exposure to UV radiation.
For laboratories prioritizing safety and seeking alternatives to Ethidium bromide, and for applications where its spectral properties are advantageous, this compound can be a viable option. However, researchers must be aware of its own toxic properties and handle it with appropriate care. Ultimately, the decision rests on a careful evaluation of the specific experimental needs, available equipment, and the laboratory's safety policies. The continuous development of newer, safer, and more sensitive dyes also warrants consideration as viable alternatives to both traditional stains.
References
- 1. Ethidium Bromide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 3. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethidium Bromide: Swap or Not | UC Santa Barbara | Sustainability [sustainability.ucsb.edu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Comparison of SYBR Green I nucleic acid gel stain mutagenicity and ethidium bromide mutagenicity in the Salmonella/mammalian microsome reverse mutation assay (Ames test) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nuclear Counterstaining: Acriflavine Hydrochloride vs. DAPI
For researchers, scientists, and drug development professionals, selecting the appropriate nuclear counterstain is a critical step in cellular imaging and analysis. This guide provides a detailed, data-driven comparison of two commonly used fluorescent dyes for this purpose: Acriflavine hydrochloride and 4′,6-diamidino-2-phenylindole (DAPI).
This comparison delves into the spectral properties, DNA binding mechanisms, and practical considerations for each dye, supported by experimental data and detailed protocols to assist in making an informed decision for your specific research needs.
Quantitative Data Summary
The following tables provide a clear, at-a-glance comparison of the key photophysical and binding properties of this compound and DAPI.
| Property | This compound | DAPI |
| Excitation Maximum (DNA-bound) | ~465 nm | ~358 nm[1] |
| Emission Maximum (DNA-bound) | ~502 nm | ~461 nm[1] |
| Quantum Yield (DNA-bound) | Linearly related to base composition | ~0.92[2] |
| Molar Extinction Coefficient (ε) | Not available | 33,000 cm⁻¹M⁻¹ |
| Photostability | Susceptible to photobleaching | Generally considered photostable for standard microscopy |
Table 1: Photophysical Properties
| Property | This compound | DAPI |
| Binding Mechanism | Intercalation | Minor groove binding[1] |
| DNA Sequence Preference | Theoretical studies suggest preference for GC-rich regions[3][4] | Prefers AT-rich regions[1] |
| Cell Permeability (Live Cells) | Permeable | Moderately permeable, requires higher concentrations |
| Toxicity | Can induce DNA damage upon light exposure[5] | Lower cytotoxicity compared to some other nuclear stains |
Table 2: DNA Binding and Cellular Properties
Experimental Protocols
Detailed methodologies for utilizing both this compound and DAPI for nuclear counterstaining in fluorescence microscopy are provided below.
This compound Nuclear Staining Protocol (General)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Preparation of Staining Solution: Prepare a 0.01% (w/v) stock solution of this compound in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Cell Fixation: Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If required for other antibodies, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Incubate the cells with the this compound staining solution for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and visualize using a fluorescence microscope with suitable filter sets (e.g., excitation around 465 nm and emission around 502 nm).
DAPI Nuclear Staining Protocol
This is a standard and widely used protocol for DAPI staining of fixed cells.
-
Preparation of DAPI Stock Solution: Prepare a 1 mg/mL (1.43 mM) stock solution of DAPI in deionized water or dimethylformamide (DMF).
-
Preparation of Working Solution: Dilute the DAPI stock solution to a final concentration of 300 nM in PBS.
-
Cell Fixation and Permeabilization: Fix and permeabilize cells as required for your primary antibody staining.
-
Washing: After the final wash step of your primary/secondary antibody incubation, wash the cells twice with PBS.
-
Staining: Incubate the cells with the DAPI working solution for 1-5 minutes at room temperature, protected from light.
-
Washing: Briefly rinse the cells once with PBS.
-
Mounting and Imaging: Mount the coverslip with an antifade mounting medium and visualize using a fluorescence microscope with a DAPI filter set (excitation ~360 nm, emission ~460 nm).
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key steps in the experimental workflows for nuclear counterstaining with this compound and DAPI.
Caption: Experimental workflow for this compound nuclear counterstaining.
Caption: Experimental workflow for DAPI nuclear counterstaining.
Discussion and Recommendations
This compound presents as a viable alternative to more common nuclear stains, particularly in scenarios where its distinct spectral properties (green emission) may be advantageous for multicolor imaging, avoiding spectral overlap with blue or red fluorophores. Its intercalating binding mechanism differs from the minor groove binding of DAPI. However, the lack of a precise, universally accepted quantum yield value when bound to DNA and limited data on its photostability are notable considerations. Furthermore, reports of potential phototoxicity and DNA damage upon illumination warrant careful consideration, especially in live-cell imaging experiments[5].
DAPI , on the other hand, is a well-characterized and ubiquitously used nuclear counterstain. Its strong preference for AT-rich regions of the DNA minor groove leads to highly specific nuclear staining with minimal cytoplasmic background[1]. The high quantum yield of DNA-bound DAPI results in bright and readily detectable fluorescence. Its blue emission is a staple in fluorescence microscopy, providing excellent contrast with green and red probes. The availability of detailed and optimized protocols for a wide range of applications further solidifies its position as a reliable and convenient choice for routine nuclear counterstaining.
-
Choose DAPI for:
-
Routine and reliable nuclear counterstaining.
-
Experiments requiring a well-characterized dye with high specificity and brightness.
-
Multicolor imaging with green and red fluorophores.
-
-
Consider this compound for:
-
Multicolor imaging experiments where a green nuclear stain is needed to avoid spectral overlap.
-
Applications where an intercalating dye is specifically required.
-
Exploratory studies, with the caveat of needing to optimize staining conditions and being mindful of potential phototoxicity.
-
Researchers are encouraged to perform initial validation experiments to determine the optimal staining conditions and assess the suitability of either dye for their specific cell type and imaging setup.
References
- 1. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Is acriflavine an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A theoretical study of acriflavin-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peculiarities-of-dna-proflavine-binding-under-different-concentration-ratios - Ask this paper | Bohrium [bohrium.com]
- 5. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acriflavine Hydrochloride Alternatives for Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of fluorescent dye is critical for obtaining accurate and reliable data. While Acriflavine hydrochloride has its applications, a range of alternative dyes offer distinct advantages in terms of specificity, photostability, and lower cytotoxicity. This guide provides an objective comparison of popular alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable dye for your research needs.
Quantitative Comparison of Fluorescent Dyes
The performance of a fluorescent dye in live-cell imaging is determined by several key parameters. The following table summarizes the quantitative data for this compound and its common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Cytotoxicity |
| This compound | ~436 | ~520 | 0.3-0.5 (bound to DNA) | Moderate | High |
| Hoechst 33342 | ~350 | ~461 | ~0.4 (bound to DNA)[1] | Moderate to High | Low to Moderate[1][2] |
| Acridine Orange | ~502 (bound to DNA)~460 (bound to RNA) | ~525 (green)~650 (red) | 0.1-0.2 (intercalated) | Low to Moderate[3][4][5][6] | Moderate |
| SYTO 9 | ~483 | ~503 | >0.4 (bound to nucleic acids)[7][8] | Moderate | Low to Moderate[9] |
| Propidium Iodide (PI) | ~535 | ~617 | 0.2-0.3 (bound to DNA)[10][11] | High | High (membrane impermeant)[12] |
| 7-AAD | ~546 | ~647 | ~0.02 (bound to DNA) | High | High (membrane impermeant) |
Detailed Experimental Protocols
Accurate and reproducible results in live-cell imaging depend on meticulous experimental protocols. Below are detailed methodologies for key applications using the discussed fluorescent dyes.
Protocol 1: Live-Cell Nuclear Staining with Hoechst 33342 for Cell Cycle Analysis
This protocol is suitable for observing nuclear morphology and analyzing the cell cycle in live cells.
Materials:
-
Live cells (e.g., HeLa) cultured on a glass-bottom dish
-
Complete cell culture medium
-
Hoechst 33342 stock solution (1 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS), sterile
-
Live-cell imaging microscope with UV excitation and blue emission filters
Procedure:
-
Culture HeLa cells on a glass-bottom dish to the desired confluency.
-
Prepare a working solution of Hoechst 33342 by diluting the stock solution to a final concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.[10] The optimal concentration should be determined empirically for each cell type.
-
Remove the existing culture medium from the cells and add the Hoechst 33342-containing medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes.[10]
-
Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Immediately proceed with imaging using a live-cell microscope equipped with a UV laser/lamp (excitation ~350 nm) and a blue emission filter (emission ~461 nm).
-
For cell cycle analysis, acquire images at multiple time points and analyze the nuclear morphology and fluorescence intensity, which correlates with DNA content.
Protocol 2: Visualizing Lysosomes and Nuclei in Live Cells with Acridine Orange
Acridine Orange is a metachromatic dye that stains DNA and RNA green and acidic organelles like lysosomes red, allowing for simultaneous visualization.
Materials:
-
Live cells (e.g., MCF-7) cultured on a glass-bottom dish
-
Complete cell culture medium
-
Acridine Orange stock solution (1 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS), sterile
-
Live-cell imaging microscope with blue and green excitation and green and red emission filters
Procedure:
-
Culture MCF-7 cells on a glass-bottom dish.
-
Prepare a working solution of Acridine Orange at a final concentration of 1-5 µg/mL in pre-warmed serum-free medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C.[6]
-
Gently wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Image the cells immediately. Use blue excitation light (around 488 nm) and collect the green emission (around 525 nm) for visualizing the nucleus and cytoplasm.
-
Use green excitation light (around 540-550 nm) and collect the red emission (around 650 nm) to visualize lysosomes and other acidic vesicles.[13]
Protocol 3: Apoptosis Detection using Hoechst 33342 and Propidium Iodide (PI) Double Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Live cells (e.g., Jurkat) in suspension
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Hoechst 33342 stock solution (1 mg/mL in sterile water)
-
Propidium Iodide (PI) solution (1 mg/mL in sterile water)
-
Binding Buffer (e.g., Annexin V Binding Buffer)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Induce apoptosis in Jurkat cells by treating with an appropriate agent (e.g., 1 µM staurosporine for 3-4 hours). Include an untreated control.
-
Harvest the cells by centrifugation (300 x g for 5 minutes) and wash once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Hoechst 33342 to a final concentration of 1 µg/mL and PI to a final concentration of 1 µg/mL.[11][14][15][16]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry or fluorescence microscopy within one hour.
-
Live cells: Hoechst 33342-negative (or dim blue), PI-negative.
-
Early apoptotic cells: Bright blue condensed or fragmented nuclei (Hoechst 33342-positive), PI-negative.
-
Late apoptotic/necrotic cells: Bright blue nuclei (Hoechst 33342-positive) and red fluorescence (PI-positive).[14][15][16]
-
Necrotic cells: Dim blue nuclei and strong red fluorescence.
-
Visualization of Cellular Processes and Workflows
Visualizing the complex interplay of molecules and experimental steps is crucial for understanding and executing live-cell imaging experiments. The following diagrams, created using the DOT language, illustrate key processes and workflows.
Caption: A generalized workflow for live-cell imaging experiments.
Caption: Differentiating stages of cell death using fluorescent dyes.
Caption: Tracking the process of autophagy with fluorescent markers.
Conclusion
The selection of an appropriate fluorescent dye is paramount for successful live-cell imaging. This guide provides a comparative framework to assist researchers in moving beyond this compound and choosing an alternative that best suits their specific experimental needs. By considering factors such as spectral properties, photostability, cytotoxicity, and the specific cellular process under investigation, researchers can enhance the quality and reliability of their live-cell imaging data. The provided protocols and workflow diagrams serve as a practical resource for implementing these advanced imaging techniques in the laboratory.
References
- 1. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 3. Live-cell imaging of autophagy induction and autophagosome-lysosome fusion in primary cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. molbiolcell.org [molbiolcell.org]
- 6. biorxiv.org [biorxiv.org]
- 7. abpbio.com [abpbio.com]
- 8. flowcytometrynet.com [flowcytometrynet.com]
- 9. Dynamic analysis of apoptosis using cyanine SYTO probes: From classical to microfluidic cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. A flow cytometric method using Hoechst 33342 and propidium iodide for simultaneous cell cycle analysis and apoptosis determination in unfixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationale for the real-time and dynamic cell death assays using propidium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. apexbt.com [apexbt.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Acriflavine Hydrochloride: A Fluorescent Probe for Hypoxia Validation and Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Acriflavine hydrochloride as a hypoxia probe, with a comparative analysis against established methods.
This guide provides an objective comparison of this compound's performance as a fluorescent hypoxia probe against the widely used alternatives, Pimonidazole (Hypoxyprobe™) and direct HIF-1α antibody staining. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Hypoxia Detection
Cellular hypoxia, a condition of low oxygen tension, is a critical hallmark of various pathological conditions, including cancer and ischemia. The cellular response to hypoxia is primarily mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Accurate detection and quantification of hypoxic regions within tissues are crucial for understanding disease progression and developing targeted therapies.
This compound has emerged as a promising fluorescent probe for identifying hypoxic cells. Its mechanism of action involves the inhibition of the dimerization of HIF-1α with its partner protein HIF-1β, a crucial step for its transcriptional activity.[1] Notably, Acriflavine possesses intrinsic fluorescent properties, and its accumulation and translocation to the nucleus are enhanced under hypoxic conditions, allowing for direct visualization of hypoxic cells.
Comparative Analysis of Hypoxia Probes
To validate the efficacy of this compound, its performance must be compared against established and widely accepted methods for hypoxia detection. This guide focuses on a comparison with Pimonidazole, a 2-nitroimidazole-based probe that forms adducts in hypoxic cells, and direct immunofluorescent staining of the HIF-1α protein.
Performance Metrics
The following table summarizes the key performance characteristics of this compound, Pimonidazole, and HIF-1α antibody staining based on available experimental data. It is important to note that direct head-to-head quantitative comparisons in the literature are limited, and these metrics are compiled from various studies.
| Performance Metric | This compound | Pimonidazole (Hypoxyprobe™) | HIF-1α Antibody |
| Principle of Detection | Inhibition of HIF-1α/β dimerization; intrinsic fluorescence increases with nuclear localization under hypoxia. | Reductive activation in hypoxic cells (pO₂ ≤ 10 mmHg) leads to the formation of stable adducts with cellular macromolecules. | Direct detection of stabilized HIF-1α protein, which accumulates in the nucleus under hypoxic conditions. |
| Method of Detection | Direct fluorescence microscopy. | Indirect immunofluorescence using an antibody against pimonidazole adducts. | Indirect immunofluorescence using a primary antibody against HIF-1α and a fluorescently labeled secondary antibody. |
| Sensitivity | Moderate to high; dependent on HIF-1α expression levels and cellular uptake. | High; widely regarded as a gold standard for detecting hypoxic cells. | Variable; dependent on antibody specificity and the transient nature of HIF-1α protein. |
| Specificity | High for HIF-1α expressing cells under hypoxia. May have off-target effects at higher concentrations. | High for hypoxic cells due to the oxygen-dependent reduction mechanism. | High for HIF-1α protein, but may detect non-functional protein or be affected by antibody cross-reactivity. |
| Signal-to-Noise Ratio | Good; nuclear accumulation provides a distinct signal. Background fluorescence can be a factor. | Excellent; low background staining in normoxic tissues. | Variable; can be affected by non-specific antibody binding and autofluorescence. |
| Photostability | Moderate; some photobleaching observed with prolonged exposure to excitation light.[2] | The fluorescent signal is dependent on the photostability of the secondary antibody's fluorophore. | The fluorescent signal is dependent on the photostability of the secondary antibody's fluorophore. |
| Live-cell Imaging | Potentially applicable due to its intrinsic fluorescence and cell permeability. | Not suitable for live-cell imaging as it requires cell fixation and antibody staining. | Not suitable for live-cell imaging as it requires cell fixation and antibody staining. |
Experimental Protocols
Detailed methodologies for the application of each hypoxia probe are provided below to ensure reproducibility and accurate comparison.
This compound Staining Protocol
This protocol is adapted from studies investigating the subcellular localization of Acriflavine under hypoxic conditions.
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency on sterile coverslips in a multi-well plate.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂) for a predetermined duration (e.g., 4-24 hours). A parallel set of cells should be maintained under normoxic conditions (21% O₂) as a control.
-
During the last 4 hours of normoxic or hypoxic incubation, add this compound to the culture medium at a final concentration of 1-5 µM.
-
-
Fixation and Staining:
-
After incubation, gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a suitable nuclear stain like DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for Acriflavine (Excitation: ~450 nm, Emission: ~505 nm) and the nuclear stain.
-
Capture images using identical exposure settings for all experimental conditions.
-
Quantify the fluorescence intensity in the nuclear and cytoplasmic compartments to determine the extent of nuclear translocation under hypoxic versus normoxic conditions.
-
Pimonidazole (Hypoxyprobe™) Staining Protocol
This protocol is a standard procedure for detecting hypoxic tissues using the Hypoxyprobe™ kit.
-
Pimonidazole Administration:
-
For in vitro studies, add Pimonidazole hydrochloride to the cell culture medium at a final concentration of 100-200 µM and incubate under hypoxic conditions for 1-2 hours.
-
For in vivo studies, administer Pimonidazole hydrochloride to the animal model (e.g., 60 mg/kg via intravenous injection) and allow it to circulate for 60-90 minutes before tissue harvesting.
-
-
Tissue/Cell Processing and Fixation:
-
Harvest and process tissues or cells according to standard histological or cytological procedures (e.g., paraffin embedding, cryosectioning, or cytospin).
-
Fix the samples appropriately (e.g., 4% paraformaldehyde or cold acetone).
-
-
Immunofluorescence Staining:
-
Permeabilize the cells/tissues if required (e.g., with 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Incubate the samples with the primary antibody against Pimonidazole adducts (e.g., FITC-conjugated mouse monoclonal antibody) diluted in blocking buffer overnight at 4°C.
-
Wash the samples three times with PBS containing 0.05% Tween 20.
-
If an unconjugated primary antibody is used, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the samples three times with PBS-T.
-
Counterstain the nuclei with DAPI and mount the slides.
-
-
Imaging and Analysis:
-
Image the samples using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Quantify the fluorescent signal intensity or the percentage of positive cells to determine the extent of hypoxia.
-
HIF-1α Antibody Staining Protocol
This protocol outlines the general steps for the immunofluorescent detection of HIF-1α.
-
Cell/Tissue Preparation and Fixation:
-
Prepare and fix cells or tissues as described in the Pimonidazole protocol. It is crucial to minimize the time between sample collection and fixation to prevent HIF-1α degradation.
-
-
Antigen Retrieval (for paraffin-embedded tissues):
-
Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
-
Immunofluorescence Staining:
-
Follow the blocking and permeabilization steps as described for Pimonidazole staining.
-
Incubate the samples with a validated primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the samples extensively with PBS-T.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the samples and proceed with nuclear counterstaining and mounting.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Analyze the nuclear fluorescence intensity to quantify the levels of stabilized HIF-1α.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams were generated using the DOT language.
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of Acriflavine.
Caption: Comparative experimental workflows for hypoxia detection using Acriflavine, Pimonidazole, and HIF-1α antibody.
Conclusion
This compound presents a valuable and straightforward tool for the fluorescent detection of hypoxic cells. Its direct fluorescence and mechanism of action tied to the HIF-1 pathway offer a distinct advantage, particularly for potential live-cell imaging applications. While Pimonidazole remains a robust and highly sensitive standard for fixed samples, and HIF-1α antibodies provide direct evidence of protein stabilization, Acriflavine offers a simpler, antibody-free alternative.
The choice of hypoxia probe will ultimately depend on the specific experimental requirements, including the need for live-cell imaging, the desired level of sensitivity, and the resources available. This guide provides the necessary information and protocols to enable researchers to make an informed decision and to effectively validate and utilize this compound as a reliable probe for hypoxia research. Further head-to-head comparative studies are warranted to more definitively quantify the relative performance of these probes across a range of cell types and experimental conditions.
References
A Comparative Toxicological Analysis: Acriflavine Hydrochloride vs. Methylene Blue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of Acriflavine hydrochloride and Methylene blue. The analysis is supported by experimental data to assist in evaluating their relative safety and potential applications in a research context.
Quantitative Toxicity Analysis
The following table summarizes key quantitative toxicity data for this compound and Methylene blue, providing a direct comparison of their acute toxicity and inhibitory concentrations in various models.
| Toxicological Endpoint | This compound | Methylene Blue | Model System | Citation |
| LD₅₀ (Oral) | 1,048 mg/kg | 1,180 mg/kg | Rat | [1][2] |
| LD₅₀ (Intravenous) | Not Available | 77 mg/kg | Mouse | [3] |
| LD₅₀ (Intraperitoneal) | Not Available | 150 mg/kg | Mouse | [3] |
| IC₅₀ (Antiproliferative) | Varies by cell line | 0.66 µM (660 nM) | A375 Melanoma Cells | [4] |
| IC₅₀ (Enzymatic/Pathway) | 4.6 µM (MCT4-Basigin interaction) | 64.6 µM (P-gp inhibition) | In vitro assay | [5][6] |
Mechanism of Toxicity
The primary mechanisms through which this compound and Methylene blue exert their toxic effects differ significantly, impacting their cellular and systemic consequences.
This compound
Acriflavine's toxicity primarily stems from its interaction with nucleic acids. Its primary mechanisms include:
-
DNA Intercalation : As an acridine derivative, Acriflavine can insert itself between the base pairs of DNA.[7] This action can disrupt DNA replication and transcription, leading to errors that can trigger cell cycle arrest and apoptosis, ultimately resulting in cytotoxicity.[7]
-
HIF-1 Inhibition : Acriflavine is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular responses to hypoxia.[5][8] It prevents the dimerization of the HIF-1α and HIF-1β subunits, which is crucial for its function.[5][7] While this is a mechanism of therapeutic interest in oncology, its disruption of normal cellular processes contributes to its overall biological effect.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. toku-e.com [toku-e.com]
- 8. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Intercalators: Acriflavine Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DNA Binding Affinities and Methodologies
The intercalation of small molecules into the DNA double helix is a fundamental process in molecular biology and pharmacology, with significant implications for drug design and diagnostics. This guide provides a comparative assessment of the DNA binding affinity of Acriflavine hydrochloride against other well-known intercalating agents: Ethidium Bromide, Propidium Iodide, Doxorubicin, and Daunorubicin. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate intercalator for their specific applications.
Quantitative Assessment of DNA Binding Affinity
The binding affinity of an intercalator to DNA is a critical parameter that dictates its efficacy and mechanism of action. This affinity is typically quantified by the binding constant (K_b) or the dissociation constant (K_d), where a higher K_b or a lower K_d indicates a stronger binding interaction. The following table summarizes the experimentally determined binding constants for this compound and other selected intercalators.
| Intercalator | Binding Constant (K_b) (M⁻¹) | Method | Organism/DNA Source |
| This compound | ~1.25 x 10⁵ - 5.26 x 10⁵ (for derivatives) | UV-Vis & Fluorescence Spectroscopy | Calf Thymus DNA |
| Ethidium Bromide | ~1.5 x 10⁵ | Fluorescence Spectroscopy | Calf Thymus DNA |
| Propidium Iodide | Data not readily available; strong binder | Primarily used for staining non-viable cells | Various |
| Doxorubicin | ~1.0 x 10⁶ | Spectrophotometry | Calf Thymus DNA |
| Daunorubicin | ~3.3 x 10⁵ | Spectrophotometry | Calf Thymus DNA |
Note: The binding constant for this compound can vary depending on the specific derivative and experimental conditions.[1] Propidium Iodide is a well-established DNA intercalator, but its primary application is in flow cytometry and fluorescence microscopy to identify dead cells due to its membrane impermeability in live cells; therefore, precise solution-based binding constant measurements are less commonly reported.[2][3][4]
Experimental Protocols for Determining DNA Binding Affinity
The accurate determination of DNA binding affinity relies on robust experimental techniques. Below are detailed methodologies for three commonly employed assays.
Fluorescence Spectroscopy
This technique leverages the change in fluorescence properties of an intercalator upon binding to DNA. Many intercalators exhibit enhanced fluorescence when bound to DNA due to the rigid, hydrophobic environment between the base pairs.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the intercalator (e.g., this compound) of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of DNA (e.g., calf thymus DNA) of known concentration in the same buffer. The DNA concentration is typically determined by measuring the absorbance at 260 nm.
-
-
Titration:
-
Place a fixed concentration of the intercalator in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the free intercalator using a spectrofluorometer. The excitation wavelength is set to the absorption maximum of the intercalator.
-
Incrementally add small aliquots of the DNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
The increase in fluorescence intensity at the emission maximum is plotted against the DNA concentration.
-
The binding constant (K_b) can be determined by fitting the titration data to a suitable binding model, such as the Scatchard equation.
-
UV-Vis Spectrophotometry
This method relies on the changes in the absorption spectrum of the intercalator upon binding to DNA. Typically, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the maximum absorbance wavelength are observed.
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the intercalator and DNA in a suitable buffer as described for fluorescence spectroscopy.
-
-
Titration:
-
Place a fixed concentration of the intercalator in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the free intercalator.
-
Incrementally add small aliquots of the DNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the UV-Vis absorption spectrum.
-
-
Data Analysis:
-
The changes in absorbance at the maximum wavelength are monitored.
-
The binding constant (K_b) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding isotherm.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a = 1/K_d), enthalpy (ΔH), and stoichiometry (n).[6][7][8][9][10]
Protocol:
-
Sample Preparation:
-
Prepare solutions of the intercalator and DNA in the same buffer to minimize heats of dilution. The solutions should be degassed to avoid air bubbles.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the intercalator solution into the injection syringe.
-
A series of small, precise injections of the intercalator into the DNA solution is performed.
-
The heat released or absorbed during each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of intercalator to DNA.
-
The binding constant (K_a), enthalpy (ΔH), and stoichiometry (n) are determined by fitting the binding isotherm to a suitable binding model.[6]
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the DNA binding affinity of an intercalator.
Caption: Generalized workflow for determining DNA binding affinity.
Signaling Pathway of DNA Intercalation and Cellular Consequences
The intercalation of these molecules into DNA can trigger a cascade of cellular events, often culminating in cytotoxicity, which is the basis for their use as anticancer agents.
Caption: Cellular consequences of DNA intercalation.
References
- 1. mdpi.com [mdpi.com]
- 2. Propidium iodide - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Propidium Iodide | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide to Acriflavine Hydrochloride and Other Fluorophores in Super-Resolution Microscopy
For researchers, scientists, and drug development professionals navigating the complexities of super-resolution imaging, the choice of fluorescent probe is paramount to achieving high-quality results. This guide provides a comparative analysis of Acriflavine hydrochloride against established dyes for Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), two of the most prominent super-resolution techniques.
While this compound is a well-known fluorescent dye, its application in super-resolution microscopy is not well-documented. This guide will objectively assess its potential based on its known photophysical properties and compare it with commonly used, high-performance dyes in the field.
Overview of Photophysical Properties
The suitability of a fluorophore for super-resolution microscopy is determined by a combination of its photophysical characteristics. Key parameters include the absorption and emission spectra, fluorescence quantum yield (the efficiency of photon emission after absorption), and photostability (the ability to resist photobleaching under intense laser illumination). For STORM, the dye's ability to photoswitch or "blink" between a fluorescent and a dark state is also critical.
| Property | This compound | Alexa Fluor 594 (STED) | ATTO 647N (STED) | Alexa Fluor 647 (STORM) | Cy5 (STORM) |
| Absorption Max (nm) | ~452 - 464 | 591 | 646 | 650 | 650 |
| Emission Max (nm) | ~505 | 614 | 664 | 665 | 670 |
| Quantum Yield | Not reported for SR | 0.66[1] | 0.65[2] | 0.33[1] | ~0.2 |
| Photostability | Not reported for SR | Good[3] | High[2] | High[4] | Moderate |
| Blinking for STORM | Not characterized | Not applicable | Not applicable | Excellent[5] | Good[5] |
SR: Super-Resolution Microscopy
Performance in Super-Resolution Microscopy
The theoretical potential of a dye, based on its photophysical properties, must be validated by its actual performance in a super-resolution setup. This is typically measured by the achievable resolution and, for STORM, the localization precision of single molecules.
| Performance Metric | This compound | Alexa Fluor 594 (STED) | ATTO 647N (STED) | Alexa Fluor 647 (STORM) | Cy5 (STORM) |
| Achievable Resolution | Not reported | 30 - 100 nm[3][6] | < 30 nm[7] | 20 - 50 nm[8] | ~20-50 nm[5] |
| Localization Precision | Not applicable | Not applicable | Not applicable | ~10-20 nm[8][9] | ~20 nm |
Experimental Workflows
The successful implementation of STED and STORM microscopy relies on specific experimental protocols, including sample labeling and the composition of the imaging buffer.
Stimulated Emission Depletion (STED) Microscopy Workflow
STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to deplete the fluorescence from the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected.
Stochastic Optical Reconstruction Microscopy (STORM) Workflow
STORM relies on the stochastic activation of a sparse subset of photoswitchable fluorophores, allowing for their precise localization. A final super-resolved image is reconstructed from the positions of thousands of single molecules.
Discussion and Conclusion
The data presented clearly indicates that while this compound possesses fluorescent properties, its suitability for STED and STORM microscopy remains unproven. Crucial data on its quantum yield and photostability under the high laser powers used in these techniques are absent from the scientific literature. Furthermore, its photoswitching characteristics, which are essential for STORM, have not been characterized.
In contrast, dyes such as Alexa Fluor 594 and ATTO 647N for STED, and Alexa Fluor 647 and Cy5 for STORM, are well-established and extensively characterized. They offer high quantum yields, good to excellent photostability, and predictable performance, leading to achievable resolutions in the tens of nanometers.[5][6][7][8]
Recommendation: For researchers aiming to perform STED or STORM microscopy, it is highly recommended to use fluorophores that have been specifically designed and validated for these applications. The use of this compound would require extensive characterization of its photophysical properties and performance under super-resolution conditions, a significant undertaking with an uncertain outcome. The established dyes provide a reliable and high-performance alternative, ensuring a higher probability of successful and high-quality super-resolution imaging.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ATTO-TEC GmbH - ATTO 647N [atto-tec.com]
- 3. Super Resolution Microscopy - Jackson ImmunoResearch [jacksonimmuno.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the resolution of a STED microscope? [abberior.rocks]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 9. igmmimagingcom.wordpress.com [igmmimagingcom.wordpress.com]
A Comparative Analysis of the Photobleaching Rates of Acriflavine Hydrochloride and Other Common Dyes
For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes is a critical step in experimental design. A dye's photostability, or its resistance to photobleaching, directly impacts the quality and reliability of fluorescence-based assays and imaging. This guide provides an objective comparison of the photobleaching characteristics of Acriflavine hydrochloride against other widely used fluorescent dyes, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Photophysical Properties
The photostability of a fluorescent dye is often quantified by its photobleaching quantum yield (Φ_b_), which represents the probability that a molecule will be photobleached after absorbing a single photon. A lower photobleaching quantum yield indicates higher photostability. However, direct comparative values under identical experimental conditions are often unavailable in the literature. The following table summarizes key photophysical parameters for this compound and other common dyes based on various studies. It is crucial to note that these values are context-dependent and can vary with the experimental environment.
| Dye | Class | Fluorescence Quantum Yield (Φ_f_) | Photobleaching Characteristics |
| This compound | Acridine | 0.54 ± 0.03[1] | Photobleaching is more pronounced in solid matrices compared to liquid solutions. Specific photobleaching quantum yield is not readily available in literature under standardized conditions.[2] |
| Fluorescein (FITC) | Xanthene | ~0.92[3] | Prone to rapid photobleaching. An average molecule emits 30,000-40,000 photons before bleaching.[4][5] |
| Rhodamine B | Xanthene | ~0.31 in water, ~0.7 in ethanol[6][7] | Generally considered more photostable than fluorescein. |
| Cyanine Dyes (e.g., Cy5) | Cyanine | Varies by structure and environment | Generally more photostable than traditional dyes like fluorescein. Photostability can be enhanced with antioxidant cocktails.[8] |
| Alexa Fluor 488 | Rhodamine derivative | ~0.92[9] | High photostability, significantly more resistant to photobleaching than fluorescein.[10] |
| Alexa Fluor 568 | Rhodamine derivative | ~0.69 | High photostability, superior to traditional dyes like FITC. |
Note: The fluorescence quantum yield (Φ_f_) is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. While related, it is not a direct measure of photostability.
Experimental Protocols for Measuring Photobleaching
A standardized protocol is essential for the accurate comparison of photobleaching rates between different fluorescent dyes. The following methodology outlines a general procedure for such a comparison using fluorescence microscopy.
Objective: To determine and compare the photobleaching rates of this compound and other fluorescent dyes under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Objective lens with appropriate numerical aperture and magnification.
-
Neutral density filters.
-
Image acquisition and analysis software (e.g., ImageJ, FIJI).
-
Microscope slides and coverslips.
-
Solutions of this compound, Fluorescein, Rhodamine B, a Cyanine dye, and an Alexa Fluor dye at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Mounting medium (optional, can be with or without antifade reagents).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of each dye in the chosen buffer.
-
Mount a small volume of the dye solution between a microscope slide and a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate filter cube for the dye being imaged.
-
Set the illumination intensity to a consistent and measurable level using neutral density filters. It is critical to use the same intensity for all dyes.
-
Adjust the detector gain and exposure time to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant throughout the experiment for all dyes.
-
-
Image Acquisition:
-
Focus on the sample.
-
Acquire a time-lapse series of images of the same field of view. The time interval between images should be consistent (e.g., one image every 5 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased to a significant extent (e.g., below 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in the analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching half-life (t_1/2_), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Experimental Workflow for Photobleaching Comparison
Caption: Workflow for comparing dye photobleaching rates.
Visualization of Signaling Pathways
Fluorescent dyes are instrumental in visualizing and quantifying signaling events within cells. While genetically encoded fluorescent proteins are commonly used for tracking specific proteins, small molecule dyes can be employed to monitor broader physiological changes associated with signaling cascades, such as fluctuations in ion concentrations. Acriflavine, for its part, has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular responses to hypoxia, and has also been shown to affect STAT5 signaling.[11][12][13][14]
The following diagram illustrates a generic signal transduction pathway and indicates where different classes of fluorescent probes can be utilized to study its dynamics.
Generic Kinase Signaling Pathway Visualization
Caption: Use of fluorescent probes in a signaling pathway.
References
- 1. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Photobleaching [evidentscientific.com]
- 5. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 7. Rhodamine B - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
Acriflavine Hydrochloride: A Comparative Guide to its In Vitro DNA Intercalation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acriflavine hydrochloride's performance as a DNA intercalator against other well-established intercalating agents. The following sections present supporting experimental data, detailed methodologies for key validation techniques, and visualizations of the molecular pathways involved.
This compound, a derivative of acridine, has long been recognized for its antiseptic properties. More recently, its potential as an anti-cancer agent has garnered significant interest, primarily attributed to its ability to intercalate into DNA. This interaction disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. This guide delves into the experimental validation of this compound as a DNA intercalator, comparing its efficacy with other known intercalators such as ethidium bromide, doxorubicin, proflavine, and actinomycin D.
Comparative Analysis of DNA Binding Affinity
The binding affinity of an intercalator to DNA is a crucial parameter for evaluating its potential therapeutic efficacy. This affinity is quantitatively expressed by the binding constant (Kb). A higher Kb value indicates a stronger interaction between the molecule and DNA. The following table summarizes the binding constants of this compound and other prominent DNA intercalators, as determined by various biophysical techniques.
| Intercalator | Binding Constant (Kb) (M⁻¹) | Experimental Method |
| This compound | ~10⁵ - 10⁶ | Spectroscopy |
| Ethidium Bromide | 1.23 x 10⁵[1] | UV-Vis Spectroscopy |
| Doxorubicin | 0.13 - 0.16 x 10⁶[2] | Optical Method |
| Proflavine | 2.20 x 10⁴[3] | UV-Vis Spectroscopy |
| Actinomycin D | 1.5 x 10⁷ | UV Melting |
Experimental Protocols for Validation
The validation of a compound as a DNA intercalator relies on a suite of biophysical techniques that probe the changes in DNA properties upon ligand binding. Below are detailed protocols for three key experimental methods.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a fundamental technique to study the interaction between small molecules and DNA. Intercalation is typically observed as hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the maximum absorbance wavelength of the intercalator.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Determine the concentration of DNA by measuring the absorbance at 260 nm. The A260/A280 ratio should be between 1.8 and 1.9 for pure DNA.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Titration:
-
Keep the concentration of this compound constant while varying the concentration of ct-DNA.
-
To a cuvette containing a fixed concentration of this compound, add increasing aliquots of the ct-DNA stock solution.
-
Allow the mixture to equilibrate for a few minutes after each addition.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of the solution after each addition of DNA, typically in the range of 200-600 nm.
-
-
Data Analysis:
-
Plot the absorbance of the intercalator at its maximum absorption wavelength against the concentration of DNA.
-
The binding constant (Kb) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. The intrinsic fluorescence of a molecule can be either quenched or enhanced upon intercalation into DNA.
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of ct-DNA and this compound in a suitable buffer as described for UV-Vis spectrophotometry.
-
-
Titration:
-
In a fluorescence cuvette, place a fixed concentration of this compound.
-
Add increasing concentrations of ct-DNA to the cuvette.
-
Incubate the mixture for a set time to allow for binding equilibrium to be reached.
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum of the solution after each addition of DNA. The excitation wavelength should be set at the absorption maximum of the free drug.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the DNA concentration.
-
The binding constant (Kb) and the number of binding sites can be determined using the Scatchard equation or other appropriate binding models.
-
Viscometry
Viscometry measures the change in the viscosity of a DNA solution upon the addition of a ligand. Intercalation causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of the solution.
Protocol:
-
Preparation of Solutions:
-
Prepare a solution of sonicated, rod-like DNA fragments (200-500 bp) in a buffer. The concentration should be sufficient to give a measurable flow time.
-
Prepare a stock solution of this compound.
-
-
Measurement of Flow Time:
-
Using a capillary viscometer maintained at a constant temperature, measure the flow time of the buffer (t₀) and the DNA solution (t).
-
Add small aliquots of the this compound stock solution to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) using the formula: (t - t₀)/t₀.
-
Plot (η/η₀)¹ᐟ³ versus the ratio of the concentration of the added drug to the concentration of DNA.
-
An increase in the relative viscosity of the DNA solution upon the addition of the compound is indicative of intercalation.
-
Signaling Pathways and Experimental Workflows
This compound's mechanism of action extends beyond simple DNA intercalation, impacting several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and the experimental workflow for validating DNA intercalation.
References
A Comparative Guide to Acriflavine Hydrochloride and Other Molecular Probes for HIF-1 Signaling
For researchers, scientists, and drug development professionals, the accurate interrogation of cellular pathways is paramount. This guide provides a comprehensive cross-validation of Acriflavine hydrochloride's performance against other common molecular probes targeting the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. The data presented herein, supported by detailed experimental protocols, offers an objective comparison to aid in the selection of the most appropriate tool for your research needs.
This compound has emerged as a potent inhibitor of the HIF-1 pathway, a critical regulator of cellular adaptation to low oxygen environments and a key player in cancer progression and other diseases.[1][2][3][4] Its primary mechanism of action involves the inhibition of the dimerization of the HIF-1α and HIF-1β subunits, a crucial step for HIF-1's transcriptional activity.[1][2][3][4] However, a variety of other molecular probes with distinct mechanisms are also utilized to investigate this pathway. This guide will compare this compound with three other widely used HIF-1 inhibitors: Echinomycin, PX-478, and YC-1.
Performance Comparison of HIF-1 Inhibitors
To facilitate a clear comparison, the following table summarizes the key performance characteristics of this compound and its alternatives. The data is compiled from various studies to provide a comprehensive overview.
| Molecular Probe | Mechanism of Action | Reported IC50 | Key Advantages | Potential Disadvantages |
| This compound | Prevents dimerization of HIF-1α and HIF-1β[1][2][3][4] | ~1 µM for inhibition of HIF-1 transcriptional activity[3] | Directly targets a key protein-protein interaction in the HIF-1 pathway. | Can have off-target effects due to its nature as a DNA intercalator. |
| Echinomycin | Inhibits HIF-1 DNA-binding activity[5][6] | 29.4 pM for inhibition of cancer stem cells[5] | High potency. | Can exhibit non-specific effects and may induce HIF-1 activity under normoxic conditions.[6] |
| PX-478 | Inhibits HIF-1α at multiple levels (mRNA, translation, deubiquitination)[7][8][9] | ~20-30 µM for cytotoxicity in various cancer cell lines[10] | Multi-level inhibition of HIF-1α. | Mechanism is complex and not fully elucidated. |
| YC-1 | Inhibits HIF-1α accumulation and inactivates its C-terminal transactivation domain[11][12][13][14] | Varies depending on cell type and conditions. | Dual mechanism of action. | Effects can be independent of HIF-1, also affecting other signaling pathways.[13] |
Signaling Pathway and Inhibition Points
The following diagram illustrates the HIF-1 signaling pathway and highlights the points of intervention for this compound and the other molecular probes discussed. Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, such as Vascular Endothelial Growth Factor (VEGF), leading to their transcription.
Caption: HIF-1 signaling pathway and points of inhibitor action.
Experimental Protocols
To ensure the reproducibility of the findings and to assist researchers in their own investigations, detailed protocols for key experiments are provided below.
Western Blot for HIF-1α Detection
This protocol is essential for determining the levels of HIF-1α protein in cell lysates.
1. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with compounds or expose to hypoxic conditions (e.g., 1% O2) for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in Laemmli sample buffer containing a reducing agent (DTT or β-mercaptoethanol) and protease/phosphatase inhibitors. For nuclear translocation studies, nuclear extraction is recommended.[15]
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-40 µg) onto a 7.5% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[16][17][18]
Caption: A typical workflow for Western blot analysis.
VEGF ELISA
This assay is used to quantify the amount of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF-1, secreted into the cell culture medium.
1. Plate Preparation:
-
Coat a 96-well plate with a capture antibody specific for human VEGF overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
2. Sample and Standard Incubation:
-
Add standards of known VEGF concentrations and experimental samples (cell culture supernatants) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Detection:
-
Add a biotinylated detection antibody specific for human VEGF to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.[19][20][21][22][23]
Conclusion
This compound is a valuable tool for studying the HIF-1 signaling pathway, primarily through its ability to inhibit the crucial dimerization of HIF-1α and HIF-1β. This guide has provided a comparative analysis with other commonly used HIF-1 inhibitors—Echinomycin, PX-478, and YC-1—each with distinct mechanisms of action. The choice of the most suitable molecular probe will depend on the specific research question, the experimental system, and the potential for off-target effects. The provided data tables, pathway diagrams, and detailed experimental protocols are intended to empower researchers to make informed decisions and conduct robust and reproducible experiments in the investigation of HIF-1 signaling.
References
- 1. HIF-1 Dimerization Inhibitor Acriflavine Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual effect of echinomycin on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A novel mode of action of YC-1 in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. YC-1 inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Western Blot Procedure HIF1-alpha [protocols.io]
- 18. docs.abcam.com [docs.abcam.com]
- 19. eaglebio.com [eaglebio.com]
- 20. novamedline.com [novamedline.com]
- 21. Enzyme-linked immunosorbent assay (ELISA) for vascular endothelial growth factor (VEGF) [bio-protocol.org]
- 22. raybiotech.com [raybiotech.com]
- 23. content.abcam.com [content.abcam.com]
Evaluating the Specificity of Acriflavine Hydrochloride for Nucleic Acids Over Other Cellular Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the binding specificity of Acriflavine hydrochloride for nucleic acids compared to other major cellular components. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as a vital resource for researchers employing this compound in applications demanding high specificity for DNA and RNA, and for professionals in drug development exploring its therapeutic potential.
Overview of this compound's Binding Mechanism
This compound is a fluorescent dye belonging to the acridine family. It is a mixture of proflavine and acriflavine (3,6-diamino-10-methylacridinium chloride). Its primary mechanism of interaction with nucleic acids is intercalation , where the planar acridine ring structure inserts itself between the base pairs of the DNA double helix or the bases of single-stranded RNA. This interaction is stabilized by π-π stacking interactions between the aromatic rings of acriflavine and the nucleic acid bases. This intercalation physically distorts the nucleic acid structure, which can interfere with replication and transcription processes.
Caption: Acriflavine's planar structure allows it to intercalate between DNA base pairs.
Comparative Binding Affinity of Proflavine
Proflavine is a major and well-studied component of this compound. The following table summarizes the experimentally determined binding affinities of proflavine for DNA and a common plasma protein, Bovine Serum Albumin (BSA), providing a quantitative comparison of its specificity. The dissociation constant (Kd) is a measure of binding affinity, where a smaller Kd value indicates a stronger binding interaction.
| Analyte | Ligand | Method | Binding Constant (K) | Dissociation Constant (Kd) | Reference |
| Herring Sperm DNA | Proflavine | Cyclic Voltammetry | 2.32 (± 0.41) x 10⁴ M⁻¹ | ~4.3 x 10⁻⁵ M | [1] |
| Herring Sperm DNA | Proflavine | UV-Vis Spectroscopy | 2.20 (± 0.48) x 10⁴ M⁻¹ | ~4.5 x 10⁻⁵ M | [1] |
| Calf Thymus DNA | Proflavine | Isothermal Titration Calorimetry | 1.60 (± 0.04) x 10⁵ M⁻¹ | ~6.3 x 10⁻⁶ M | [2] |
| Bovine Serum Albumin (BSA) | Proflavine | Fluorescence Spectroscopy | 1.6 (± 0.2) x 10⁴ M⁻¹ | ~6.3 x 10⁻⁵ M | [3][4] |
Note: The binding affinity of proflavine to DNA is in a similar order of magnitude to its affinity for BSA, a highly abundant protein in plasma. This suggests that while proflavine binds to DNA, it may also exhibit significant interactions with proteins. One study on an Acriflavine-phosphotungstic acid complex, however, suggested high specificity for nucleic acids over a variety of proteins and polysaccharides, indicating that the specific formulation and experimental conditions can influence binding specificity.[3]
Experimental Protocols for Evaluating Binding Specificity
To enable researchers to conduct their own comparative studies, this section provides detailed protocols for commonly used biophysical techniques to determine binding affinities.
Ethidium Bromide Displacement Assay for DNA Binding
This assay is a competitive binding experiment that measures the ability of a compound to displace ethidium bromide, a well-characterized DNA intercalator, from its complex with DNA. The decrease in fluorescence of the DNA-ethidium bromide complex upon addition of the test compound is proportional to the compound's DNA binding affinity.
Caption: Workflow for the Ethidium Bromide displacement assay.
Protocol:
-
Materials:
-
Calf Thymus DNA
-
Ethidium Bromide (EtBr)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer and cuvettes or a microplate reader
-
-
Procedure:
-
Prepare a stock solution of DNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically using the absorbance at 260 nm (A260).
-
Prepare a stock solution of Ethidium Bromide in the same buffer.
-
Prepare a working solution of the DNA-EtBr complex by mixing DNA and EtBr in the buffer. A typical ratio is 1:1 by molar concentration, but this may need optimization. Allow the mixture to incubate at room temperature for at least 30 minutes to ensure complete binding.
-
Prepare a series of dilutions of this compound in the buffer.
-
In a cuvette or microplate well, add the DNA-EtBr complex solution.
-
Measure the initial fluorescence intensity (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of the this compound solution to the DNA-EtBr complex, incubating for a few minutes after each addition.
-
Measure the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
Determine the concentration of this compound that causes a 50% reduction in fluorescence (IC50).
-
The binding constant (K) for Acriflavine can be calculated using the following equation: K_Acriflavine = (K_EtBr * [EtBr]) / IC50 where K_EtBr is the known binding constant of Ethidium Bromide to DNA and [EtBr] is the concentration of Ethidium Bromide used in the assay.
-
Tryptophan Fluorescence Quenching Assay for Protein Binding
This method is used to study the interaction between a ligand (Acriflavine) and a protein containing tryptophan residues (e.g., BSA, Lysozyme). The intrinsic fluorescence of tryptophan is sensitive to its local environment. Binding of a ligand near a tryptophan residue can lead to a quenching (decrease) of its fluorescence, which can be used to determine the binding affinity.
Caption: Workflow for the Tryptophan Fluorescence Quenching assay.
Protocol:
-
Materials:
-
Protein with tryptophan residues (e.g., Bovine Serum Albumin, Lysozyme)
-
This compound
-
Phosphate buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4)
-
Fluorometer and cuvettes
-
-
Procedure:
-
Prepare a stock solution of the protein in the phosphate buffer. A typical concentration is in the micromolar range (e.g., 1-10 µM).
-
Prepare a concentrated stock solution of this compound in the same buffer.
-
In a cuvette, place the protein solution.
-
Measure the initial tryptophan fluorescence intensity (Excitation ~295 nm, Emission ~340-350 nm).
-
Add small aliquots of the concentrated this compound solution to the protein solution, mixing thoroughly after each addition.
-
Measure the fluorescence intensity after each addition. It is important to correct for the inner filter effect, especially if Acriflavine absorbs at the excitation or emission wavelengths. This can be done by measuring the absorbance of Acriflavine at these wavelengths and applying a correction factor.
-
-
Data Analysis:
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
To determine the binding constant (K) and the number of binding sites (n), the data can be plotted using a Scatchard plot or by fitting to a suitable binding model.
-
Alternative Nucleic Acid Dyes: A Brief Comparison
| Dye | Primary Target | Known Off-Target Interactions |
| Ethidium Bromide | dsDNA, RNA | Can bind to mitochondrial DNA and is a known mutagen. |
| SYBR Green I | dsDNA | Can also bind to ssDNA and RNA, though with lower affinity. May exhibit some non-specific binding to other cellular components at high concentrations. |
| DAPI | A-T rich regions of dsDNA | Can also bind to RNA, though with a much lower quantum yield. |
| Hoechst Dyes | A-T rich regions of dsDNA | Similar to DAPI, can bind to RNA with lower efficiency. |
Conclusion
This compound demonstrates a strong affinity for nucleic acids through intercalation. Quantitative data for its primary component, proflavine, indicates that its binding affinity for DNA is in a comparable range to its affinity for a common protein, BSA. This suggests that while this compound is an effective nucleic acid stain, its specificity may not be absolute, and potential interactions with proteins should be considered, especially in complex biological systems or when high concentrations are used. The provided experimental protocols offer a framework for researchers to quantitatively assess the binding specificity of this compound for their specific cellular components of interest, enabling a more informed application of this versatile fluorescent dye. Further research is warranted to obtain a more comprehensive quantitative dataset of this compound's binding affinities to a wider array of cellular macromolecules.
References
Acriflavine Hydrochloride in Dual Staining with GFP-Tagged Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Green Fluorescent Protein (GFP) as a reporter, identifying a compatible and effective counterstain is crucial for multi-parameter analysis. Acriflavine hydrochloride, a fluorescent dye that intercalates with nucleic acids, presents itself as a potential candidate for dual staining protocols. This guide provides a comprehensive comparison of this compound with common alternatives—Propidium Iodide (PI), DAPI, and Hoechst 33342—supported by available experimental data and detailed protocols.
Executive Summary
This compound offers a distinct spectral profile suitable for dual staining with GFP. Its application is particularly relevant in studies involving cell viability, apoptosis, and the hypoxia-inducible factor-1 (HIF-1) signaling pathway. While direct comparative studies with GFP are limited, analysis of its spectral properties and existing protocols allows for a thorough evaluation against established dyes like Propidium Iodide, DAPI, and Hoechst 33342. Key considerations for dye selection include spectral overlap with GFP, cell permeability, cytotoxicity, and the specific experimental requirements, such as live- or fixed-cell imaging.
Performance Comparison of Viability and Counterstaining Dyes
The selection of an appropriate dye for dual staining with GFP-tagged proteins hinges on several factors. The following tables summarize the key characteristics of this compound and its common alternatives.
Table 1: Spectral Properties of this compound and Alternatives
| Dye | Excitation Max (nm) | Emission Max (nm) | Color |
| This compound | ~424-463 | ~502-524 | Green/Yellow |
| GFP (eGFP) | ~488 | ~509 | Green |
| Propidium Iodide (PI) | ~535 (bound to DNA) | ~617 (bound to DNA) | Red |
| DAPI | ~358 (bound to DNA) | ~461 (bound to DNA) | Blue |
| Hoechst 33342 | ~350 (bound to DNA) | ~461 (bound to DNA) | Blue |
Table 2: Performance Characteristics and Cytotoxicity
| Dye | Primary Application | Cell Permeability | Noted Cytotoxicity |
| This compound | Nuclear Counterstain, Viability | Permeable | Cytotoxic at higher concentrations; IC50 of 4.6 µM for inhibiting MCT4-Basigin interaction.[1] High cytotoxicity observed in HeLa cells.[2] |
| Propidium Iodide (PI) | Dead Cell Stain | Impermeable to live cells | Generally used to identify dead cells, so cytotoxicity to live cells is not the primary concern. |
| DAPI | Nuclear Counterstain | Permeable (less so in live cells) | Toxic to cells, especially at concentrations needed for live-cell staining. Known mutagen.[3][4] |
| Hoechst 33342 | Nuclear Counterstain | Permeable | Can be cytotoxic and affect cell cycle at concentrations used for staining.[5][6][7] Minimally toxic at very low concentrations.[8] |
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are representative protocols for dual staining of GFP-expressing cells.
Protocol 1: Dual Staining for Cell Viability using this compound and GFP
This protocol is designed for assessing cell viability in a population of GFP-expressing cells using fluorescence microscopy or flow cytometry.
Materials:
-
GFP-expressing cells
-
This compound solution (1 mg/mL stock in distilled water)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer with appropriate filters
Procedure:
-
Culture GFP-expressing cells to the desired confluency.
-
Prepare a working solution of this compound at a final concentration of 0.1-1.0 µg/mL in PBS or cell culture medium. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
-
Wash the cells once with PBS.
-
Incubate the cells with the this compound working solution for 5-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend or mount the cells in PBS or an appropriate imaging medium.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
GFP: Ex: 488 nm, Em: 509 nm
-
This compound: Ex: ~450 nm, Em: ~515 nm
-
-
Live cells will exhibit green fluorescence from GFP, while dead or membrane-compromised cells will show additional yellow-green fluorescence from this compound staining of the nucleus.
Protocol 2: Comparative Dual Staining with Propidium Iodide (PI) and GFP
This protocol is a standard method for identifying dead cells in a GFP-positive population.
Materials:
-
GFP-expressing cells
-
Propidium Iodide solution (1 mg/mL stock in water)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest GFP-expressing cells and wash once with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of PI staining solution (typically 1 µg/mL final concentration) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry or fluorescence microscopy without washing.
-
GFP: Ex: 488 nm, Em: 509 nm
-
PI: Ex: 535 nm, Em: 617 nm
-
-
Live, GFP-positive cells will be green, while dead, GFP-positive cells will be both green and red.
Mandatory Visualizations
Experimental Workflow: Dual Staining and Viability Analysis
Signaling Pathway: HIF-1 in Hypoxia
This compound is a known inhibitor of the HIF-1 signaling pathway. This makes it a valuable tool for studying hypoxia in combination with GFP reporters for genes of interest.
Signaling Pathway: Intrinsic Apoptosis
Dual staining with GFP-tagged apoptosis-related proteins and a viability dye like this compound can provide insights into the progression of programmed cell death.
Conclusion
This compound is a viable, though less conventional, alternative to Propidium Iodide, DAPI, and Hoechst 33342 for dual staining with GFP-tagged proteins. Its key advantage lies in its distinct spectral properties, which can be beneficial in specific multi-color imaging setups. However, researchers must carefully consider its potential for cytotoxicity and the limited availability of direct comparative data with GFP. The provided protocols and diagrams offer a foundational framework for incorporating this compound into experimental designs, particularly in the fields of cancer biology and apoptosis research. Empirical optimization of staining concentrations and incubation times is highly recommended to achieve the best results in any given experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Is acriflavine an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. DAPI - Wikipedia [en.wikipedia.org]
- 4. Is DAPI toxic to cells? | AAT Bioquest [aatbio.com]
- 5. DNA damage, cytotoxic effect and cell-cycle perturbation of Hoechst 33342 on L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Hoechst 33342 on survival and growth of two tumor cell lines and on hematopoietically normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of Acriflavine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, procedural instructions for the proper disposal of acriflavine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize environmental impact and ensure personnel safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This substance is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[1][2][3][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[1][2]
-
Hand Protection: Use protective gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. A complete suit protecting against chemicals may be necessary depending on the scale of the handling.[1][2]
-
Respiratory Protection: In case of dust formation or insufficient ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[2][5]
Step-by-Step Disposal Protocol for this compound
The primary method for disposing of this compound is through a licensed and approved waste disposal company or a chemical destruction plant.[1][2][6] Do not discharge the substance into sewers or waterways, as it is toxic to aquatic organisms.[1][2][3]
Step 1: Waste Collection and Storage
-
Carefully collect surplus or waste this compound.
-
For spills, sweep or shovel the solid material into a suitable, closed, and labeled container for disposal, avoiding dust formation.[2][7]
-
Store the waste container in a cool, well-ventilated area, away from heat and sources of ignition, pending disposal.[5][8]
Step 2: Engage a Licensed Disposal Company
-
Contact a licensed professional waste disposal service to handle the destruction of the chemical.
-
Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they are aware of its hazards and handling requirements.
Step 3: Recommended Disposal Methods The recommended methods for the destruction of this compound are:
-
Incineration: The most common and effective method is controlled incineration.[6] One specific recommendation is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Licensed Chemical Destruction Plant: Alternatively, the material can be transported to a licensed facility specializing in chemical destruction.[6]
Step 4: Disposal of Contaminated Packaging
-
Contaminated packaging and containers must be treated as hazardous waste and disposed of in the same manner as the unused product.[2][3]
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[6]
-
Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[6]
Quantitative Data for Transportation and Disposal
While specific disposal concentration limits are not detailed in the provided search results, transportation regulations offer guidance for larger quantities.
| Parameter | Regulation/Guideline | Value/Requirement |
| UN Number | ADR/RID, IMDG, IATA | 3077[2][3][6] |
| Proper Shipping Name | ADR/RID, IMDG, IATA | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound)[1][2][8] |
| Transport Hazard Class | ADR/RID, IMDG, IATA | 9[2][6] |
| Packing Group | ADR/RID, IMDG, IATA | III[1][2][6] |
| Environmental Hazard Mark | ADR 2.2.9.1.10, IMDG code 2.10.3 | EHS-Mark required for single packagings and combination packagings containing inner packagings with > 5 kg for solids.[2] |
Experimental Workflow: Disposal Decision Process
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Disclaimer: This information is based on publicly available Safety Data Sheets and should be used as a guide. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
- 1. westliberty.edu [westliberty.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. store.sangon.com [store.sangon.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
